molecular formula C13H23BrO5 B11829064 Propargyl-PEG5-Br

Propargyl-PEG5-Br

Cat. No.: B11829064
M. Wt: 339.22 g/mol
InChI Key: LHPVARBMQIBDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG5-Br is a useful research compound. Its molecular formula is C13H23BrO5 and its molecular weight is 339.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23BrO5

Molecular Weight

339.22 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C13H23BrO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-13H2

InChI Key

LHPVARBMQIBDST-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

Propargyl-PEG5-Br: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, experimental applications, and core methodologies involving the heterobifunctional linker, Propargyl-PEG5-Br. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

This compound is a polyethylene glycol (PEG)-based linker molecule that plays a crucial role in modern bioconjugation and drug development. Its structure incorporates a terminal propargyl group, which contains a reactive alkyne, and a terminal bromide. This bifunctional nature allows for the sequential or orthogonal conjugation of different molecular entities, making it a valuable tool in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The central PEG chain, consisting of five ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental setups.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₃BrO₅[1]
Molecular Weight 339.23 g/mol [1]
CAS Number 1287660-83-6[1]
Appearance To be determined (often a liquid or oil)[1]
Purity >98%[1]
IUPAC Name 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
SMILES C#CCOCCOCCOCCOCCOCCBr
InChI Key LHPVARBMQIBDST-UHFFFAOYSA-N

Solubility and Stability

SolventAnticipated Solubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble

Stability: this compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. Stock solutions, particularly in anhydrous solvents, should be stored under these conditions to prevent degradation.

Experimental Applications and Protocols

The primary utility of this compound lies in its ability to act as a heterobifunctional linker, enabling the connection of two different molecules through distinct chemical reactions. The propargyl group is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The terminal bromide serves as a reactive site for nucleophilic substitution, allowing for the attachment of various nucleophiles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of bioconjugation, forming a stable triazole linkage between an alkyne (from the propargyl group of this compound) and an azide-functionalized molecule. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.

Experimental Workflow for CuAAC:

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Propargyl_PEG This compound (or derivative) Reaction_Mix Combine Reactants in Buffer Propargyl_PEG->Reaction_Mix Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Reaction_Mix Copper_Catalyst Cu(I) Source (e.g., CuSO4 + Reductant) Copper_Catalyst->Reaction_Mix Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Purification Purify Conjugate (e.g., Chromatography, Dialysis) Incubation->Purification

A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Protocol for a General CuAAC Reaction:

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation of Stock Solutions:

    • Dissolve the propargyl-PEGylated molecule and the azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare a stock solution of a copper(I) source, typically by dissolving copper(II) sulfate (CuSO₄) in water.

    • Prepare a stock solution of a reducing agent, such as sodium ascorbate, in water. This should be made fresh before use.

    • Prepare a stock solution of a copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

  • Reaction Setup:

    • In a reaction vessel, combine the propargyl-PEGylated molecule and the azide-containing molecule.

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified from excess reagents and byproducts using standard techniques such as size-exclusion chromatography, dialysis, or affinity chromatography.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable linker for the synthesis of ADCs, which are targeted therapies that deliver potent cytotoxic drugs to cancer cells. The linker connects the antibody to the drug payload, and its properties can significantly impact the ADC's efficacy and safety. The PEG component of this compound can enhance the hydrophilicity of the ADC, which may reduce aggregation and improve its pharmacokinetic profile.

Experimental Workflow for ADC Synthesis:

ADC_Synthesis_Workflow cluster_antibody_mod 1. Antibody Modification cluster_drug_conjugation 2. Drug Conjugation cluster_purification_char 3. Purification & Characterization Antibody Monoclonal Antibody Linker_Attachment Attach Propargyl-PEG5- (via Bromide) Antibody->Linker_Attachment Antibody_Linker Antibody-PEG-Propargyl Linker_Attachment->Antibody_Linker CuAAC_Reaction CuAAC Reaction Antibody_Linker->CuAAC_Reaction Azide_Drug Azide-modified Cytotoxic Drug Azide_Drug->CuAAC_Reaction ADC Antibody-Drug Conjugate CuAAC_Reaction->ADC Purification Purify ADC ADC->Purification Characterization Characterize ADC (e.g., DAR, Purity) Purification->Characterization

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Detailed Protocol for ADC Synthesis (General):

This protocol outlines a general strategy for ADC synthesis and requires optimization for specific antibodies and drug payloads.

  • Antibody Modification:

    • The terminal bromide of this compound can be reacted with a nucleophilic residue on the antibody, such as a cysteine thiol or a lysine amine, to form a stable covalent bond. This step introduces the propargyl group onto the antibody surface.

    • The reaction conditions (e.g., pH, temperature, and stoichiometry) must be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

  • Drug Conjugation:

    • An azide-modified cytotoxic drug is then conjugated to the propargyl-functionalized antibody via a CuAAC reaction, as described in the previous section.

  • Purification and Characterization:

    • The resulting ADC is purified to remove any unreacted components and aggregates.

    • The purified ADC is then characterized to determine its DAR, purity, and in vitro and in vivo activity.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. This compound can serve as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway of PROTAC Action:

PROTAC_Pathway cluster_ternary_complex 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation PROTAC PROTAC (with Propargyl-PEG5 linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degradation_Products Degradation Products Proteasome->Degradation_Products

The signaling pathway of PROTAC-mediated protein degradation.

Detailed Protocol for PROTAC Synthesis (General):

The synthesis of a PROTAC using this compound typically involves a modular approach.

  • Synthesis of Precursors:

    • Synthesize or obtain the target protein-binding ligand and the E3 ligase-binding ligand with appropriate functional groups for conjugation. For example, one ligand could have a nucleophilic group to react with the bromide of this compound, and the other could have an azide group for the CuAAC reaction.

  • Stepwise Conjugation:

    • In the first step, this compound is reacted with one of the ligands.

    • The resulting intermediate is then purified and reacted with the second ligand via the remaining functional group (either through nucleophilic substitution or CuAAC).

  • Purification and Characterization:

    • The final PROTAC molecule is purified using techniques such as HPLC.

    • The structure and purity of the PROTAC are confirmed by methods like NMR and mass spectrometry.

    • The biological activity of the PROTAC is then evaluated in cell-based assays to measure its ability to degrade the target protein.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for similar propargyl bromide and PEGylated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of the chemical properties and applications of this compound. Its versatility as a heterobifunctional linker makes it a valuable tool for researchers and scientists in the fields of bioconjugation, drug delivery, and targeted protein degradation. The provided protocols and workflows serve as a foundation for the design and execution of experiments utilizing this important molecule.

References

Elucidation of the Chemical Structure of Propargyl-PEG5-Br: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of Propargyl-PEG5-Br, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines the key analytical techniques and expected data for the comprehensive characterization of this molecule.

Chemical Identity and Properties

This compound is a polyethylene glycol (PEG) derivative containing a terminal propargyl group and a bromide. The PEG linker consists of five ethylene glycol units, enhancing the solubility and pharmacokinetic properties of the conjugated molecules.

PropertyValueSource
Chemical Formula C13H23BrO5[1][]
Molecular Weight 339.23 g/mol [1][]
IUPAC Name 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne[1]
CAS Number 1287660-83-6
Appearance Expected to be a colorless or pale yellow oil/liquid[Referenced from similar PEG compounds]
Solubility Soluble in water, DMSO, DCM, and DMF[Referenced from similar PEG compounds]

Synthesis Pathway

The synthesis of this compound can be achieved through the Williamson ether synthesis, reacting a mono-brominated PEG5 alcohol with propargyl bromide in the presence of a base.

G Pentaethylene glycol Pentaethylene glycol 1-Bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane) 1-Bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane) Pentaethylene glycol->1-Bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane) Bromination SOBr2 or PBr3 SOBr2 or PBr3 1-Bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethane Mono-brominated PEG5 (HO-PEG5-Br) Propargyl bromide Propargyl bromide This compound This compound Propargyl bromide->this compound Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->this compound 1-Bromo-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane) 1-Bromo-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane) 1-Bromo-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane)->this compound Williamson Ether Synthesis

A plausible synthetic route for this compound.
Experimental Protocol: Synthesis of this compound

  • Preparation of Mono-brominated PEG5: To a solution of pentaethylene glycol in an appropriate solvent (e.g., dichloromethane), a brominating agent such as thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃) is added dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature. The product is then purified by column chromatography.

  • Williamson Ether Synthesis: The mono-brominated PEG5 alcohol is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the terminal hydroxyl group. Propargyl bromide is then added, and the reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield pure this compound.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural confirmation of this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.20d2H≡C-CH ₂-O-
3.81t2H-O-CH ₂-CH₂-Br
3.65 - 3.75m16H-O-CH ₂-CH ₂-O- (PEG backbone)
3.45t2H-CH₂-CH ₂-Br
2.45t1H-C≡CH
Chemical Shift (δ, ppm)Assignment
79.8≡C -H
74.8-C C-H
71.3-O-C H₂-CH₂-Br
70.6 - 70.8-O-C H₂-C H₂-O- (PEG backbone)
69.4≡C-CH₂-O-C H₂-
58.7≡C-C H₂-O-
30.3-CH₂-C H₂-Br
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of this compound.

Ion[M+Na]⁺[M+K]⁺
Predicted m/z 362.06378.03

The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom, with two major peaks of approximately equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be employed to assess the purity of this compound. Due to the lack of a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detector: ELSD or CAD

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants Pentaethylene glycol + Brominating Agent Start->Reactants Intermediate HO-PEG5-Br Reactants->Intermediate Reaction Williamson Ether Synthesis (Propargyl Bromide, Base) Intermediate->Reaction Crude Product Crude this compound Reaction->Crude Product Purification Column Chromatography Crude Product->Purification Pure Product Pure this compound Purification->Pure Product NMR 1H and 13C NMR Pure Product->NMR MS Mass Spectrometry Pure Product->MS HPLC HPLC-ELSD/CAD Pure Product->HPLC Structure Confirmation Structure Confirmed NMR->Structure Confirmation MS->Structure Confirmation HPLC->Structure Confirmation

References

Propargyl-PEG5-Br: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the structure, properties, and applications of Propargyl-PEG5-Br, a heterobifunctional linker crucial for the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a versatile chemical tool employed by researchers, scientists, and drug development professionals in the construction of complex therapeutic and diagnostic agents. This heterobifunctional linker possesses two distinct reactive moieties: a terminal propargyl group and a bromo group, separated by a five-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the sequential and chemoselective conjugation of different molecules, a cornerstone of modern bioconjugation strategies.

The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal reaction.[1] This enables the stable attachment of molecules functionalized with an azide group. The bromo group, on the other hand, acts as an electrophile, readily undergoing nucleophilic substitution with moieties such as amines and thiols, which are abundantly found in biomolecules like proteins and peptides.[2]

The integrated PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting bioconjugate, mitigating potential aggregation and improving in vivo stability.[3] These characteristics make this compound an invaluable component in the design and synthesis of targeted therapies.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing robust conjugation strategies.

PropertyValueReference(s)
Chemical Name 1-Bromo-2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane[4]
IUPAC Name 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne[4]
CAS Number 1287660-83-6
Molecular Formula C13H23BrO5
Molecular Weight 339.23 g/mol
Exact Mass 338.0700 g/mol
Purity Typically >95%
Appearance To be determined (often a colorless to pale yellow oil or solid)
SMILES C#CCOCCOCCOCCOCCOCCBr
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.

Core Applications in Drug Development

The unique bifunctional nature of this compound makes it a critical linker for the construction of two revolutionary classes of therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. This compound can be utilized to covalently link the cytotoxic payload to the antibody. The bromo group can react with nucleophilic residues on the antibody, such as the side chains of lysine or cysteine, while the propargyl group can be "clicked" to an azide-modified cytotoxic drug. The PEG spacer helps to improve the solubility and stability of the final ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This compound is an ideal candidate for the linker component. For instance, the bromo group can be reacted with a ligand for the target protein, and the propargyl group can be conjugated to an E3 ligase ligand via click chemistry. The linker's length and flexibility, provided by the PEG chain, are crucial for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are detailed, representative protocols for the key experimental applications of this compound.

Protocol 1: Conjugation to a Thiol-Containing Molecule (e.g., Cysteine Residue in a Protein)

This protocol describes the reaction of the bromo group of this compound with a thiol.

Materials:

  • This compound

  • Thiol-containing protein or peptide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional, for exposing buried thiols): e.g., Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: e.g., N-acetyl-L-cysteine

  • Purification system: e.g., Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to reduce disulfide bonds and expose free cysteine residues. Purify the protein from the excess reducing agent.

  • Reaction Setup: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Addition: Add a 10- to 50-fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary) to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as N-acetyl-L-cysteine, to react with any unreacted this compound.

  • Purification: Purify the resulting propargyl-functionalized protein using SEC or dialysis to remove unreacted linker and quenching reagent.

  • Characterization: Characterize the conjugate using techniques like mass spectrometry (to confirm the addition of the linker) and Ellman's reagent (to quantify the remaining free thiols).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the reaction of the propargyl group of a Propargyl-PEG5-functionalized molecule with an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1 or other synthesis)

  • Azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye, or an E3 ligase ligand)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent for Cu(II) to Cu(I): e.g., Sodium ascorbate

  • Copper-chelating ligand (optional, to stabilize the Cu(I) and improve reaction efficiency): e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: PBS, pH 7.0-7.5

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the propargyl-functionalized molecule in the reaction buffer.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • If using, prepare a 50 mM stock solution of THPTA in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Propargyl-functionalized molecule (1 equivalent)

    • Azide-containing molecule (1.5-3 equivalents)

    • Reaction Buffer

    • (Optional) THPTA (to a final concentration of 1 mM)

    • CuSO4 (to a final concentration of 0.5 mM)

  • Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification: Purify the final conjugate using a suitable method such as HPLC, SEC, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical workflows and mechanisms of action where this compound plays a pivotal role.

ADC_Synthesis_Workflow cluster_antibody Antibody Functionalization cluster_payload Payload Conjugation Antibody Monoclonal Antibody (with Lysine/Cysteine residues) Functionalized_Ab Propargyl-PEG5-Antibody Antibody->Functionalized_Ab Nucleophilic Substitution Propargyl_PEG5_Br This compound Propargyl_PEG5_Br->Functionalized_Ab ADC Antibody-Drug Conjugate (ADC) Functionalized_Ab->ADC CuAAC 'Click' Chemistry Azide_Drug Azide-modified Cytotoxic Drug Azide_Drug->ADC

Figure 1. General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

PROTAC_Synthesis_Workflow cluster_ligand1 First Ligand Attachment cluster_ligand2 Second Ligand Attachment Target_Ligand Target Protein Ligand (with amine/thiol) Intermediate Target Ligand-PEG5-Propargyl Target_Ligand->Intermediate Nucleophilic Substitution Propargyl_PEG5_Br This compound Propargyl_PEG5_Br->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC CuAAC 'Click' Chemistry E3_Ligand Azide-modified E3 Ligase Ligand E3_Ligand->PROTAC PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

References

An In-depth Technical Guide to Propargyl-PEG5-Br: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1287660-83-6

This technical guide provides a comprehensive overview of Propargyl-PEG5-Br, a heterobifunctional linker increasingly utilized in the fields of chemical biology, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's properties, applications, and relevant experimental protocols.

Core Concepts and Properties

This compound is a versatile chemical tool that features two distinct reactive functionalities at either end of a five-unit polyethylene glycol (PEG) spacer. The terminal propargyl group, with its reactive alkyne, readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2] This allows for the efficient and specific conjugation to molecules bearing an azide group. The other terminus is a bromide, which serves as a reactive handle for nucleophilic substitution reactions, enabling covalent linkage to a variety of nucleophiles such as amines, thiols, and carboxylates.

The PEG5 linker itself imparts several advantageous properties. It enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[3] Furthermore, the PEG spacer is known for its biocompatibility and ability to reduce non-specific binding.[3]

Key Features:

  • Heterobifunctional: Possesses two different reactive groups (propargyl and bromide) for sequential and controlled conjugation.

  • Click Chemistry Compatible: The propargyl group allows for highly efficient and specific ligation with azide-functionalized molecules.[2]

  • PEG Spacer: The five-unit PEG chain enhances solubility and biocompatibility.

  • Versatile: Enables the linkage of a wide range of biomolecules, small molecules, and surfaces.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 1287660-83-6
Molecular Formula C₁₃H₂₃BrO₅
Molecular Weight 339.23 g/mol
Purity >96%
IUPAC Name 1-Bromo-2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane
SMILES C#CCOCCOCCOCCOCCOCCBr
Appearance Colorless to light yellow liquid
Storage Conditions Store at -20°C for long-term stability.
Solubility Soluble in water, DMSO, DCM, and DMF.

Applications in Research and Drug Development

The unique architecture of this compound makes it a valuable linker for a variety of applications, most notably in the construction of complex biomolecules for therapeutic and diagnostic purposes.

Proteolysis-Targeting Chimeras (PROTACs)

This compound is frequently employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The length and composition of the linker are critical for optimal ternary complex formation and degradation efficacy. The PEG5 spacer in this compound provides the necessary flexibility and spatial orientation for the two binding moieties.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can be used in the synthesis of ADCs. An ADC consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. The propargyl group can be used to attach the linker to an azide-modified antibody, while the bromide can be functionalized to react with the drug payload. The hydrophilic PEG linker can help to improve the pharmacokinetic properties of the ADC.

Bioconjugation and Surface Modification

The dual reactivity of this compound allows for its use in a wide array of bioconjugation applications. It can be used to link peptides, proteins, nucleic acids, and other biomolecules to various substrates, including surfaces, nanoparticles, and reporter molecules. For instance, the bromide can be used to immobilize the linker on an amine-functionalized surface, leaving the propargyl group available for the subsequent "clicking" of an azide-containing biomolecule.

Experimental Protocols

The following sections provide generalized experimental protocols for reactions involving this compound. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcome.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between the propargyl group of this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Dissolve this compound and the azide-containing molecule in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ in water.

  • To the solution of the reactants, add the sodium ascorbate solution, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.

  • The reaction is typically stirred at room temperature and can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the reaction mixture can be purified by standard methods such as column chromatography or HPLC.

General Protocol for Nucleophilic Substitution with an Amine

This protocol outlines a general method for the reaction of the bromide group of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Aprotic solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve the amine-containing molecule in the chosen aprotic solvent.

  • Add the non-nucleophilic base to the solution. The amount of base will depend on the nature of the amine.

  • Add this compound to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the substitution.

  • The progress of the reaction can be monitored by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated and purified by appropriate chromatographic techniques.

Signaling Pathways and Experimental Workflows

The utility of this compound is best illustrated by its role in constructing molecules that modulate specific cellular signaling pathways.

PROTAC-Mediated Protein Degradation Pathway

As a key component of PROTACs, this compound facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The logical workflow for this process is depicted below.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (containing this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Results in Proteasome Proteasome Ub_Target->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Fragments Peptide Fragments Degradation->Fragments Produces

Caption: PROTAC-mediated degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. A generalized workflow is illustrated below.

PROTAC_Synthesis_Workflow Start Starting Materials: - Target Protein Ligand - E3 Ligase Ligand - this compound Step1 Step 1: Functionalize one ligand with an azide or nucleophile Start->Step1 Step2 Step 2: React functionalized ligand with this compound Step1->Step2 Intermediate Ligand-Linker Intermediate Step2->Intermediate Step3 Step 3: React the intermediate with the second ligand Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification and Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification Biological_Assay Biological Evaluation (e.g., Western Blot for degradation) Purification->Biological_Assay

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that has become an indispensable tool in modern chemical biology and drug discovery. Its well-defined structure, featuring a reactive propargyl group for click chemistry, a bromide for nucleophilic substitution, and a biocompatible PEG spacer, enables the precise construction of complex molecular architectures such as PROTACs and ADCs. The information and protocols provided in this technical guide serve as a valuable resource for researchers seeking to leverage the unique properties of this compound in their scientific endeavors.

References

Propargyl-PEG5-Br: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

Propargyl-PEG5-Br is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with detailed experimental protocols and visual workflows to support researchers in drug discovery and development.

Core Concepts and Applications

This compound incorporates three key functional components: a terminal propargyl group, a five-unit polyethylene glycol (PEG) chain, and a terminal bromo group. This unique architecture allows for sequential or orthogonal conjugation to two different molecular entities. The propargyl group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the stable ligation to azide-modified molecules. The bromo group, a reactive alkyl halide, can be displaced by nucleophiles such as thiols or amines, facilitating conjugation to proteins, antibodies, or other ligands.

The PEG linker itself is not merely a spacer. Its length and hydrophilic nature are critical for modulating the physicochemical properties of the final conjugate. The PEG chain can enhance aqueous solubility, improve pharmacokinetic profiles, and provide the necessary flexibility and spatial orientation for effective biological activity, such as the formation of a stable ternary complex in the case of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne[1]
Synonyms Propargyl-PEG5-Bromide[1]
CAS Number 1287660-83-6[1]
Molecular Formula C13H23BrO5[1]
Molecular Weight 339.23 g/mol [1]
Purity Typically >95%

Synthesis and Characterization

General Synthetic Approach:

A plausible synthetic route would start from commercially available pentaethylene glycol. One terminal hydroxyl group would be protected, and the other would be reacted with propargyl bromide in the presence of a base to form the propargyl ether. Following deprotection, the newly freed hydroxyl group would be converted to a bromide, for instance, by using a reagent like triphenylphosphine dibromide or carbon tetrabromide.

Purification and Characterization:

Purification of the final product would typically be achieved through column chromatography on silica gel. Characterization would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the propargyl, PEG, and bromo functionalities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

The utility of this compound is best illustrated through its application in the synthesis of complex biomolecules. Below are detailed, representative protocols for its use in PROTAC synthesis and antibody conjugation.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) by conjugating a POI-binding ligand (functionalized with an azide) and an E3 ligase ligand (functionalized with a thiol) via the this compound linker.

Step 1: Conjugation of E3 Ligase Ligand to this compound

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiol-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the E3 ligase ligand-PEG5-propargyl conjugate.

Step 2: Click Chemistry Conjugation to POI Ligand

  • Reaction Setup: In a reaction vial, dissolve the E3 ligase ligand-PEG5-propargyl conjugate (1.0 eq) and the azide-functionalized POI-binding ligand (1.0 eq) in a solvent system compatible with CuAAC, such as a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by mixing copper(II) sulfate (CuSO₄) (0.1 eq) with a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq) in water.

  • Initiation of Click Reaction: Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (1.0 eq), to the reaction mixture containing the ligands and the linker. Immediately after, add the pre-mixed copper/ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the formation of the triazole ring and the final PROTAC product by LC-MS.

  • Purification: Upon completion, the final PROTAC is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final PROTAC are confirmed by LC-MS and NMR.

Protocol 2: Antibody Conjugation via Click Chemistry

This protocol describes the conjugation of this compound to an azide-modified antibody. The antibody must first be functionalized with an azide group, for example, through the use of an azide-NHS ester reacting with lysine residues, or through enzymatic methods for site-specific modification.

  • Antibody Preparation: Prepare a solution of the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody solution with a molar excess of this compound (typically 10-20 equivalents).

  • Catalyst Addition: Add the THPTA ligand to the reaction mixture, followed by the addition of CuSO₄.

  • Reaction Initiation: Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Remove the excess linker and catalyst components from the antibody-drug conjugate (ADC) using a desalting column or size-exclusion chromatography (SEC).

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. The integrity and purity of the ADC can be assessed by SDS-PAGE.

Signaling Pathways and Experimental Workflows

PROTACs developed using linkers like this compound often target key signaling pathways implicated in diseases such as cancer. A prominent example is the JAK-STAT signaling pathway, which is frequently dysregulated in various malignancies and autoimmune disorders.

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (e.g., using this compound) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assay Biochemical Assays (Binding Affinity, Ternary Complex Formation) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assays (Degradation, Cytotoxicity) Biochemical_Assay->Cellular_Assay In_Vivo_Studies In Vivo Evaluation (Pharmacokinetics, Efficacy) Cellular_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A typical experimental workflow for PROTAC development.

References

Propargyl-PEG5-Br: A Technical Guide to its Mechanism of Action in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-Br is a heterobifunctional linker molecule integral to the construction of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide delineates the core mechanism of action of this compound, detailing its chemical reactivity, role in bioconjugation, and the functional consequences within these therapeutic frameworks. The document provides structured data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development.

This compound possesses two key reactive moieties: a terminal propargyl group (an alkyne) and a bromo group, separated by a five-unit polyethylene glycol (PEG) spacer.[1] The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The bromo group acts as a good leaving group for nucleophilic substitution reactions, typically with thiol groups on biomolecules. The PEG chain enhances the solubility and provides a flexible linkage between the conjugated molecules.[2][3]

Core Mechanism of Action

The utility of this compound lies in its ability to covalently link two distinct molecular entities. The specific mechanism of action of the final conjugate is determined by the nature of the molecules attached to the linker.

In the Context of PROTACs:

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2][4] A PROTAC molecule consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as this compound.

The mechanism unfolds as follows:

  • Ternary Complex Formation: The PROTAC, by binding to both the POI and an E3 ligase, facilitates the formation of a ternary POI-PROTAC-E3 ligase complex. The flexibility and length of the PEG linker are crucial for optimizing the stability and formation of this complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase ubiquitinates the POI by catalyzing the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the POI surface.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome.

  • Recycling: The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

In the Context of ADCs:

ADCs are targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells. They are composed of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic drug, and a linker that connects them.

The mechanism of action for an ADC constructed with this compound involves:

  • Targeting and Binding: The antibody component of the ADC binds to its specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes. For an ADC with a non-cleavable linker like one formed through the reactions of this compound, the antibody is degraded by lysosomal proteases, leading to the release of the linker-payload conjugate.

  • Cytotoxicity: The released payload can then exert its cytotoxic effect, leading to apoptosis of the cancer cell. The PEG linker can influence the physicochemical properties of the ADC, such as its solubility and pharmacokinetics.

Data Presentation

Table 1: Illustrative Performance of PROTACs with PEG Linkers

PROTAC TargetE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
BRD4PomalidomidePropargyl-PEG4-based15>90HeLa
BTKPomalidomidePropargyl-PEG6-based8>95MOLM-14
ERRαVon Hippel-LindauAlkyl-PEG4-based25~85MCF7

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage. Data is representative and compiled from various sources on PROTACs with similar linkers.

Table 2: Illustrative Characteristics of ADCs with PEG Linkers

Antibody TargetCytotoxic PayloadLinker TypeDrug-to-Antibody Ratio (DAR)In Vitro IC50 (nM)Plasma Stability (7 days, %)
HER2MMAEPropargyl-PEG4-based3.81.2>90
CD22DM1Thiol-PEG6-based3.50.8>95
TROP2SN-38Click-PEG8-based7.62.5>85

IC50: Half-maximal inhibitory concentration. Data is representative and compiled from various sources on ADCs with similar linkers.

Experimental Protocols

Detailed methodologies for the key chemical reactions involving this compound are provided below.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule (e.g., a payload for an ADC or a ligand for a PROTAC) to the propargyl group of this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of the azide-containing molecule in DMSO.

    • Prepare a 10 mM solution of this compound in DMSO.

    • Prepare a 100 mM solution of CuSO4 in water.

    • Prepare a 200 mM solution of THPTA in water.

    • Prepare a 1 M solution of sodium ascorbate in water (freshly made).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and this compound in a 1:1.2 molar ratio in PBS.

    • Prepare a premix of CuSO4 and THPTA by adding the THPTA solution to the CuSO4 solution at a 2:1 molar ratio. Let it stand for 5 minutes.

    • Add the CuSO4/THPTA complex to the reaction mixture to a final concentration of 1 mM CuSO4.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 20 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Purification:

    • Purify the product using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.

Protocol 2: Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine residue on a protein or a thiol-modified ligand) to the bromo group of this compound.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein with accessible cysteine residues)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • HEPES buffer, pH 7.5

  • DMSO

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in HEPES buffer. If it is a protein, ensure it is at a concentration of 1-5 mg/mL.

    • If necessary, reduce any disulfide bonds in the protein by adding TCEP to a final concentration of 1 mM and incubating for 30 minutes at room temperature.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule at a 5-10 fold molar excess.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol such as N-acetylcysteine to a final concentration of 2 mM.

    • Remove excess, unreacted this compound and quenching agent by size-exclusion chromatography or dialysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC This compound based PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with This compound Linker Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Linker-Drug) Lysosome->Payload 4. Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: ADC mechanism: from tumor cell binding to payload-induced apoptosis.

Synthesis_Workflow cluster_synthesis PROTAC/ADC Synthesis Propargyl_Linker This compound Reaction_1 Nucleophilic Substitution Propargyl_Linker->Reaction_1 Molecule_A Molecule A (e.g., POI Ligand, Antibody) Molecule_A->Reaction_1 Molecule_B Molecule B (e.g., E3 Ligand, Payload) Reaction_2 CuAAC Click Chemistry Molecule_B->Reaction_2 Intermediate Intermediate (Propargyl-PEG5-Molecule A) Reaction_1->Intermediate Intermediate->Reaction_2 Final_Product Final Conjugate (PROTAC or ADC) Reaction_2->Final_Product

References

Propargyl-PEG5-Br: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propargyl-PEG5-Br, a heterobifunctional linker commonly utilized in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is critical for ensuring the integrity and reproducibility of conjugation reactions and the quality of the final drug product.

Chemical Structure and Properties

This compound is comprised of three key functional components: a terminal propargyl group for "click" chemistry, a polyethylene glycol (PEG) spacer of five ethylene oxide units to enhance solubility and provide spatial separation, and a terminal bromo group for nucleophilic substitution reactions.

Recommended Storage and Handling

Proper storage is paramount to prevent degradation and maintain the reactivity of this compound. The following conditions are recommended based on information for the compound and similar PEGylated molecules.

ConditionTemperatureDurationNotes
Long-term Storage -20°CMonths to yearsStore in a dry, dark environment. A desiccator is recommended to minimize moisture exposure.[1]
Short-term Storage 0 - 4°CDays to weeksKeep dry and protected from light.[1]
Shipping Ambient TemperatureA few weeksThe product is generally stable enough for standard shipping times.[1]
In Solution -20°C to -80°C1 to 6 monthsFor stock solutions, storage at -80°C is preferable for longer-term stability. Protect from light.

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its three main components: the propargyl group, the PEG linker, and the bromo group. Degradation can occur at each of these sites depending on the environmental conditions.

Propargyl Group Stability

The terminal alkyne of the propargyl group is generally stable under neutral and basic conditions. However, it can be susceptible to degradation under acidic conditions.

  • Acid-Catalyzed Degradation: In the presence of strong acids, the propargyl group can undergo hydration and rearrangement reactions, potentially leading to the formation of aldehydes, ketones, or polymeric byproducts.[2] For instance, propargyl alcohol has been shown to degrade in hydrochloric acid to form various water-soluble products and polymers.[2] While the ether linkage in this compound may offer some stability compared to a hydroxyl group, strong acidic conditions should be avoided.

PEG Linker Stability

Polyethylene glycol linkers are generally considered stable and biocompatible. However, they can be susceptible to oxidative degradation.

  • Oxidative Degradation: Exposure to oxidizing agents or high-energy radiation can lead to chain cleavage of the PEG linker, generating various degradation products including aldehydes and carboxylic acids. It is therefore advisable to avoid exposure to strong oxidizing agents and excessive light.

Bromo Group Stability

The bromo group is a good leaving group and is susceptible to nucleophilic substitution reactions.

  • Hydrolysis: The primary degradation pathway for the bromo- end of the molecule is likely hydrolysis, where the bromine atom is replaced by a hydroxyl group. This reaction can be accelerated by the presence of water and nucleophiles, and is also influenced by pH and temperature. The C-Br bond is weaker than a C-Cl bond, making bromoalkanes generally more reactive towards hydrolysis.

The following diagram illustrates the potential degradation pathways for this compound.

G Potential Degradation Pathways of this compound cluster_propargyl Propargyl Group Degradation cluster_peg PEG Linker Degradation cluster_bromo Bromo Group Degradation This compound This compound Propargyl_Degradation_Products Hydration/Rearrangement Products (Ketones, Aldehydes) This compound->Propargyl_Degradation_Products Strong Acid PEG_Degradation_Products Chain Cleavage Products (Aldehydes, Carboxylic Acids) This compound->PEG_Degradation_Products Oxidizing Agents Bromo_Degradation_Product Propargyl-PEG5-OH (Hydrolysis Product) This compound->Bromo_Degradation_Product Water/Nucleophiles

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), is a common and effective technique.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method. The following is a general protocol that can be adapted for this compound.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or CAD/MS detector

  • pH meter

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid or other modifier.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Characterize the degradation products using mass spectrometry (LC-MS).

The following diagram outlines the workflow for a forced degradation study.

G Forced Degradation Study Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution of This compound Start->Prepare_Stock_Solution Apply_Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock_Solution->Apply_Stress_Conditions Sample_at_Time_Points Sample at Defined Time Points Apply_Stress_Conditions->Sample_at_Time_Points Neutralize_Samples Neutralize Acid/Base Samples Sample_at_Time_Points->Neutralize_Samples Analyze_by_HPLC Analyze by HPLC-UV/CAD/MS Neutralize_Samples->Analyze_by_HPLC Identify_Degradants Identify and Characterize Degradation Products Analyze_by_HPLC->Identify_Degradants End End Identify_Degradants->End

Caption: Workflow for a forced degradation study of this compound.

Summary and Recommendations

This compound is a valuable linker for bioconjugation, but its stability is dependent on proper storage and handling. The primary degradation pathways to consider are acid-catalyzed degradation of the propargyl group, oxidative cleavage of the PEG linker, and hydrolysis of the bromo group.

Key Recommendations:

  • Storage: For long-term stability, store this compound at -20°C in a dry, dark environment.

  • Handling: Avoid exposure to strong acids, strong oxidizing agents, and excessive light. When preparing solutions, use high-purity solvents and store them at low temperatures.

  • Quality Control: It is advisable to perform a quality control check, for example by HPLC, before using this compound in a conjugation reaction, especially if it has been stored for an extended period or if there are concerns about its handling history.

By adhering to these guidelines, researchers can ensure the integrity of this compound and the successful synthesis of their desired bioconjugates.

References

Propargyl-PEG5-Br: A Technical Guide to a Versatile Heterobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, applications, and methodologies associated with Propargyl-PEG5-Br, a heterobifunctional linker increasingly employed in the fields of bioconjugation, drug delivery, and proteomics. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its use, and its role in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool characterized by a polyethylene glycol (PEG) spacer of five ethylene glycol units, flanked by a propargyl group at one terminus and a bromine atom at the other. This unique structure allows for a two-step, orthogonal conjugation strategy. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, enabling covalent linkage to functional groups such as thiols (e.g., from cysteine residues in proteins) or amines.[1][2] The terminal propargyl group (an alkyne) is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3][4]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, mitigating aggregation and potentially reducing immunogenicity.[5] These characteristics make this compound and similar PEG-containing linkers highly valuable in the development of targeted therapeutics.

Physicochemical Properties

The key quantitative data for this compound and its common derivatives are summarized in the table below, providing a basis for experimental design and characterization.

PropertyThis compoundPropargyl-PEG5-acidPropargyl-PEG5-aminePropargyl-PEG5-NHS esterPropargyl-PEG5-alcohol
CAS Number 1287660-83-61245823-51-11589522-46-21393330-40-987450-10-0
Molecular Formula C13H23BrO5C14H24O7C13H25NO5C18H27NO9C11H20O5
Molecular Weight 339.23 g/mol 304.3 g/mol 275.3 g/mol 401.4 g/mol 232.3 g/mol
Purity >96%>98%>98%>98%>98%
Storage Conditions -20°C for long term (months to years)-20°C-20°C-20°C-20°C

Core Bioconjugation Strategies and Signaling Pathways

This compound is primarily utilized in a two-step bioconjugation workflow. The first step involves the attachment of the linker to a biomolecule via the bromo group. The second step attaches a second molecule of interest via the propargyl group.

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biomolecule1 Biomolecule 1 (e.g., Protein with -SH group) Intermediate Propargyl-PEG5-Biomolecule 1 Biomolecule1->Intermediate Reaction at pH > 8 (for thiols) Propargyl_PEG5_Br This compound Propargyl_PEG5_Br->Intermediate Final_Conjugate Biomolecule 2-PEG5-Biomolecule 1 Intermediate->Final_Conjugate Biomolecule2 Biomolecule 2 (e.g., Drug with -N3 group) Biomolecule2->Final_Conjugate Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Final_Conjugate

A two-step bioconjugation workflow using this compound.

This linker is instrumental in the synthesis of PROTACs, which facilitate the degradation of target proteins.

POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a detailed methodology for a representative two-step bioconjugation experiment using this compound.

Step 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the alkylation of cysteine residues on a protein with this compound.

Materials:

  • Thiol-containing protein (e.g., an antibody fragment with a free cysteine)

  • This compound

  • Reduction buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 8.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 100 mM L-cysteine in alkylation buffer)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Reduction:

    • Dissolve the protein in reduction buffer to a final concentration of 1-5 mg/mL.

    • Add TCEP to a final concentration of 10 mM to reduce disulfide bonds and ensure free thiols.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Cool the reduced protein solution to room temperature.

    • Add the this compound stock solution to the protein solution to achieve a 20-fold molar excess of the linker relative to the protein.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark.

  • Quenching:

    • Add the quenching solution to a final concentration of 20 mM L-cysteine to react with any excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the propargylated protein from excess reagents using an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect fractions and analyze by SDS-PAGE and mass spectrometry to confirm conjugation.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargylated protein and an azide-containing molecule (e.g., a cytotoxic drug).

Materials:

  • Propargylated protein from Step 1

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • SEC column for final purification

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the propargylated protein and the azide-containing molecule. A 5- to 10-fold molar excess of the azide molecule over the protein is recommended.

    • Adjust the final volume with the reaction buffer.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO4 and 12.5 µL of 50 mM THPTA for a 500 µL final reaction volume). Let this mixture stand for 2-3 minutes.

  • Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the protein/azide mixture to a final concentration of 5 mM.

    • Immediately add the premixed CuSO4/THPTA catalyst to the reaction. The final copper concentration should be around 0.25 mM.

    • Gently mix and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the final bioconjugate using an SEC column to remove excess azide-containing molecule and catalyst components.

    • Characterize the final product by methods such as SDS-PAGE, mass spectrometry, and HPLC to determine purity and conjugation efficiency (e.g., drug-to-antibody ratio).

Experimental Workflow Visualization

The general workflow for the synthesis of a bioconjugate using this compound can be visualized as follows:

cluster_0 Preparation cluster_1 Conjugation Steps cluster_2 Analysis Protein_Prep Protein Reduction (e.g., with TCEP) Alkylation Step 1: Alkylation (Protein-SH + Linker-Br) Protein_Prep->Alkylation Linker_Prep Prepare this compound Stock Solution (DMSO) Linker_Prep->Alkylation Payload_Prep Prepare Azide-Payload Stock Solution Click_Reaction Step 2: CuAAC Reaction (Propargylated Protein + Azide-Payload) Payload_Prep->Click_Reaction Purification1 Purification 1 (SEC) Alkylation->Purification1 Purification1->Click_Reaction Purification2 Purification 2 (SEC) Click_Reaction->Purification2 Analysis Characterization of Final Conjugate (SDS-PAGE, MS, HPLC) Purification2->Analysis

General experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates. Its defined length, hydrophilicity, and orthogonal reactive ends provide researchers with a high degree of control over the conjugation process. The methodologies outlined in this guide, based on robust nucleophilic substitution and "click" chemistry, offer a reliable framework for the development of next-generation therapeutics and research tools in drug discovery and chemical biology.

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a novel modality of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates target specificity and E3 ligase engagement, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.

Among the various linker archetypes, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units, which confer a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These properties are instrumental in overcoming some of the inherent challenges in PROTAC design, such as high molecular weight and poor solubility.[3]

Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule, which is crucial for both in vitro handling and in vivo bioavailability.[1][4]

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units. This allows for the systematic optimization of the distance and spatial orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, potentially improving cell membrane permeability.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it an attractive component for therapeutic agents.

Disadvantages of PEG Linkers:

  • Reduced Metabolic Stability: The ether linkages in the PEG backbone can be susceptible to metabolic cleavage, potentially leading to reduced in vivo half-life.

  • Potential for Reduced Permeability: While flexibility can aid permeability, excessive hydrophilicity from very long PEG chains can hinder passive diffusion across the cell membrane.

Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights

The length of the linker is arguably one of the most critical parameters in PROTAC design. An optimal linker length is essential for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target are not accessible to the E3 ligase. The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

The following tables summarize the impact of PEG linker length on the degradation of various protein targets.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase Ligand
Alkyl/PEG12>1000<20VHL
Alkyl/PEG16~100>80VHL
Alkyl/PEG19~500~60VHL
Alkyl/PEG21>1000<40VHL

Data compiled from studies by Cyrus et al. demonstrating the critical impact of linker length on ERα degradation.

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase Ligand
Alkyl/Ether<12No degradation0VHL
Alkyl/Ether12-29Submicromolar>75VHL
Alkyl/Ether21396VHL
Alkyl/Ether2929276VHL

Data from Arvinas, highlighting a clear threshold for linker length to induce TBK1 degradation.

Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC Linker CompositionLinker Length (PEG units)DC50 (nM) in Ramos cellsDmax (%)E3 Ligase Ligand
PEG<4Impaired binding-CRBN
PEG≥41-40>90CRBN
PEG (Optimized)-0.5>95CRBN

Data from various studies showing that a minimum PEG linker length is required for potent BTK degradation.

Table 4: Impact of Linker Length on Cyclin-Dependent Kinase 9 (CDK9) Degradation

PROTAC Linker CompositionLinker TypeDC50 (µM) in HCT116 cellsDmax (%)E3 Ligase Ligand
SNS-032 basedPEG~10~56CRBN
SNS-032 basedPEG (Optimized)0.362>90CRBN

Data illustrates the optimization of a CDK9 degrader through linker modification.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol outlines a general procedure for the synthesis of a PROTAC with a PEG linker using standard amide coupling reactions.

Materials:

  • Warhead-COOH or E3 Ligase Ligand-COOH

  • Amine-PEGn-Boc

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Step 1: Coupling of the First Component

    • Dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the Amine-PEGn-Boc linker (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.

    • Purify the product by flash column chromatography.

  • Step 2: Boc Deprotection

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20-50% v/v) at 0 °C.

    • Stir for 1-3 hours at room temperature, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Step 3: Coupling of the Second Component

    • Follow a similar amide coupling procedure as in Step 1 to couple the deprotected PEGylated component with the second carboxylic acid-functionalized binding moiety.

    • Purify the final PROTAC product using flash chromatography or preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using AlphaLISA technology.

Materials:

  • Recombinant tagged POI (e.g., GST-tagged)

  • Recombinant tagged E3 ligase complex (e.g., His-tagged)

  • PROTAC compound

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

  • AlphaLISA streptavidin-donor beads

  • Biotinylated anti-tag antibody (e.g., anti-His)

  • AlphaLISA assay buffer

  • 384-well microplate

  • Alpha-enabled plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged proteins, PROTAC, biotinylated antibody, and beads in AlphaLISA assay buffer.

  • Assay Assembly:

    • Add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC to the wells of the microplate.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.

  • Detection:

    • Add the biotinylated antibody and incubate.

    • Add the AlphaLISA acceptor beads and incubate in the dark.

    • Add the streptavidin-donor beads and incubate in the dark.

  • Signal Reading: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, which is indicative of ternary complex formation and the "hook effect" at high concentrations.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate fundamental processes in PROTAC development.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Synthesis PROTAC Synthesis & Characterization Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., AlphaLISA, HTRF) Synthesis->Ternary_Complex_Assay Cell_Treatment Cell Treatment with Varying PROTAC Concentrations Ternary_Complex_Assay->Cell_Treatment Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Cell_Treatment->Viability_Assay PK_Studies In Vivo Pharmacokinetic Studies Western_Blot->PK_Studies Viability_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies PK_Studies->Efficacy_Studies

Caption: A typical experimental workflow for PROTAC development and evaluation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activates Degradation BTK Degradation BTK->Degradation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PROTAC BTK PROTAC PROTAC->BTK Targets PROTAC->Degradation Induces DAG_IP3 DAG & IP3 PLCG2->DAG_IP3 Generates PKC_Ca PKC & Ca2+ Signaling DAG_IP3->PKC_Ca NFkB_NFAT NF-κB & NFAT Activation PKC_Ca->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of intervention for a BTK-targeting PROTAC.

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (PRRs) (e.g., TLRs, cGAS-STING) Adaptors Adaptor Proteins PRR->Adaptors Activate TBK1 TANK-binding kinase 1 (TBK1) Adaptors->TBK1 Recruit & Activate Degradation TBK1 Degradation TBK1->Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates PROTAC TBK1 PROTAC PROTAC->TBK1 Targets PROTAC->Degradation Induces IFN Type I Interferon Production IRF3->IFN Induces Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Induces

Caption: Simplified TANK-binding kinase 1 (TBK1) signaling pathway and the intervention point for a TBK1-targeting PROTAC.

Conclusion

The linker is a critical and active component in the design of efficacious PROTACs, and PEG linkers offer a versatile and powerful tool for optimizing their properties. The hydrophilicity, biocompatibility, and tunable length of PEG linkers provide a means to enhance solubility, modulate cell permeability, and, most importantly, to systematically optimize the geometry of the ternary complex for efficient and potent protein degradation. While the "trial and error" approach to linker design has been historically prevalent, a more rational, data-driven strategy is emerging. By carefully considering the quantitative impact of linker length and composition, and by employing robust experimental protocols, researchers can accelerate the development of PROTACs with superior therapeutic potential. The continued exploration of novel linker chemistries, coupled with advances in structural biology and computational modeling, will undoubtedly pave the way for the next generation of highly potent and selective protein degraders.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG5-Br Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Propargyl-PEG5-Br, a heterobifunctional linker, for the bioconjugation of molecules. This linker is particularly valuable in the fields of targeted drug delivery, proteomics, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This compound possesses two distinct reactive functionalities: a bromo group for the alkylation of nucleophilic residues on biomolecules and a terminal propargyl group for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". The polyethylene glycol (PEG) spacer of five ethylene glycol units enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Chemical Name 1-Bromo-2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane
Molecular Formula C13H23BrO5
Molecular Weight 339.23 g/mol
CAS Number 1287660-83-6[1]
Purity (Typical) >96%

Bioconjugation Strategy

The use of this compound for bioconjugation typically involves a two-step sequential reaction workflow. This approach allows for the controlled and specific linkage of two different molecular entities.

  • Alkylation of a Biomolecule: The bromo group of the linker is utilized to alkylate a nucleophilic residue (e.g., cysteine or histidine) on a biomolecule, such as a protein or antibody.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl group) of the linker, now attached to the first biomolecule, is then reacted with an azide-modified molecule of interest (e.g., a small molecule drug, a fluorescent dye, or another biomolecule) via click chemistry.

This sequential approach is critical for the construction of well-defined bioconjugates.

Experimental Protocols

The following protocols provide detailed methodologies for the two-step bioconjugation process using this compound. Optimization of these protocols for specific biomolecules and payloads is recommended.

Protocol 1: Alkylation of a Protein with this compound

This protocol describes the conjugation of the bromo-end of the linker to a protein containing a reactive cysteine or histidine residue.

Materials:

  • Protein with accessible cysteine or histidine residues

  • This compound

  • Alkylation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Reducing agent (for cysteine alkylation, e.g., TCEP, DTT)

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: If targeting cysteine residues, partially reduce the protein's disulfide bonds by incubating with a 2-5 molar excess of TCEP for 1 hour at room temperature. Immediately proceed to the next step. For histidine alkylation, this reduction step is not necessary.

  • Reaction Setup: Dissolve the protein in the Alkylation Buffer to a final concentration of 1-10 mg/mL.

  • Linker Addition: Add a 5-20 molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary) to the protein solution.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation. The optimal time and temperature should be determined empirically.

  • Quenching: Quench the reaction by adding a 10-fold molar excess of the quenching reagent over the initial amount of this compound and incubate for 1 hour.

  • Purification: Remove excess linker and quenching reagent by SEC or dialysis against a suitable buffer.

  • Characterization: Confirm the conjugation and determine the linker-to-protein ratio using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an azide-modified molecule to the propargyl-functionalized protein from Protocol 1.

Materials:

  • Propargyl-PEGylated protein

  • Azide-modified molecule of interest

  • Click Chemistry Buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reaction Setup: In a reaction tube, combine the propargyl-PEGylated protein (at a final concentration of 1-5 mg/mL in Click Chemistry Buffer) and the azide-modified molecule (at a 5-10 molar excess over the protein).

  • Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the protein.

  • Reaction Initiation: Add the copper/ligand complex to the protein/azide mixture to a final copper concentration of 50-250 µM. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or SDS-PAGE.

  • Purification: Purify the final bioconjugate from excess reagents and byproducts using SEC or dialysis.

Quantitative Data

While specific quantitative data for this compound is not extensively published, the following table provides representative data for similar bioconjugation reactions to illustrate expected outcomes. Yields are highly dependent on the specific biomolecule, linker, and reaction conditions, and optimization is crucial.

Reaction StepLinker TypeBiomolecule/SubstrateMolar Excess of Linker/ReagentReaction Time (h)Typical Yield/Efficiency
Alkylation Bromo-PEGCysteine-containing peptide10-fold12>70%
Alkylation Bromo-PEGHistidine-tagged protein20-fold2450-80%
CuAAC Propargyl-PEG-acidAzide-modified payload5-fold2>90%[2]
CuAAC Propargyl-PEGylated proteinAzide-fluorophore10-fold1>85%

Visualizations

Experimental Workflow

The following diagram illustrates the two-step bioconjugation workflow using this compound.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: CuAAC Click Chemistry Biomolecule Biomolecule (Protein, Antibody) Alkylated_Biomolecule Propargyl-PEGylated Biomolecule Biomolecule->Alkylated_Biomolecule Alkylation (Cys or His) Propargyl_PEG5_Br This compound Propargyl_PEG5_Br->Alkylated_Biomolecule Final_Conjugate Final Bioconjugate Alkylated_Biomolecule->Final_Conjugate CuAAC (Cu(I), Ligand, Ascorbate) Azide_Molecule Azide-Molecule (Drug, Dye) Azide_Molecule->Final_Conjugate

Two-step bioconjugation workflow.
Application in PROTAC Synthesis

This compound is a valuable tool for the synthesis of PROTACs, which induce the degradation of target proteins. The linker connects a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

G cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Degradation Pathway POI_Ligand POI Ligand PEG_Linker Propargyl-PEG5 Linker POI_Ligand->PEG_Linker E3_Ligase_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligase_Ligand POI Protein of Interest (POI) Proteasome Proteasome POI->Proteasome Ubiquitination & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI PROTAC-mediated Proximity

PROTAC-mediated protein degradation.

References

Application Notes and Protocols for PROTAC Synthesis Using Propargyl-PEG5-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Propargyl-PEG5-Br

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1][3]

This compound is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. It features a terminal propargyl group (an alkyne), a five-unit PEG chain, and a bromo group. This combination of features offers several advantages for PROTAC development:

  • Facilitates "Click Chemistry" : The terminal alkyne group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.

  • Enhances Solubility and Permeability : The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.

  • Optimal Length and Flexibility : The five-unit PEG chain provides a flexible spacer of a specific length to optimally position the target protein and the E3 ligase for efficient ubiquitination. The linker length is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve potent degradation.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Signaling Pathway and Experimental Workflow

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

The general workflow for developing a PROTAC using this compound involves synthesis followed by a series of in vitro and cellular characterization assays.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: Ligand Functionalization Step1 Step 1: Conjugation of Ligand 1 with this compound Start->Step1 Step2 Step 2: CuAAC Click Reaction with Azide-Ligand 2 Step1->Step2 Purification Purification and Characterization (LC-MS, NMR) Step2->Purification Biochemical_Assay Biochemical Assays (e.g., Ternary Complex Formation) Purification->Biochemical_Assay Cellular_Assay Cellular Assays (Western Blot for Degradation) Biochemical_Assay->Cellular_Assay Dose_Response Dose-Response Analysis (DC50, Dmax) Cellular_Assay->Dose_Response

Caption: Experimental workflow for PROTAC development.

Data Presentation

The following tables present representative data for hypothetical PROTACs synthesized using a Propargyl-PEG5 linker. It is important to note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase, and thus, these values should be considered as illustrative examples.

Table 1: Ternary Complex Formation and Binding Affinity

PROTAC ComponentTarget Protein (POI)E3 LigaseBinary Binding Affinity (Kd, POI)Binary Binding Affinity (Kd, E3)Ternary Complex Affinity (Kd)Cooperativity (α)
Warhead-PEG5-VHL LigandBRD4VHL50 nM100 nM25 nM>1
Warhead-PEG5-CRBN LigandBTKCRBN20 nM150 nM15 nM>1

Note: Cooperativity (α) > 1 indicates positive cooperativity in ternary complex formation.

Table 2: In-Cell Protein Degradation

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-A-PEG5BRD4HeLa35>90
PROTAC-B-PEG5BTKRamos15>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of its activity.

Protocol 1: PROTAC Synthesis via CuAAC Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC. It involves an initial conjugation of this compound to a nucleophilic group on one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Conjugation of Ligand 1 with this compound

  • Reagents and Materials:

    • Ligand 1 with a nucleophilic group (e.g., -OH, -NH2, -SH) (1.0 eq)

    • This compound (1.2 eq)

    • A suitable base (e.g., K2CO3, DIPEA) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF, Acetonitrile)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Ligand 1 in the anhydrous solvent under a nitrogen atmosphere.

    • Add the base to the solution and stir for 10-15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) for 4-24 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the alkyne-functionalized Ligand 1.

Step 2: CuAAC Click Reaction

  • Reagents and Materials:

    • Alkyne-functionalized Ligand 1 (from Step 1) (1.0 eq)

    • Azide-functionalized Ligand 2 (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1-0.2 eq)

    • Sodium ascorbate (0.2-0.4 eq)

    • A suitable solvent system (e.g., t-Butanol/H2O, THF/H2O, DMSO)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the alkyne-functionalized Ligand 1 and azide-functionalized Ligand 2 in the chosen solvent system in a reaction vessel.

    • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

    • In a separate vial, prepare a fresh solution of CuSO4·5H2O in water.

    • In another vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the CuSO4·5H2O solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Reagents and Materials:

    • Cells expressing the target protein

    • Complete cell culture medium

    • PROTAC stock solution (in DMSO)

    • Vehicle control (DMSO)

    • 6-well plates

    • Ice-cold PBS

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • TBST (Tris-buffered saline with 0.1% Tween-20)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

      • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis:

      • After treatment, wash the cells with ice-cold PBS.

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Protein Quantification and Sample Preparation:

      • Determine the protein concentration of each lysate using a BCA assay.

      • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • SDS-PAGE and Western Blotting:

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and develop it using a chemiluminescent substrate.

    • Data Analysis:

      • Capture the chemiluminescent signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (Illustrative - Surface Plasmon Resonance)

This protocol provides a general overview of how to assess ternary complex formation using Surface Plasmon Resonance (SPR).

  • Reagents and Materials:

    • SPR instrument and sensor chips (e.g., CM5)

    • Immobilization reagents (e.g., EDC, NHS)

    • E3 ligase (e.g., VHL complex)

    • Target protein (e.g., BRD4)

    • PROTAC

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilization:

      • Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

      • In a separate experiment, inject a series of concentrations of the target protein over a different flow cell to check for non-specific binding.

    • Ternary Complex Formation:

      • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

      • Inject these solutions over the immobilized E3 ligase.

      • An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

    • Data Analysis:

      • Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants (ka, kd, KD) for both binary and ternary interactions.

      • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined length, flexibility, and amenability to "click chemistry" facilitate the modular and efficient construction of PROTAC libraries. The protocols provided herein offer a comprehensive guide for the synthesis and characterization of PROTACs incorporating this linker. Successful PROTAC development relies on the careful optimization of the linker, and the systematic evaluation of PROTACs with varying linker lengths and compositions is crucial for achieving potent and selective protein degradation.

References

Application Notes and Protocols for Propargyl-PEG5-Br in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Propargyl-PEG5-Br in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bifunctional linker is a valuable tool in bioconjugation, drug delivery, and materials science, enabling the efficient and specific covalent ligation of molecules.

Introduction to this compound and Click Chemistry

This compound is a heterobifunctional linker that incorporates a terminal alkyne (propargyl group) for CuAAC reactions and a terminal bromide that serves as a good leaving group for nucleophilic substitution reactions. The polyethylene glycol (PEG) spacer of five ethylene glycol units enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.

The CuAAC reaction, a cornerstone of "click chemistry," forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2][3] This reaction is renowned for its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[4] The copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, selectively activates the terminal alkyne for cycloaddition with an azide-functionalized molecule.[3]

Applications in Bioconjugation and Drug Development

The dual functionality of this compound makes it a versatile reagent for constructing complex biomolecules. The propargyl group allows for the attachment of azide-containing molecules such as peptides, proteins, nucleic acids, or small molecule drugs via the robust triazole linkage formed in a CuAAC reaction. The terminal bromide can be displaced by a nucleophile, such as a thiol or an amine, to attach the linker to another molecule of interest.

This reagent is particularly valuable in the development of advanced bioconjugates, including:

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a non-cleavable ADC linker to attach a cytotoxic payload to an antibody. The PEG spacer can enhance the solubility and stability of the ADC.

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a component of the linker connecting the target-binding and E3 ligase-binding moieties.

Quantitative Data Presentation: Typical CuAAC Reaction Parameters

The following table summarizes common quantitative parameters for CuAAC reactions. These values should be used as a starting point for the optimization of reactions involving this compound.

ParameterConcentration RangeNotes
Alkyne (this compound) 10 µM - 10 mMHigher concentrations can lead to faster reaction rates.
Azide 1 - 5 equivalents (relative to alkyne)An excess of the azide component is often used to ensure complete consumption of the alkyne.
Copper(II) Sulfate (CuSO₄) 0.1 - 1 mMThe precursor to the active Cu(I) catalyst.
Sodium Ascorbate 1 - 10 mM (typically 5-10 fold excess over Cu(II))A reducing agent to generate and maintain the Cu(I) oxidation state. Freshly prepared solutions are recommended.
Copper(I)-stabilizing Ligand (e.g., THPTA, BTTAA) 0.5 - 5 mM (typically 1-5 fold excess over Cu(II))Accelerates the reaction and protects biomolecules from oxidative damage.
Solvent Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF, THF), or mixtures.The choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature (20-25°C) - 50°CMost CuAAC reactions are performed at room temperature.
Reaction Time 1 - 12 hoursReaction progress can be monitored by TLC, LC-MS, or other analytical techniques.

Experimental Protocols

Note: The following protocol is a general guideline for a small-scale CuAAC reaction with this compound and should be optimized for specific applications.

Materials
  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(hydroxymethyl)phosphine trihydrochloride (THPTA) or other suitable ligand

  • Solvent (e.g., deionized water, PBS buffer, DMSO, DMF)

  • Reaction vessel (e.g., microcentrifuge tube)

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mM.

  • Azide Stock Solution: Prepare a stock solution of the azide-functionalized molecule in a compatible solvent at a concentration of 10 mM.

  • Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium L-ascorbate in deionized water. This solution should be prepared fresh before each use.

  • Ligand Stock Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

Reaction Procedure
  • In a microcentrifuge tube, add the this compound stock solution and the azide-containing molecule stock solution. The final concentrations should be determined based on the desired reaction scale.

  • Add the appropriate volume of the chosen reaction buffer or solvent (e.g., PBS, water).

  • Add the THPTA ligand solution to a final concentration of 1-5 times the copper concentration.

  • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

  • Vortex the mixture briefly.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-10 mM.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for a few minutes before adding the sodium ascorbate.

  • Close the tube tightly and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently mixed during this time.

Reaction Monitoring and Purification
  • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the reaction can be quenched by exposure to air or by the addition of a copper chelator like EDTA.

  • The desired triazole product can be purified using standard techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), or precipitation. For biomolecules, size exclusion chromatography or dialysis can be used to remove excess reagents.

Mandatory Visualizations

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Cu(I)-C≡C-R1 Cu(I)->Copper_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Six_membered_intermediate Six-membered Cu(III) intermediate Copper_Acetylide->Six_membered_intermediate + Azide Six_membered_intermediate->Cu(I) Releases Cu(I) Triazole_Product 1,4-disubstituted Triazole Six_membered_intermediate->Triazole_Product Reductive Elimination Cu(II) Cu(II) Cu(II)->Cu(I) Reduction Sodium_Ascorbate Sodium_Ascorbate Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Monitoring cluster_purification 4. Quenching & Purification Propargyl_PEG5_Br_Sol This compound Stock Solution Combine_Reactants Combine this compound, Azide, and Buffer Propargyl_PEG5_Br_Sol->Combine_Reactants Azide_Sol Azide Molecule Stock Solution Azide_Sol->Combine_Reactants CuSO4_Sol CuSO4 Stock Solution Add_Ligand_Cu Add Ligand and CuSO4 CuSO4_Sol->Add_Ligand_Cu NaAsc_Sol Fresh Sodium Ascorbate Stock Solution Initiate Initiate with Sodium Ascorbate NaAsc_Sol->Initiate Ligand_Sol Ligand Stock Solution Ligand_Sol->Add_Ligand_Cu Combine_Reactants->Add_Ligand_Cu Add_Ligand_Cu->Initiate Incubate Incubate at Room Temperature (1-4 hours) Initiate->Incubate Monitor Monitor by LC-MS/TLC Incubate->Monitor Quench Quench Reaction (optional) Monitor->Quench Purify Purify Product (e.g., HPLC, Dialysis) Quench->Purify

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG5-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Propargyl-PEG5-Br in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a highly efficient and versatile tool for the stable ligation of molecules, finding broad applications in drug discovery, bioconjugation, and materials science.[1][2][3] this compound, featuring a terminal alkyne, a flexible polyethylene glycol (PEG) linker, and a reactive bromide group, is a valuable building block for synthesizing complex molecular architectures.

Introduction to CuAAC with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition is a cornerstone of click chemistry, renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[1][2] The reaction is bioorthogonal, meaning the alkyne and azide functional groups are largely unreactive within biological systems, preventing interference with native biochemical processes.

The this compound reagent incorporates several key features:

  • Propargyl Group: The terminal alkyne is the reactive handle for the CuAAC reaction.

  • PEG5 Linker: The five-unit polyethylene glycol spacer enhances aqueous solubility and provides flexibility, which can be crucial for maintaining the biological activity of conjugated molecules.

  • Bromo Group: The terminal bromide can be used for subsequent nucleophilic substitution reactions, allowing for further functionalization of the molecule after the click reaction.

Data Presentation: Typical Reaction Parameters for CuAAC

The efficiency of the CuAAC reaction can be influenced by the choice of catalyst, ligand, solvent, and reaction time. The following table summarizes typical quantitative parameters for CuAAC reactions involving PEGylated alkynes, which can serve as a starting point for optimization.

ParameterConcentration/RatioNotesReference(s)
Alkyne (this compound) 1.0 equivalent---
Azide 1.0 - 1.2 equivalentsA slight excess of the azide can ensure complete consumption of the alkyne.
Copper(II) Sulfate (CuSO₄·5H₂O) 0.01 - 0.1 equivalentsPrecursor to the active Cu(I) catalyst.
Sodium Ascorbate 0.05 - 0.5 equivalentsReducing agent to generate and maintain the Cu(I) oxidation state.
Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) 1-5 equivalents relative to copperAccelerates the reaction and protects biomolecules from oxidative damage.
Solvent t-BuOH/H₂O, DMF, DMSO, PBSThe choice of solvent depends on the solubility of the reactants.
Reaction Temperature Room Temperature (20-25°C)Most CuAAC reactions proceed efficiently at room temperature.
Reaction Time 1 - 4 hoursReaction progress can be monitored by TLC or LC-MS.
Typical Yields >90%CuAAC reactions are known for their high, often near-quantitative yields.

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC reactions. Optimization may be necessary for specific substrates and applications.

Protocol 1: General CuAAC Reaction with a Small Molecule Azide

This protocol describes a typical small-scale reaction between this compound and an azide-functionalized small molecule.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of the copper ligand (THPTA or TBTA) in deionized water or an appropriate organic solvent.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

  • Reaction Setup:

    • In the reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.0-1.2 eq) in the chosen solvent.

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.

  • Reaction Initiation:

    • Add the Cu(I)/ligand complex to the reaction mixture containing the alkyne and azide. A final copper concentration of 50-250 µM is a good starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction can be quenched by adding a copper chelator like EDTA or by exposure to air.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, High-Performance Liquid Chromatography (HPLC), or precipitation to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation - Labeling of an Azide-Modified Antibody

This protocol provides a general guideline for the conjugation of this compound to an azide-modified antibody, a common step in the synthesis of Antibody-Drug Conjugates (ADCs).

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA

  • Aminoguanidine hydrochloride (optional, to prevent oxidative damage)

  • Size-exclusion chromatography (SEC) column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody solution with this compound. The molar ratio of the alkyne to the antibody should be optimized to achieve the desired degree of labeling.

  • Catalyst Addition:

    • Prepare a premix of CuSO₄ and THPTA and add it to the antibody-alkyne mixture. A final copper concentration of 1-2 mM is often used in bioconjugation.

    • If using, add aminoguanidine hydrochloride to a final concentration of 5 mM.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting antibody conjugate using size-exclusion chromatography or dialysis to remove excess reagents, unreacted this compound, and the copper catalyst.

  • Characterization:

    • Analyze the final conjugate to determine the conjugation efficiency and the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the copper-catalyzed azide-alkyne cycloaddition reaction.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (this compound) Alkyne->Cu_Acetylide Azide R2-N3 Cycloadduct Copper Triazolide Azide->Cycloadduct Cu_Acetylide->Cycloadduct + Azide Product 1,4-Triazole Product Cycloadduct->Product Protonolysis Product->CuI Releases Cu(I) CuII Cu(II)SO4 CuI_gen Cu(I) CuII->CuI_gen Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI_gen

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Workflow start Start reagents 1. Dissolve Alkyne (this compound) & Azide in Solvent start->reagents catalyst_premix 2. Prepare Cu(I)/Ligand Premix reagents->catalyst_premix add_catalyst 3. Add Catalyst Premix to Reagents reagents->add_catalyst catalyst_premix->add_catalyst initiate 4. Initiate with Sodium Ascorbate add_catalyst->initiate incubate 5. Incubate at Room Temperature initiate->incubate monitor 6. Monitor Reaction (TLC, LC-MS) incubate->monitor workup 7. Quench Reaction & Work-up monitor->workup purify 8. Purify Product (Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for a typical CuAAC reaction.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Functionalization cluster_linker_payload Linker-Payload Preparation cluster_conjugation CuAAC Conjugation antibody Start with Antibody azide_modification Introduce Azide Groups antibody->azide_modification conjugation Click Reaction azide_modification->conjugation propargyl_peg This compound propargyl_peg->conjugation payload Cytotoxic Drug payload->propargyl_peg Attach to Linker (if necessary) cu_thpta Cu(I)/THPTA Complex cu_thpta->conjugation na_ascorbate Sodium Ascorbate na_ascorbate->conjugation purification Purification (SEC/Dialysis) conjugation->purification characterization Characterization (DAR Analysis) purification->characterization final_adc Final ADC characterization->final_adc

Caption: Logical relationship in using this compound for ADC synthesis.

References

Application Notes and Protocols for Propargyl-PEG5-Br in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. Propargyl-PEG5-Br is a heterobifunctional linker designed for ADC development, featuring a propargyl group for click chemistry, a polyethylene glycol (PEG) spacer, and a bromo group for conjugation.

The propargyl group serves as a handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, allowing for the precise attachment of an azide-modified cytotoxic payload. The 5-unit PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life. The terminal bromide is a reactive group that can be used for conjugation to the antibody, typically by reacting with thiol groups on cysteine residues. This application note provides detailed protocols and data for the use of this compound in the development of ADCs.

Data Presentation

The inclusion of a PEG spacer in the linker of an ADC can significantly impact its pharmacological properties. The following tables summarize quantitative data from studies on ADCs with PEG linkers, illustrating the effects on pharmacokinetics and in vitro cytotoxicity.

LinkerHalf-life (t1/2) Extension (fold increase vs. no PEG)In Vitro Cytotoxicity (IC50) Reduction (fold increase vs. no PEG)Reference
No PEG Linker1.01.0[1]
PEG4k Linker2.54.5[1]
PEG10k Linker11.222.0[1]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity.[1]
Linker TypePlasma Stability (% intact ADC after 24h)Bystander Killing EffectTherapeutic Window
Non-cleavableHighLowWide
Disulfide (Cleavable)ModerateHighNarrower
Peptide (Cleavable)HighHighWide
Table 2: Comparative Performance of Different ADC Linker Types. This table provides a qualitative comparison based on general knowledge in the field.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar heterobifunctional PEG linkers.

Materials:

  • α-hydroxyl-ω-carboxyl-PEG5

  • Propargyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Thionyl bromide (SOBr2) or Phosphorus tribromide (PBr3)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Propargylation of the Carboxyl Group:

    • Dissolve α-hydroxyl-ω-carboxyl-PEG5 (1 eq), propargyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting α-hydroxyl-ω-propargyl-PEG5 by silica gel column chromatography.

  • Conversion of the Hydroxyl Group to Bromide:

    • Dissolve the purified α-hydroxyl-ω-propargyl-PEG5 (1 eq) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Slowly add thionyl bromide (1.5 eq) or phosphorus tribromide (0.5 eq) dropwise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by adding ice-cold water.

    • Separate the organic layer and wash it with sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Site-Specific Antibody Modification for Thiol Conjugation

This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • PBS, pH 7.4

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in PBS.

  • To the mAb solution (e.g., 5 mg/mL in PBS), add the TCEP solution to a final concentration of 1-5 mM. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess TCEP by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Collect the fractions containing the reduced antibody. The concentration of free thiols can be determined using Ellman's reagent.

Conjugation of this compound to the Antibody

Materials:

  • Reduced antibody with free thiol groups

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PBS, pH 7.4

Procedure:

  • Dissolve this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).

  • Add the this compound stock solution to the reduced antibody solution at a molar excess (e.g., 5-20 fold over the number of free thiols).

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • The resulting propargyl-functionalized antibody can be purified by size-exclusion chromatography (SEC) to remove unreacted linker.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation

Materials:

  • Propargyl-functionalized antibody

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Prepare stock solutions: 50 mM CuSO4 in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh). Prepare a stock solution of the azide-modified drug in DMSO.

  • In a reaction tube, add the propargyl-functionalized antibody in PBS.

  • Add the azide-modified drug stock solution to the antibody solution (e.g., 5-10 fold molar excess over the antibody).

  • In a separate tube, premix CuSO4 and THPTA at a 1:5 molar ratio.

  • Add the CuSO4/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove excess reagents and unconjugated drug.

Characterization of the ADC

a. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The average DAR can be calculated from the peak areas.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass information to determine the DAR distribution.

b. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the percentage of high molecular weight aggregates.

In Vitro Cytotoxicity Assay

This protocol describes a typical MTT assay to evaluate the potency of the ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

  • Remove the old medium from the cells and add the antibody solutions.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Development_Workflow cluster_synthesis Linker Synthesis cluster_modification Antibody Modification cluster_conjugation Conjugation Steps cluster_analysis Analysis & Evaluation Propargyl_PEG5_Br This compound Synthesis Propargyl_Ab Propargyl-functionalized Antibody Propargyl_PEG5_Br->Propargyl_Ab Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab TCEP Reduction Reduced_Ab->Propargyl_Ab Thiol Reaction ADC Antibody-Drug Conjugate (ADC) Propargyl_Ab->ADC Azide_Drug Azide-modified Payload Azide_Drug->ADC CuAAC Click Chemistry Characterization Characterization (DAR, Purity) ADC->Characterization Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity

Caption: Experimental workflow for ADC development.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: General mechanism of action for an ADC.

HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization Heterodimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

References

Application Notes and Protocols for Cell Surface Modification Using Propargyl-PEG5-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface modification is a powerful technique for introducing novel functionalities onto living cells, enabling advancements in targeted drug delivery, cell tracking, and fundamental biological studies. Propargyl-PEG5-Br is a heterobifunctional linker that offers a versatile platform for covalently attaching a wide range of molecules to the cell surface. This linker possesses two key functional groups: a propargyl group for bioorthogonal "click chemistry" and a bromo group for potential alkylation of cell surface nucleophiles.

The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the linker and the molecules it conjugates. This document provides detailed application notes and protocols for the use of this compound in cell surface modification, with a primary focus on the robust and widely applicable click chemistry approach.

Core Applications

The functional groups of this compound allow for two primary strategies for cell surface modification:

  • Click Chemistry via the Propargyl Group: This is the most common and highly specific method. It involves a two-step process:

    • Metabolic Glycoengineering: Cells are cultured with an unnatural sugar modified with an azide group. This azido-sugar is metabolized and incorporated into the cell's surface glycans, effectively displaying azide "handles" on the cell surface.

    • Bioorthogonal Ligation: The propargyl group of this compound reacts with the azide groups on the cell surface through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition. This forms a stable triazole linkage.

  • Alkylation via the Bromo Group: The bromo group can potentially react with nucleophilic groups on the cell surface, such as the thiol groups of cysteine residues in membrane proteins. This provides a more direct, one-step modification method, although it may be less specific than the click chemistry approach.

Data Presentation: Quantitative Parameters

The efficiency of cell surface modification can be influenced by various factors. The following tables provide a summary of key quantitative parameters for designing experiments.

Table 1: Recommended Concentrations for Metabolic Glycoengineering

Azido SugarCell TypeRecommended ConcentrationIncubation Time
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)Adherent Mammalian Cells (e.g., HeLa, HEK293)25-50 µM48-72 hours
Tetraacetylated N-azidoacetylgalactosamine (Ac₄GalNAz)Various Mammalian Cells25-50 µM48-72 hours
Tetraacetylated N-azidoacetylglucosamine (Ac₄GlcNAz)Various Mammalian Cells25-50 µM48-72 hours

Table 2: Comparison of Click Chemistry Reactions on Live Cells

Reaction TypeKey FeaturesReagent ConcentrationsReaction Time
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High reaction efficiency. Requires a copper(I) catalyst, which can be toxic to cells. The use of a copper-chelating ligand like THPTA is crucial to protect cells.[1][2]Propargyl-PEG5-functionalized molecule: 10-100 µMCuSO₄: 50-100 µMTHPTA (Tris(hydroxypropyltriazolylmethyl)amine): 250-500 µM (5-fold excess to copper)Sodium Ascorbate: 1-5 mM15-60 minutes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free and highly biocompatible.[3] The reaction is driven by the ring strain of a cyclooctyne. Reaction rates are generally slower than CuAAC but still efficient for cell labeling.[3]Propargyl-PEG5-functionalized molecule: Not directly used in SPAAC. Instead, an azide-functionalized molecule is used with a strained alkyne on the cell surface, or vice versa. For labeling azide-modified cells, a strained alkyne like DBCO-functionalized molecule is used at 20-50 µM.15-60 minutes

Experimental Protocols

Protocol 1: Two-Step Cell Surface Modification via Metabolic Glycoengineering and CuAAC

This protocol describes the introduction of azide groups onto the cell surface followed by a copper-catalyzed click chemistry reaction with a propargyl-functionalized molecule.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Propargyl-PEG5-functionalized molecule of interest (e.g., fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Plate cells in a suitable culture vessel and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.

    • Replace the medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).

  • CuAAC Reaction:

    • Prepare the following stock solutions:

      • Propargyl-PEG5-functionalized molecule in DMSO.

      • CuSO₄ in water.

      • THPTA in water.

      • Sodium Ascorbate in water (prepare fresh).

    • Wash the azide-labeled cells twice with warm PBS.

    • Prepare the "click" reaction cocktail in pre-warmed culture medium or PBS. For a final volume of 1 mL, add the reagents in the following order:

      • Propargyl-PEG5-functionalized molecule (final concentration 10-100 µM).

      • CuSO₄ (final concentration 50-100 µM).

      • THPTA (final concentration 250-500 µM).

      • Sodium Ascorbate (final concentration 1-5 mM). Mix well after each addition.

    • Add the click reaction cocktail to the cells and incubate for 15-60 minutes at 37°C, protected from light.

    • Wash the cells three times with warm PBS to remove unreacted reagents.

    • The cells are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry).

Protocol 2: Two-Step Cell Surface Modification via Metabolic Glycoengineering and SPAAC

This protocol details the introduction of azide groups onto the cell surface followed by a copper-free click chemistry reaction.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Ac₄ManNAz

  • PBS

  • DBCO (Dibenzocyclooctyne)-functionalized molecule of interest (e.g., fluorescent dye)

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Follow steps 1.1 to 1.5 from Protocol 1.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

    • Wash the azide-labeled cells twice with warm PBS.

    • Dilute the DBCO-functionalized molecule in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Add the DBCO-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[3]

    • Wash the cells three times with warm PBS to remove unreacted reagents.

    • The cells are now ready for downstream analysis.

Mandatory Visualizations

G cluster_0 Step 1: Metabolic Glycoengineering cluster_1 Step 2: Click Chemistry Ligation Ac4ManNAz Ac4ManNAz Cell Cell Ac4ManNAz->Cell Incubation (48-72h) Azide-labeled Cell Cell-N3 Cell->Azide-labeled Cell Metabolic Incorporation Modified Cell Modified Cell Azide-labeled Cell->Modified Cell CuAAC or SPAAC (with corresponding alkyne/azide partner) Propargyl-PEG5-Br_Molecule Propargyl-PEG5-Molecule Propargyl-PEG5-Br_Molecule->Modified Cell

Caption: Workflow for two-step cell surface modification.

G cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide R1-N3 Triazole R1-Triazole-R2 Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Catalyst Cu(I) THPTA Catalyst->Triazole Azide2 R1-N3 Triazole2 R1-Triazole-R2 Azide2->Triazole2 Strained_Alkyne R2-DBCO Strained_Alkyne->Triazole2

References

Application Note: Two-Step Protein Labeling and Functionalization using Propargyl-PEG5-Br

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the covalent labeling of proteins using Propargyl-PEG5-Br, a bifunctional linker. The methodology employs a robust two-step strategy: initial, site-selective alkylation of nucleophilic amino acid residues (e.g., cysteine) with the bromo- moiety, followed by the bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to conjugate a reporter molecule to the terminal alkyne.[1][2] This technique allows for the precise installation of a wide variety of functionalities, including fluorophores, biotin tags, or small molecule drugs, onto a target protein.

Introduction

The precise chemical modification of proteins is essential for a wide range of applications, from fundamental biochemical studies to the development of antibody-drug conjugates (ADCs) and PROTACs.[3][4] this compound is a hetero-bifunctional reagent designed for a two-step protein labeling strategy.[1] It features:

  • A bromoalkyl group for the covalent modification of nucleophilic amino acid side chains, most commonly the thiol group of cysteine residues.

  • A terminal alkyne group that serves as a bio-orthogonal handle for subsequent modification via click chemistry.

  • A hydrophilic 5-unit polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance between the protein and the conjugated molecule.

This two-step approach decouples the initial protein modification from the final functionalization, offering greater flexibility and efficiency. The first step involves the alkylation of the protein to install the alkyne handle. After removing the excess linker, the second step involves "clicking" an azide-containing molecule of interest (e.g., Azide-Fluorophore, Azide-Biotin) onto the alkyne-modified protein.

Experimental Workflow and Chemical Principle

The overall process involves an initial alkylation reaction to covalently attach the linker to the protein, followed by a highly specific click reaction to conjugate the desired reporter molecule.

G cluster_alkylation Step 1: Alkylation cluster_purification1 Purification cluster_click Step 2: Click Chemistry (CuAAC) cluster_purification2 Final Purification P Target Protein (with Cys-SH) PL Alkyne-Modified Protein P->PL L This compound L->PL PL_node PL->PL_node Pur1 Remove Excess Linker PL_node->Pur1 Alkylation Reaction Mixture PL_in Alkyne-Modified Protein Pur1->PL_in Purified Alkyne-Protein LabeledP Final Labeled Protein PL_in->LabeledP Azide Azide-Reporter (e.g., Dye-N3) Azide->LabeledP LabeledP_node LabeledP->LabeledP_node Pur2 Remove Excess Reagents LabeledP_node->Pur2 Click Reaction Mixture Analysis Analysis (SDS-PAGE, MS) Pur2->Analysis Final Product

Caption: Experimental workflow for two-step protein labeling.

The chemical transformation begins with the nucleophilic attack by a deprotonated cysteine thiol on the electrophilic carbon of the bromo-PEG linker. The subsequent CuAAC reaction proceeds between the installed terminal alkyne and an azide-functionalized reporter, forming a stable triazole linkage.

G cluster_0 Step 1: Cysteine Alkylation cluster_1 Step 2: CuAAC Click Reaction Protein-SH Protein-SH plus1 + Br_PEG_Alkyne Br-PEG5-C≡CH arrow1 Protein_S_PEG_Alkyne Protein-S-PEG5-C≡CH conditions1 pH 7.5 - 8.5 (e.g., HEPES, PBS) arrow1->conditions1 Protein_S_PEG_Alkyne2 Protein-S-PEG5-C≡CH plus2 + N3_Reporter N3-Reporter arrow2 Final_Product conditions2 CuSO4, Na-Ascorbate, THPTA/BTTAA Ligand arrow2->conditions2

Caption: Chemical reaction pathway for protein modification.

Detailed Experimental Protocols

Materials and Reagents
  • Protein of Interest (POI): ≥1 mg/mL in a suitable buffer (e.g., PBS, HEPES). Avoid amine-containing buffers like Tris for the CuAAC step as they can chelate copper.

  • This compound: 10 mM stock in anhydrous DMSO. Store at -20°C, desiccated.

  • Reducing Agent (optional): 10 mM TCEP solution (for reducing disulfide bonds, if necessary).

  • Alkylation Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.5-8.5. The pH should be high enough to deprotonate cysteine thiols, increasing their nucleophilicity.

  • Click Chemistry Reagents:

    • Azide-Reporter (e.g., Azide-Fluor 545): 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO4): 50 mM stock in water.

    • Sodium Ascorbate: 100 mM stock in water (prepare fresh).

    • Copper Ligand (e.g., THPTA or BTTAA): 50 mM stock in DMSO/water. Ligands like THPTA stabilize the Cu(I) oxidation state and protect the protein from oxidative damage.

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.

Protocol 1: Protein Alkylation with this compound
  • Protein Preparation:

    • If the protein has disulfide-bonded cysteines that need to be labeled, pre-treat with a 2-5 molar excess of TCEP for 30 minutes at room temperature.

    • Ensure the protein is in the desired Alkylation Buffer at a concentration of 1-5 mg/mL.

  • Alkylation Reaction:

    • Add this compound stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically (see Table 1).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Removal of Excess Linker:

    • Purify the alkyne-modified protein from the excess, unreacted this compound using a desalting column or dialysis against the desired buffer (e.g., PBS, pH 7.4). This step is critical to prevent side reactions in the subsequent step.

Protocol 2: CuAAC "Click" Reaction
  • Prepare Click-Mix: CRITICAL: Add reagents in the specified order to ensure proper copper reduction and complex formation.

    • In a microcentrifuge tube, combine the required volumes of:

      • Azide-Reporter stock (to a final concentration of 100-250 µM, typically 2-5 fold excess over the protein).

      • Copper Ligand stock (to a final concentration of 500 µM).

      • Copper(II) Sulfate stock (to a final concentration of 500 µM).

    • Vortex briefly to mix.

  • Initiate Click Reaction:

    • Add the prepared Click-Mix to the alkyne-modified protein solution.

    • Add freshly prepared Sodium Ascorbate stock to the reaction mixture to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I) species.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Final Purification:

    • Remove excess click reagents and the labeled reporter molecule by running the reaction mixture through a desalting column or by dialysis.

    • The purified, labeled protein is now ready for downstream applications and analysis.

Data Presentation and Analysis

The efficiency of each step should be quantified. Alkylation and final labeling can be assessed by methods like SDS-PAGE (observing a gel shift) and, more accurately, by mass spectrometry.

Quantifying Labeling Efficiency

The Degree of Labeling (DOL), which is the average number of dye molecules per protein, can be an important metric. This can be determined using spectrophotometry if the label is a chromophore or, most precisely, by mass spectrometry.

Table 1: Optimization of Alkylation Reaction This table shows example data from an optimization experiment where the molar excess of this compound was varied. Labeling efficiency was determined by LC-MS.

Sample IDMolar Excess of Linker (Linker:Protein)Incubation Time (hr)Observed Mass (Da)% Labeled Protein
Unlabeled Control0225,000.50%
EXP-0110:1225,315.165%
EXP-0225:1225,316.292%
EXP-0350:1225,315.8>95%
Expected mass of Propargyl-PEG5 modification = +315.2 Da

Table 2: Mass Spectrometry Analysis of Final Product This table shows the expected and observed mass of the protein after the complete two-step labeling procedure with an Azide-Fluorophore (MW = 450.4 Da).

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unlabeled Protein25,000.525,000.5-
Alkyne-Modified Protein25,315.725,316.2+315.7
Final Labeled Protein25,766.125,766.9+766.4

Troubleshooting and Key Considerations

  • Low Alkylation Efficiency:

    • Increase the molar excess of this compound.

    • Ensure the pH of the buffer is between 7.5 and 8.5 to facilitate cysteine deprotonation.

    • If applicable, ensure complete reduction of disulfide bonds by adding sufficient TCEP.

  • Protein Precipitation during Click Reaction:

    • This can be caused by the organic solvent (DMSO) or the copper catalyst.

    • Ensure the final DMSO concentration is below 10% (v/v).

    • Using a protective ligand like THPTA or BTTAA is crucial to maintain copper solubility and prevent protein aggregation.

  • High Background/Non-specific Labeling:

    • Ensure complete removal of the alkylating agent before the click chemistry step.

    • While terminal alkynes are generally inert, some highly reactive cysteine residues might react with certain alkyne tags under specific conditions. Using an azide-probe and alkyne-tag orientation is generally preferred to minimize non-specific labeling.

  • Buffer Incompatibility: Avoid buffers containing primary amines (Tris), thiols (DTT), or potent chelators (EDTA) in the click reaction step, as they interfere with the copper catalyst.

References

Propargyl-PEG5-Br: Application Notes and Protocols for Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Propargyl-PEG5-Br for the site-specific modification of peptides. The protocols detailed below leverage the efficiency and specificity of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to enable the precise PEGylation of peptides for therapeutic and research applications.

Introduction to Peptide PEGylation with this compound

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can lead to a range of benefits, including:

  • Increased half-life: The increased hydrodynamic radius of the PEGylated peptide reduces renal clearance, prolonging its circulation time in the body.[1]

  • Improved solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides.[2]

  • Reduced immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing the likelihood of an immune response.[1]

  • Enhanced stability: PEGylation can protect peptides from proteolytic degradation.[1]

This compound is a heterobifunctional linker that facilitates the attachment of a five-unit PEG chain to a peptide. It possesses a terminal propargyl group (an alkyne) for click chemistry and a bromo group that can be used for other conjugation strategies, though the primary application detailed here is via the propargyl moiety. The CuAAC reaction offers a highly specific and efficient method for conjugating the propargyl group of the PEG linker to an azide-functionalized peptide, forming a stable triazole linkage.[3]

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is essential for its effective use in peptide modification.

PropertyValueReference
Chemical Formula C₁₃H₂₃BrO₅
Molecular Weight 339.23 g/mol
CAS Number 1287660-83-6
Appearance Typically a colorless to pale yellow oil or solid
Solubility Soluble in a wide range of organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). Limited solubility in aqueous buffers.
Storage Store at -20°C for long-term stability.

Experimental Workflows and Signaling Pathways

The overall workflow for peptide modification using this compound via click chemistry involves several key steps, from the synthesis of an azide-modified peptide to the final purification and characterization of the PEGylated product.

Peptide_PEGylation_Workflow cluster_0 Peptide Preparation cluster_1 PEGylation Reaction cluster_2 Purification and Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Azide_Incorporation Incorporate Azido-Amino Acid Peptide_Synthesis->Azide_Incorporation During SPPS Peptide_Cleavage Cleavage and Deprotection Azide_Incorporation->Peptide_Cleavage Peptide_Purification Purification of Azide-Peptide Peptide_Cleavage->Peptide_Purification Reaction_Setup Dissolve Peptide and this compound Peptide_Purification->Reaction_Setup Input Catalyst_Addition Add Cu(I) Catalyst System Reaction_Setup->Catalyst_Addition Incubation Incubate at Room Temperature Catalyst_Addition->Incubation Purification Purify PEG-Peptide (RP-HPLC) Incubation->Purification Output Characterization Characterize by Mass Spectrometry Purification->Characterization Analysis Further Biological/Functional Assays Characterization->Analysis CuAAC_Mechanism Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Copper_Acetylide Copper(I) Acetylide Cu_I->Copper_Acetylide Coordination Alkyne This compound Alkyne->Copper_Acetylide Azide Azide-Peptide Triazolide Copper Triazolide Azide->Triazolide Copper_Acetylide->Triazolide Cycloaddition Triazolide->Cu_I Regeneration Product PEGylated Peptide Triazolide->Product Protonolysis

References

Application Notes and Protocols: Functionalizing Nanoparticles with Propargyl-PEG5-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) linkers is a cornerstone of nanomedicine, enhancing colloidal stability, prolonging circulation times, and providing a versatile platform for further bioconjugation.[1][2] Propargyl-PEG5-Br is a heterobifunctional linker that incorporates a terminal propargyl group, making it an ideal candidate for "click" chemistry applications, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency and specificity allow for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads, to the nanoparticle surface.[3][4][5]

These application notes provide detailed protocols for the functionalization of nanoparticles with a propargyl-PEG linker and their subsequent modification via click chemistry. While this compound is specified, a more common and well-documented approach for functionalizing gold nanoparticles involves a thiol-terminated PEG linker. Therefore, the following protocols will detail the functionalization of gold nanoparticles (AuNPs) using a thiol-terminated propargyl-PEG linker, a widely applicable method. The principles and subsequent click chemistry steps are directly transferable.

Data Presentation: Expected Physicochemical Properties

The successful functionalization of nanoparticles with Propargyl-PEG and subsequent conjugation can be monitored by assessing changes in their physicochemical properties. The following tables summarize expected quantitative data for 20 nm gold nanoparticles.

Table 1: Physicochemical Characterization of Propargyl-PEG Functionalized Gold Nanoparticles

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Citrate-Capped AuNPs22.5 ± 1.20.15 ± 0.03-35.2 ± 2.5
Propargyl-PEG-AuNPs35.8 ± 1.80.18 ± 0.04-5.1 ± 1.1

Table 2: Quantification of Surface Ligands

Nanoparticle SamplePEG Density (chains/nm²)Functional Groups per Nanoparticle
Propargyl-PEG-AuNPs~1.5 - 3.0~1,900 - 3,800

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with Thiol-Terminated Propargyl-PEG

This protocol describes the surface modification of citrate-capped gold nanoparticles with a thiol-terminated propargyl-PEG linker via a ligand exchange reaction.

Materials:

  • Citrate-capped gold nanoparticles (20 nm) in citrate buffer

  • Thiol-Propargyl-PEG (MW ~350 Da)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of PEG Solution: Prepare a 1 mM stock solution of Thiol-Propargyl-PEG in nuclease-free water.

  • Ligand Exchange Reaction:

    • To 1 mL of the gold nanoparticle solution (OD ~1), add the Thiol-Propargyl-PEG solution to a final concentration of 100 µM.

    • Incubate the mixture at room temperature for 4-6 hours with gentle stirring.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the solution at 12,000 x g for 20 minutes to pellet the nanoparticles.

    • Carefully remove the supernatant containing excess PEG linker.

    • Resuspend the nanoparticle pellet in 1 mL of PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted PEG.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the Propargyl-PEG-AuNPs in 1 mL of PBS.

    • Store the functionalized nanoparticles at 4°C until further use.

Protocol 2: Characterization of Propargyl-PEG Functionalized Nanoparticles

1. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle suspension in PBS.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument. An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.

2. Transmission Electron Microscopy (TEM):

  • Deposit a drop of the diluted nanoparticle solution onto a TEM grid and allow it to air dry.

  • Image the nanoparticles to confirm their size, morphology, and monodispersity. Note that the PEG layer is typically not visible under TEM.

3. UV-Vis Spectroscopy:

  • Measure the UV-Vis spectrum of the nanoparticle solution. A slight red-shift in the surface plasmon resonance peak can indicate a change in the dielectric environment of the nanoparticles upon PEGylation.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Nanoparticles

This protocol details the "clicking" of an azide-modified molecule (e.g., a fluorescent dye, peptide, or drug) onto the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-PEG-AuNPs (from Protocol 1)

  • Azide-modified molecule of interest (e.g., Azide-fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for improved biocompatibility)

  • Nuclease-free water

  • PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the azide-modified molecule in a suitable solvent (e.g., water or DMSO).

    • Prepare fresh 100 mM stock solutions of CuSO4 and sodium ascorbate in nuclease-free water.

  • Click Reaction:

    • In a microcentrifuge tube, combine 500 µL of the Propargyl-PEG-AuNP solution with the azide-modified molecule to a final concentration of 10-50 molar excess relative to the estimated number of propargyl groups on the nanoparticles.

    • Add CuSO4 to a final concentration of 1 mM. If using THPTA, pre-mix the CuSO4 with THPTA in a 1:5 molar ratio.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking, protected from light.

  • Purification of Conjugated Nanoparticles:

    • Purify the nanoparticles by centrifugation as described in Protocol 1, Step 3, to remove the catalyst and excess reactants.

  • Characterization:

    • Characterize the final conjugated nanoparticles using DLS, TEM, and UV-Vis spectroscopy.

    • If a fluorescent molecule was attached, confirm conjugation using fluorescence spectroscopy.

Visualizations

G cluster_0 Nanoparticle Functionalization cluster_1 Click Chemistry Conjugation Start Start AuNPs Citrate-Capped AuNPs Start->AuNPs Mix Ligand Exchange (RT, 4-6h) AuNPs->Mix PEG Thiol-Propargyl-PEG PEG->Mix Purify1 Centrifugation/ Washing (x3) Mix->Purify1 Propargyl_AuNPs Propargyl-PEG-AuNPs Purify1->Propargyl_AuNPs Click CuAAC Reaction (RT, 1-2h) Propargyl_AuNPs->Click Azide Azide-Molecule Azide->Click Catalyst CuSO4/ Na-Ascorbate Catalyst->Click Purify2 Centrifugation/ Washing (x3) Click->Purify2 Final_NP Functionalized Nanoparticle Purify2->Final_NP

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_0 Targeted Drug Delivery NP_Drug Targeted Nanoparticle (e.g., RGD-PEG-AuNP-Drug) Binding Receptor Binding NP_Drug->Binding 1. Targeting Receptor Integrin Receptor (Overexpressed on Cancer Cell) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Release Drug Release (e.g., pH-triggered) Endosome->Release 3. Payload Release Target Intracellular Target (e.g., DNA, Kinases) Release->Target Apoptosis Apoptosis Target->Apoptosis 4. Therapeutic Effect

Caption: Signaling pathway for targeted cancer therapy.

References

A Step-by-Step Guide to Propargyl-PEG5-Br Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of Propargyl-PEG5-Br, a heterobifunctional linker, to biomolecules. These protocols and application notes are designed for researchers in bioconjugation, drug delivery, and proteomics, offering detailed methodologies for protein modification and subsequent "click" chemistry applications.

Introduction

This compound is a versatile chemical tool used to link molecules together. It features two key functional groups: a propargyl group containing a terminal alkyne, and a bromo group at the other end of a five-unit polyethylene glycol (PEG) spacer. The propargyl group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The bromo group acts as a reactive site for nucleophilic substitution, making it particularly useful for the alkylation of thiol groups found in cysteine residues of proteins. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

This linker is widely employed in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where precise control over conjugation is paramount.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C13H23BrO5[1]
Molecular Weight 339.23 g/mol [1]
Purity >96%[1]
Appearance To be determined
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark environment.
Shelf Life >2 years if stored properly

Experimental Protocols

This section details the two-stage process for utilizing this compound in bioconjugation: initial conjugation to a protein via thiol alkylation, and the subsequent click chemistry reaction.

Stage 1: Thiol Alkylation of a Target Protein

This protocol describes the covalent attachment of this compound to cysteine residues on a target protein.

Materials:

  • Target protein with accessible cysteine residues

  • This compound

  • Reduction reagent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5, degassed.

  • Quenching Reagent: (Optional) L-cysteine or N-acetylcysteine

  • Desalting columns or dialysis equipment for purification

Protocol:

  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous solvent such as DMF or DMSO.

  • Alkylation Reaction:

    • Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as L-cysteine or N-acetylcysteine can be added in excess to react with any remaining this compound.

  • Purification of the Propargyl-PEGylated Protein:

    • Remove excess, unreacted this compound and other small molecules using a desalting column (e.g., PD-10) or by dialysis against the desired buffer. Size-exclusion chromatography (SEC) can also be employed for purification.

Quantitative Data for Thiol Alkylation:

The efficiency of the alkylation reaction is dependent on several factors. The following table provides typical reaction parameters.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
This compound:Protein Molar Ratio 10:1 to 50:1This should be optimized to achieve the desired degree of labeling and avoid non-specific modifications.
pH 7.5 - 8.5A mildly alkaline pH facilitates the deprotonation of cysteine thiols to the more nucleophilic thiolate anion, accelerating the reaction.
Temperature 4°C - 25°CLower temperatures can help maintain protein stability but may require longer reaction times.
Reaction Time 2 - 16 hoursThe reaction progress can be monitored by mass spectrometry.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified protein and an azide-containing molecule.

Materials:

  • Propargyl-PEGylated protein

  • Azide-containing molecule (e.g., a fluorescent dye, drug molecule, or biotin-azide)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent: Sodium ascorbate

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0.

  • Purification equipment (e.g., SEC, IEX, or HIC columns)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Click Reaction Setup:

    • In a microcentrifuge tube, add the Propargyl-PEGylated protein to the Reaction Buffer.

    • Add the azide-containing molecule at a 5-20 fold molar excess over the protein.

    • Add THPTA to a final concentration of 1-5 mM. THPTA helps to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.

    • In a separate tube, pre-mix the CuSO4 and THPTA. Add this complex to the reaction mixture to a final CuSO4 concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. The reaction is typically rapid.

  • Purification of the Final Conjugate:

    • Purify the final conjugate to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) is a common first step. Depending on the properties of the conjugate, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may also be used for further purification.

Quantitative Data for CuAAC Reaction:

ParameterRecommended RangeNotes
Azide Molecule:Protein Molar Ratio 5:1 to 20:1Ensures complete reaction with the propargyl groups.
CuSO4 Concentration 0.1 - 1 mMLower concentrations can be used, especially with a stabilizing ligand.
Sodium Ascorbate Concentration 1 - 5 mMActs as a reducing agent to generate Cu(I) in situ. A 5-10 fold excess over copper is common.
THPTA Concentration 1 - 5 mMA ligand to copper ratio of 5:1 is often used to protect the protein.
Reaction Time 1 - 4 hours at RTThe reaction is generally fast and can be monitored for completion.

Visualizing the Workflow and Applications

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential application in targeted drug delivery.

G cluster_0 Stage 1: Thiol Alkylation cluster_1 Stage 2: Click Chemistry (CuAAC) Protein with Cysteine Protein with Cysteine Alkylation Reaction Alkylation Reaction Protein with Cysteine->Alkylation Reaction This compound This compound This compound->Alkylation Reaction Purification 1 Purification 1 Alkylation Reaction->Purification 1 Propargyl-PEGylated Protein Propargyl-PEGylated Protein CuAAC Reaction CuAAC Reaction Propargyl-PEGylated Protein->CuAAC Reaction Purification 1->Propargyl-PEGylated Protein Azide-Molecule Azide-Molecule Azide-Molecule->CuAAC Reaction Purification 2 Purification 2 CuAAC Reaction->Purification 2 Final Conjugate Final Conjugate Purification 2->Final Conjugate

Caption: Experimental workflow for this compound conjugation.

G cluster_0 Antibody-Drug Conjugate (ADC) cluster_1 Mechanism of Action Antibody Antibody Linker Propargyl-PEG5 Antibody->Linker Thiol Alkylation Drug Cytotoxic Drug-Azide Linker->Drug CuAAC ADC ADC Linker->ADC Drug->ADC TumorCell Tumor Cell (Receptor-Positive) ADC->TumorCell Binding to Receptor Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

References

Application Notes and Protocols for Propargyl-PEG5-Br in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-Br is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its unique architecture, featuring a terminal propargyl group for bioorthogonal "click" chemistry and a bromine atom as a reactive handle for nucleophilic substitution, all connected by a 5-unit polyethylene glycol (PEG) chain, offers a versatile platform for the construction of sophisticated bioconjugates. The PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final conjugate.[1][2]

These application notes provide a comprehensive overview of the utility of this compound and similar propargyl-PEG linkers in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies. Detailed protocols for key experimental procedures are provided to guide researchers in the synthesis, purification, and characterization of these complex biomolecules.

Key Applications of this compound

The primary application of this compound lies in its role as a linker in the construction of bioconjugates where precise control over the architecture and stoichiometry is crucial.

  • Antibody-Drug Conjugates (ADCs): this compound and its derivatives are employed to connect potent cytotoxic payloads to monoclonal antibodies (mAbs).[3] The propargyl group allows for a highly specific and efficient conjugation to an azide-modified antibody or payload via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][5] This "click chemistry" approach is bioorthogonal, meaning it does not interfere with biological functional groups, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

  • PROteolysis TArgeting Chimeras (PROTACs): While this document focuses on ADCs, it is noteworthy that similar PEG-based linkers are fundamental to the design of PROTACs. These chimeric molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker length and composition are critical for the formation of a productive ternary complex.

  • Targeted Nanoparticle Systems: The this compound linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, gold nanoparticles) with targeting ligands (peptides, antibodies) and therapeutic agents.

Advantages of the Propargyl-PEG5 Moiety in ADCs

The inclusion of a Propargyl-PEG5 linker in an ADC construct offers several advantages that can lead to an improved therapeutic index:

  • Enhanced Hydrophilicity: The PEG chain mitigates the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving solubility in aqueous media.

  • Improved Pharmacokinetics: PEGylation is known to increase the in vivo half-life of biotherapeutics by shielding them from proteolytic degradation and reducing renal clearance. This can lead to increased tumor accumulation and sustained therapeutic effect.

  • Controlled and Site-Specific Conjugation: The use of click chemistry enables precise control over the conjugation site and the number of drug molecules attached to each antibody, resulting in a more homogeneous product with predictable properties.

  • Modulation of Biological Activity: The length of the PEG linker can influence the in vitro and in vivo activity of the ADC. While longer PEG chains can sometimes slightly decrease in vitro potency, they often lead to enhanced in vivo efficacy due to improved pharmacokinetics.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers. While specific data for a this compound linker is not available in a single comprehensive study, the data presented from studies with similar short PEG linkers provide valuable insights into the expected performance characteristics.

Table 1: Influence of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

LinkerTarget Cell LineIC50 (nM)Fold Change in Cytotoxicity vs. No PEGReference
No PEGNCI-N87 (HER2+)0.81.0
4 kDa PEGNCI-N87 (HER2+)3.64.5
10 kDa PEGNCI-N87 (HER2+)18.022.5

Table 2: Impact of PEG Linker Length on Pharmacokinetic Parameters of an Affibody-Drug Conjugate

LinkerHalf-life (t1/2) in vivoFold Change in Half-life vs. No PEGReference
No PEGNot Reported1.0
4 kDa PEGNot Reported2.5
10 kDa PEGNot Reported11.2

Note: The data in Tables 1 and 2 are from a study on affibody-drug conjugates, which are smaller than full-size monoclonal antibodies. However, the trends observed regarding the impact of PEG linker length on cytotoxicity and pharmacokinetics are generally applicable to ADCs.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the synthesis and characterization of ADCs using a this compound linker.

Protocol 1: Synthesis of an Antibody-Drug Conjugate via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified antibody with a cytotoxic payload functionalized with a Propargyl-PEG5 linker.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG5-functionalized cytotoxic payload (Payload-Propargyl-PEG5) dissolved in DMSO

  • Copper(II) sulfate (CuSO4) stock solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM EDTA, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the mAb-N3 to a final concentration of 5-10 mg/mL in conjugation buffer.

    • Dissolve the Payload-Propargyl-PEG5 in DMSO to a concentration that allows for a 5-10 molar excess relative to the antibody.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio.

    • Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, add the mAb-N3 solution.

    • Add the Payload-Propargyl-PEG5 solution to the antibody solution and mix gently.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching and Purification:

    • Stop the reaction by adding the quenching solution to chelate the copper catalyst.

    • Purify the resulting ADC using SEC to remove unreacted payload, linker, and catalyst.

    • Collect fractions corresponding to the monomeric ADC.

Workflow for ADC Synthesis via CuAAC

ADC_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Characterization mAb Azide-modified Antibody (mAb-N3) reaction_mix Mix mAb-N3, Payload, and Catalyst mAb->reaction_mix payload Payload-Propargyl-PEG5 payload->reaction_mix catalyst CuSO4 + THPTA catalyst->reaction_mix reducer Sodium Ascorbate click_reaction Initiate with Sodium Ascorbate (CuAAC Reaction) reducer->click_reaction reaction_mix->click_reaction quench Quench with EDTA click_reaction->quench purify Purify by SEC quench->purify adc_product Purified ADC purify->adc_product

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol provides a straightforward method for estimating the average DAR of an ADC.

Materials:

  • Purified ADC solution of known concentration

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) at 280 nm and the cytotoxic payload (ε_Drug) at its wavelength of maximum absorbance (λ_max).

    • Determine the extinction coefficient of the payload at 280 nm (ε_Drug,280).

  • Measure Absorbance of ADC:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).

  • Calculate DAR:

    • Calculate the concentration of the drug (C_Drug) using the Beer-Lambert law at λ_max: C_Drug = A_λmax / ε_Drug

    • Calculate the absorbance of the antibody at 280 nm (A_Ab,280) by subtracting the contribution of the drug: A_Ab,280 = A_280 - (C_Drug * ε_Drug,280)

    • Calculate the concentration of the antibody (C_Ab): C_Ab = A_Ab,280 / ε_Ab

    • Calculate the average DAR: DAR = C_Drug / C_Ab

Logical Flow for DAR Calculation by UV/Vis Spectroscopy

DAR_Calculation_UV_Vis start Start measure_extinction Determine Extinction Coefficients (ε_Ab, ε_Drug, ε_Drug,280) start->measure_extinction measure_absorbance Measure ADC Absorbance (A_280, A_λmax) measure_extinction->measure_absorbance calc_c_drug Calculate Drug Concentration (C_Drug) measure_absorbance->calc_c_drug calc_a_ab Calculate Antibody Absorbance at 280 nm (A_Ab,280) measure_absorbance->calc_a_ab calc_c_drug->calc_a_ab calc_dar Calculate Average DAR (DAR = C_Drug / C_Ab) calc_c_drug->calc_dar calc_c_ab Calculate Antibody Concentration (C_Ab) calc_a_ab->calc_c_ab calc_c_ab->calc_dar end_node End calc_dar->end_node

Caption: Logical flow for determining the Drug-to-Antibody Ratio (DAR) using UV/Vis spectroscopy.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the potency of an ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC, unconjugated antibody, and free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control.

    • Incubate the plates for 72-120 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed Antigen-Positive and Antigen-Negative Cells in 96-well Plates start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_dilutions Prepare Serial Dilutions of ADC, Antibody, and Free Payload incubate_overnight->prepare_dilutions treat_cells Treat Cells with Diluted Compounds prepare_dilutions->treat_cells incubate_treatment Incubate for 72-120 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for assessing the in vitro cytotoxicity of an ADC using the MTT assay.

Conclusion

This compound is a valuable and versatile tool for the construction of targeted drug delivery systems. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, enables the synthesis of well-defined and effective bioconjugates, particularly ADCs. The use of click chemistry for conjugation allows for a high degree of control over the final product, leading to more homogeneous and reproducible therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel targeted therapies utilizing this advanced linker technology. Careful optimization of the linker length and conjugation strategy is crucial for achieving the desired balance of stability, pharmacokinetics, and therapeutic efficacy.

References

Application Notes and Protocols for Propargyl-PEG5-Br in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG5-Br in the synthesis of bioconjugates, with a particular focus on Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, data presentation, and visual workflows to facilitate the successful application of this versatile linker in research and drug development.

This compound is a heterobifunctional linker composed of a terminal propargyl group for "click" chemistry, a five-unit polyethylene glycol (PEG) spacer to enhance solubility, and a terminal bromide for covalent attachment to nucleophilic residues on biomolecules.

Core Applications

The primary applications of this compound are in the fields of:

  • Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • PROTACs: Synthesizing heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

  • Bioconjugation: General purpose linker for attaching probes, dyes, or other molecules to proteins and other biomolecules.

Data Presentation

The successful synthesis and characterization of bioconjugates using this compound require careful monitoring of key parameters. The following table provides a representative summary of quantitative data for the synthesis of an ADC.

ParameterValueMethod of Analysis
Antibody Concentration 10 mg/mLUV-Vis Spectroscopy (A280)
This compound to Antibody Molar Ratio 10:1---
Reaction Time (Alkylation) 4 hours---
Azide-Payload to Antibody Molar Ratio 5:1---
Copper (II) Sulfate Concentration 250 µM---
THPTA Ligand Concentration 1.25 mM---
Sodium Ascorbate Concentration 5 mM---
Reaction Time (CuAAC) 2 hours---
Final ADC Concentration 8.5 mg/mLUV-Vis Spectroscopy (A280)
Average Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Percentage of Unconjugated Antibody < 5%HIC
Final Product Purity > 95%Size Exclusion Chromatography (SEC)
Endotoxin Levels < 0.1 EU/mgLAL Assay

Experimental Protocols

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the synthesis of an ADC in a two-step process: (1) functionalization of the antibody with the this compound linker via cysteine alkylation, and (2) conjugation of an azide-containing payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step 1: Antibody Functionalization with this compound

  • Antibody Preparation:

    • Start with a solution of the desired monoclonal antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

    • If targeting native cysteine residues, ensure they are reduced. Add a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

    • Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4).

  • Alkylation Reaction:

    • Prepare a stock solution of this compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 100 mM.

    • Add a 10 to 20-fold molar excess of the this compound solution to the reduced antibody solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

    • Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis, exchanging the buffer to a click-chemistry compatible buffer (e.g., PBS, pH 7.4).

Step 2: CuAAC "Click" Chemistry Conjugation

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized payload in DMSO or DMF.

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) at 20 mM in water.

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), at 100 mM in water.

    • Prepare a fresh stock solution of sodium ascorbate at 300 mM in water.

  • Click Reaction:

    • To the propargyl-functionalized antibody solution, add the azide-payload to a final molar excess of 5 to 10-fold over the antibody.

    • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess payload, catalyst, and other reagents.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using methods such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: General Protocol for PROTAC Synthesis

This protocol outlines a general approach for synthesizing a PROTAC using this compound as a linker. This example assumes the coupling of a warhead (targeting the protein of interest) containing a nucleophilic handle (e.g., a thiol) and an E3 ligase ligand functionalized with an azide.

  • Warhead-Linker Conjugation:

    • Dissolve the thiol-containing warhead (1.0 eq) in a suitable solvent (e.g., DMF).

    • Add a base (e.g., diisopropylethylamine, DIPEA, 2.0 eq) to the solution.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the warhead-linker conjugate by flash chromatography or preparative HPLC.

  • PROTAC Assembly via CuAAC:

    • Dissolve the purified warhead-linker conjugate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

    • Add a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • Add a fresh solution of sodium ascorbate (0.2 eq) in water.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of an Antibody-Drug Conjugate and a PROTAC using this compound.

ADC_Workflow cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: CuAAC Conjugation Antibody Antibody Reduction Reduction Antibody->Reduction DTT Alkylation Alkylation Reduction->Alkylation This compound Propargyl_Antibody Propargyl_Antibody Alkylation->Propargyl_Antibody CuAAC CuAAC Propargyl_Antibody->CuAAC Azide_Payload Azide_Payload Azide_Payload->CuAAC ADC_Product ADC_Product CuAAC->ADC_Product Purification & Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Workflow cluster_0 Warhead-Linker Conjugation cluster_1 PROTAC Assembly Warhead_SH Warhead (Thiol) Alkylation Alkylation Warhead_SH->Alkylation Propargyl_PEG5_Br This compound Propargyl_PEG5_Br->Alkylation Warhead_Linker Warhead-Linker Alkylation->Warhead_Linker Purification CuAAC CuAAC Warhead_Linker->CuAAC E3_Ligase_Azide E3 Ligase Ligand (Azide) E3_Ligase_Azide->CuAAC PROTAC PROTAC CuAAC->PROTAC Purification

Caption: Workflow for the synthesis of a PROTAC.

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG5-Br in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG5-Br.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule. It contains a terminal alkyne group (propargyl) for click chemistry, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal bromide. The propargyl group readily reacts with azide-functionalized molecules via CuAAC to form a stable triazole linkage.[1][2] The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for subsequent conjugation to other molecules.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. The compound is generally stable for several weeks at ambient temperature during shipping.[4]

Q3: In which solvents is this compound soluble?

A3: While specific solubility data for this compound is not extensively published, similar Propargyl-PEG compounds are soluble in a range of common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM), as well as in water.[5]

Q4: What are the key components of a typical CuAAC reaction?

A4: A standard CuAAC reaction includes the alkyne (this compound), an azide-containing molecule, a copper(I) catalyst, a reducing agent to maintain the copper in the +1 oxidation state, and often a copper-chelating ligand to stabilize the catalyst and prevent side reactions.

Q5: Why is a ligand used in the CuAAC reaction?

A5: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are used to stabilize the active Cu(I) catalyst, improve reaction efficiency, and minimize cytotoxicity by preventing copper-mediated side reactions.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen.• Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen). • Always use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I).
Impure Reagents: Contaminants in the this compound or the azide partner can inhibit the catalyst.• Verify the purity of starting materials using analytical techniques like NMR or mass spectrometry before use.
Incorrect Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent can lead to incomplete reaction.• Use a slight excess (1.1-1.2 equivalents) of one of the coupling partners. • Optimize the catalyst loading, typically between 1-5 mol% of Cu(II) precursor and 5-10 mol% of sodium ascorbate.
Presence of Side Products Oxidative Homocoupling: The propargyl group can undergo oxidative dimerization (Glaser coupling) in the presence of oxygen and copper.• Maintain an oxygen-free environment by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). • This dimer can often be separated from the desired product by RP-HPLC.
Reaction with Buffer Components: Some buffer components can interfere with the reaction.• Avoid using buffers containing high concentrations of chelating agents or competing nucleophiles. Phosphate-buffered saline (PBS) is generally a suitable choice.
Difficulty in Product Purification Residual Copper Catalyst: The copper catalyst can be difficult to remove and may co-elute with the product, often indicated by a green/blue color.• After the reaction, add a copper-chelating agent like EDTA. • Wash the reaction mixture with a dilute aqueous ammonia solution during extraction to complex and remove copper. • Use a copper-chelating resin to capture residual catalyst.
Co-elution of Starting Materials: Unreacted starting materials may be difficult to separate from the product, especially if they have similar polarities.• Optimize the reaction to drive it to completion. • Employ high-resolution purification techniques such as RP-HPLC or size-exclusion chromatography (SEC).

Quantitative Data Summary

The following tables provide typical concentration ranges and stoichiometries for CuAAC reactions. These should be considered as a starting point for optimization.

Table 1: Typical Reagent Concentrations

ReagentConcentration RangeNotes
Alkyne (this compound)10 µM - 10 mMHigher concentrations can lead to faster reaction rates.
Azide1.0 - 1.2 equivalents (relative to alkyne)A slight excess is often used to ensure complete consumption of the limiting reagent.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMPrecursor to the active Cu(I) catalyst.
Sodium Ascorbate5 - 10 equivalents (relative to copper)A freshly prepared solution is crucial.
Ligand (e.g., THPTA)1 - 5 equivalents (relative to copper)Helps to stabilize the Cu(I) catalyst.
Solvent-Common choices include PBS, water, DMSO, DMF, or mixtures such as t-BuOH/H₂O.
TemperatureRoom Temperature (20-25°C)Most CuAAC reactions proceed efficiently at room temperature.
Reaction Time1 - 4 hoursMonitor reaction progress by TLC or LC-MS.

Table 2: Example Reaction Yields for CuAAC

Reaction SystemYieldReference
CuAAC in organic synthesisOften >90%
CuAAC for bioconjugationGenerally high, often >70-95% with optimization

Experimental Protocols

Detailed Protocol for a General CuAAC Reaction with this compound

This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule in an aqueous/organic co-solvent system.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 50 µL of degassed PBS buffer.

      • 10 µL of the 10 mM this compound stock solution (final concentration: 1 mM).

      • 11 µL of the 10 mM azide-functionalized molecule stock solution (final concentration: 1.1 mM, 1.1 equivalents).

    • Vortex the mixture gently.

  • Preparation of the Catalyst Premix:

    • In a separate tube, prepare the copper/ligand complex by mixing:

      • 2.5 µL of the 20 mM CuSO₄ stock solution.

      • 12.5 µL of the 50 mM THPTA stock solution (a 5:1 ligand to copper ratio).

    • Vortex briefly.

  • Initiation of the Reaction:

    • Add the 15 µL of the catalyst premix to the main reaction tube.

    • Initiate the click reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.

    • The total reaction volume should be approximately 100 µL.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a slow rotator.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or TLC.

    • Once complete, the reaction can be quenched by adding a copper chelator like EDTA or by exposure to air.

    • Purify the conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_alkyne Prepare this compound Stock Solution mix_reagents Combine Alkyne, Azide, and Buffer prep_alkyne->mix_reagents prep_azide Prepare Azide Stock Solution prep_azide->mix_reagents prep_catalyst Prepare CuSO4/Ligand Premix initiate Add Catalyst Premix & Sodium Ascorbate to Initiate prep_catalyst->initiate prep_reducer Prepare Fresh Sodium Ascorbate prep_reducer->initiate mix_reagents->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate monitor Monitor Progress (LC-MS, TLC) incubate->monitor purify Purify Product (HPLC, SEC) monitor->purify

Caption: A typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Logic start Low or No Yield? cause1 Is the Sodium Ascorbate Solution Fresh? start->cause1 sol1 Prepare fresh reducing agent solution. cause1->sol1 No cause2 Are Solvents Degassed? cause1->cause2 Yes sol2 Degas all solvents and run under inert atmosphere. cause2->sol2 No cause3 Is Stoichiometry Correct? cause2->cause3 Yes sol3 Optimize reagent ratios (catalyst, ligand, ascorbate). cause3->sol3 No cause4 Are Reagents Pure? cause3->cause4 Yes sol4 Verify purity of starting materials. cause4->sol4 No

Caption: A logical flowchart for troubleshooting low-yield CuAAC reactions.

References

Technical Support Center: Bioconjugation with Propargyl-PEG5-Br

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation applications utilizing Propargyl-PEG5-Br. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker. It contains a propargyl group (a terminal alkyne) at one end and a bromide at the other, connected by a 5-unit polyethylene glycol (PEG) spacer. The propargyl group is primarily used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to conjugate with azide-modified molecules.[1][2] The bromide can be displaced by a nucleophile, such as a thiol or amine, to attach the linker to a biomolecule. The PEG spacer enhances the solubility and stability of the resulting bioconjugate in aqueous solutions.[3][]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at -20°C to ensure its stability and prevent degradation.

Q3: What are the key advantages of using a PEG linker in bioconjugation?

A3: Polyethylene glycol (PEG) linkers offer several benefits in bioconjugation, including:

  • Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous solutions.[3]

  • Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, potentially reducing immune responses.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life.

Q4: Can the length of the PEG linker affect my bioconjugate?

A4: Yes, the length of the PEG linker can significantly impact the properties of the bioconjugate. Shorter PEG chains may be beneficial for applications requiring high binding affinity where a constrained linker is advantageous, while longer chains can help overcome steric hindrance and further improve solubility. The optimal length is application-dependent and may require empirical determination.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of bioconjugation with this compound: initial propargylation of the biomolecule and the subsequent CuAAC "click" reaction.

Part 1: Propargylation of Biomolecules

This section focuses on the initial reaction where this compound is attached to the target biomolecule.

Problem Potential Cause Recommended Solution
Low or no propargylation Inefficient nucleophilic substitution.Ensure the pH of the reaction buffer is optimal for the nucleophile (e.g., slightly basic for thiols and amines). Consider increasing the molar excess of this compound.
Instability of the propargyl group.Propargyl groups can be unstable under harsh conditions. Avoid strongly acidic or basic conditions and elevated temperatures during the reaction and purification steps.
Side reactions or non-specific labeling High reactivity of this compound.Reduce the molar excess of the linker. Optimize the reaction pH to favor the desired nucleophile. If multiple reactive sites are present, consider site-directed mutagenesis to achieve specificity.
Precipitation of the biomolecule Change in solubility upon modification.Perform the reaction in a buffer with appropriate ionic strength and additives. The PEG linker itself should improve solubility, but the initial reaction conditions might need optimization.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section addresses issues related to the "click" reaction between the propargylated biomolecule and an azide-containing partner.

Problem Potential Cause Recommended Solution
Low or no conjugate formation Catalyst Inactivity: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.Prepare the sodium ascorbate reducing agent solution fresh. Use deoxygenated buffers. Consider using a stabilizing ligand for the copper, such as THPTA or BTTAA.
Copper Sequestration: Biomolecules (e.g., proteins with histidine residues, DNA/RNA) can chelate the copper catalyst, making it unavailable for the reaction.Increase the concentration of the copper catalyst and ligand. Adding a sacrificial metal like Zn(II) can sometimes help by binding to the sequestering sites.
Inhibitory Buffer Components: Buffers like Tris can act as competitive ligands for copper and inhibit the reaction.Use non-coordinating buffers such as phosphate, HEPES, or carbonate at a pH between 6.5 and 8.0.
Degradation or precipitation of the biomolecule Oxidative Damage: The combination of Cu(II) and sodium ascorbate can generate reactive oxygen species (ROS), which can damage amino acid residues like histidine, methionine, and cysteine.Use a copper-chelating ligand like THPTA, which can also act as a sacrificial reductant to protect the biomolecule. Keep copper concentrations as low as possible while still achieving efficient catalysis (typically 50-100 µM).
Ascorbate Side Reactions: Byproducts of ascorbate oxidation (e.g., dehydroascorbate) are reactive electrophiles that can modify lysine and arginine residues, leading to crosslinking and aggregation.Add aminoguanidine to the reaction mixture to scavenge these reactive carbonyl byproducts.
Difficulty in purifying the final conjugate Residual Copper: Copper ions can remain bound to the bioconjugate, potentially affecting its function or downstream applications.Purify the conjugate using size-exclusion chromatography (SEC) or dialysis against a buffer containing a chelating agent like EDTA to remove copper. Copper-adsorbing resins can also be used, but may bind to the biomolecule.
Heterogeneous Product: The reaction may result in a mixture of unreacted biomolecule, partially conjugated species, and the desired product.Optimize reaction stoichiometry and time to drive the reaction to completion. Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different drug-to-antibody ratios (DARs).

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a starting point for the copper-catalyzed click reaction. Optimization may be required for specific biomolecules and reagents.

Materials:

  • Propargylated biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Azide-containing molecule in DMSO or buffer

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, prepare fresh )

  • Aminoguanidine hydrochloride stock solution (100 mM in water, optional)

  • Deoxygenated reaction buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • In a microcentrifuge tube, add the propargylated biomolecule to the deoxygenated reaction buffer.

  • Add the azide-containing molecule. A 2 to 5-fold molar excess over the propargylated biomolecule is a good starting point.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 5:1 ligand-to-copper ratio is recommended. For a final reaction volume of 500 µL and a final copper concentration of 100 µM, you would add 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA.

  • Add the catalyst premix to the reaction tube containing the biomolecule and azide.

  • (Optional) Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Gently mix the reaction and incubate at room temperature, protected from light. Reaction times can range from 1 to 4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, MS).

  • Once the reaction is complete, purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents and the copper catalyst.

Protocol 2: Quantification of Conjugation Efficiency by UV-Vis Spectroscopy

This method can be used to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) if the attached molecule has a distinct UV-Vis absorbance from the biomolecule (e.g., a protein).

Procedure:

  • Measure the absorbance of the purified bioconjugate solution at two wavelengths:

    • 280 nm (for the protein)

    • The wavelength of maximum absorbance (λ_max) for the attached molecule.

  • Calculate the concentration of the protein and the attached molecule using the Beer-Lambert law (A = εcl), correcting for the absorbance of the attached molecule at 280 nm.

    • Correction Factor (CF) = A₂₈₀ of the attached molecule / A_λmax of the attached molecule

    • Corrected A₂₈₀ = A₂₈₀ of the conjugate - (A_λmax of the conjugate × CF)

  • Calculate the molar concentrations of the protein and the attached molecule using their respective molar extinction coefficients (ε).

  • The degree of labeling is the molar ratio of the attached molecule to the protein.

Visual Guides

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_propargylation Step 1: Propargylation cluster_cuaac Step 2: CuAAC Reaction cluster_analysis Step 3: Purification & Analysis Biomolecule Biomolecule (e.g., Protein-SH) Reaction1 Nucleophilic Substitution Biomolecule->Reaction1 Propargyl_PEG5_Br This compound Propargyl_PEG5_Br->Reaction1 Propargylated_Biomolecule Propargylated Biomolecule Reaction1->Propargylated_Biomolecule Reaction2 Click Reaction (CuAAC) Propargylated_Biomolecule->Reaction2 Azide_Molecule Azide-Molecule Azide_Molecule->Reaction2 Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification Purification (SEC / Dialysis) Final_Conjugate->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: A general workflow for the two-step bioconjugation process using this compound.

Troubleshooting Logic for Low CuAAC Yield

CuAAC_Troubleshooting Start Low CuAAC Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents fresh? Using deoxygenated buffer? Check_Catalyst->Check_Reagents Yes Sol_Ligand Add/increase concentration of stabilizing ligand (e.g., THPTA). Check_Catalyst->Sol_Ligand No Check_Buffer Is the buffer non-coordinating (e.g., PBS)? Check_Reagents->Check_Buffer Yes Sol_Reagents Prepare fresh ascorbate. Degas buffers. Check_Reagents->Sol_Reagents No Check_Copper_Conc Is copper being sequestered? Check_Buffer->Check_Copper_Conc Yes Sol_Buffer Switch to PBS, HEPES, or carbonate buffer. Check_Buffer->Sol_Buffer No Sol_Copper_Conc Increase Cu/ligand concentration. Consider adding Zn(II). Check_Copper_Conc->Sol_Copper_Conc Yes

References

Propargyl-PEG5-Br reaction side products and removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG5-Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a terminal alkyne (propargyl group), a five-unit polyethylene glycol (PEG) spacer, and a terminal bromide. The propargyl group is primarily used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with azide-containing molecules.[1][2] The bromide can be displaced by nucleophiles such as amines or thiols to attach the linker to other molecules. The PEG spacer enhances solubility in aqueous media and reduces steric hindrance.[3] This reagent is commonly used in the development of antibody-drug conjugates (ADCs) and PROTACs.[2]

Q2: What are the most common side reactions to be aware of when using this compound?

The primary side reactions depend on the type of reaction being performed:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common side product is the homocoupling of the alkyne (Glaser coupling), which can occur in the presence of oxygen and Cu(II) ions.[4] Oxidation of the Cu(I) catalyst to the inactive Cu(II) state is a major cause of reaction failure.

  • Nucleophilic Substitution with Amines: Over-alkylation can occur, especially with primary amines, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts if the reaction is not carefully controlled.

  • Nucleophilic Substitution with Thiols: Thiols are susceptible to oxidation, forming disulfides, which can compete with the desired alkylation reaction.

  • Hydrolysis: The terminal bromide can undergo hydrolysis to the corresponding alcohol (Propargyl-PEG5-OH) in the presence of water, especially under basic conditions.

Q3: How can I monitor the progress of my reaction involving this compound?

Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of organic reactions. However, visualizing PEGylated compounds on a TLC plate can be challenging as they often do not show up under UV light. Staining with reagents like Dragendorff's reagent or a phosphomolybdic acid solution followed by heating can be effective. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a dry, dark environment at -20°C for long-term stability (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is generally stable enough for shipping at ambient temperatures for a few weeks.

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Oxidation of Cu(I) catalyst to inactive Cu(II).1. Thoroughly deoxygenate all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen). 2. Use a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II). 3. Consider using a stabilizing ligand for the copper catalyst, such as THPTA.
Sequestration of the copper catalyst by the biomolecule (e.g., protein, DNA).1. Increase the concentration of the copper catalyst and the ligand. 2. Add a sacrificial metal ion like Zn(II) to prevent the biomolecule from binding to the copper catalyst.
Inaccessibility of the alkyne or azide group due to steric hindrance or aggregation.1. Perform the reaction in the presence of denaturing agents or co-solvents like DMSO to improve substrate accessibility.
Formation of a precipitate Formation of insoluble copper acetylides.1. Use a coordinating solvent like acetonitrile to stabilize the copper catalyst. 2. Add a ligand to prevent the formation of the precipitate.
Alkyne homocoupling (Glaser coupling) Presence of oxygen and Cu(II).1. Ensure rigorous deoxygenation of the reaction mixture. 2. Increase the concentration of the reducing agent (e.g., sodium ascorbate).
Nucleophilic Substitution Reactions
ProblemPossible Cause(s)Suggested Solution(s)
Low product yield Hydrolysis of the bromide to the less reactive alcohol.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere.
Steric hindrance of the nucleophile.1. Increase the reaction temperature and/or reaction time. 2. Use a stronger, less hindered base if applicable.
Formation of multiple products (e.g., over-alkylation of amines) Use of excess this compound or harsh reaction conditions.1. Use a stoichiometric amount or a slight excess of the amine. 2. Control the reaction temperature and time carefully. 3. Consider protecting the amine if it has multiple reactive sites.
Side reactions with thiols (e.g., disulfide formation) Oxidation of the thiol starting material.1. Degas all solutions to remove dissolved oxygen. 2. Consider adding a reducing agent like TCEP or DTT to the reaction mixture.

Data Presentation

Table 1: Common Purification Techniques for PEGylated Compounds
TechniquePrinciple of SeparationTypical ApplicationAdvantagesLimitations
Size Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Removal of unreacted small molecules (e.g., excess this compound) and separation of PEGylated product from unreacted protein.Mild conditions, preserves protein structure.Poor resolution for species with similar sizes, cannot separate positional isomers.
Ion Exchange Chromatography (IEX) Net surface chargeSeparation of PEGylated species with different numbers of attached PEG chains (as PEG shields the protein's charge).High resolution, can separate isoforms.Effectiveness decreases as the extent of PEGylation increases.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution separation of PEGylated products and positional isomers.Excellent resolving power.Can cause protein denaturation due to the use of organic solvents.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (under non-denaturing conditions)Purification of PEGylated proteins that are sensitive to organic solvents.Maintains protein conformation.Lower capacity and resolution compared to IEX and RP-HPLC.

Experimental Protocols

Protocol 1: General Purification of a PEGylated Protein by Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate an appropriate SEC column (e.g., Sephadex G-25 or Superdex 75, depending on the size of the product) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for proteins) or another appropriate wavelength.

  • Analysis: Analyze the collected fractions by SDS-PAGE or HPLC to identify the fractions containing the purified PEGylated product.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary.

Protocol 2: Purification of a PEGylated Product by Reversed-Phase HPLC (RP-HPLC)
  • System Preparation: Use an RP-HPLC system with a C4 or C18 column suitable for protein or large molecule separation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A and filter through a 0.22 µm filter.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30-60 minutes).

  • Detection and Fraction Collection: Monitor the elution at an appropriate wavelength (e.g., 214 nm or 280 nm) and collect the peaks corresponding to the desired product.

  • Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization.

Mandatory Visualizations

G Workflow for a Typical CuAAC Reaction and Purification cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_purification Purification A 1. Dissolve azide and This compound in solvent B 2. Deoxygenate the mixture (e.g., with Argon) A->B D 4. Add catalyst to reaction mixture B->D C 3. Prepare catalyst solution (CuSO4 + Ligand + Reducing Agent) C->D E 5. Stir at room temperature D->E F 6. Monitor by TLC or LC-MS E->F G 7. Quench reaction F->G H 8. Crude purification (e.g., SEC) to remove excess reagents G->H I 9. Fine purification (e.g., RP-HPLC) to separate isoforms H->I J 10. Characterize final product I->J G Troubleshooting Logic for Low Yield in CuAAC Start Low or No Product Yield Q1 Is the Cu(I) catalyst active? Start->Q1 A1 No Q1->A1 No Q2 Are the reactants accessible? Q1->Q2 Yes S1 Ensure thorough deoxygenation. Add fresh reducing agent (e.g., Na-ascorbate). Use a stabilizing ligand (e.g., THPTA). A1->S1 End Yield Improved S1->End A2 No Q2->A2 No Q3 Is the catalyst being sequestered? Q2->Q3 Yes S2 Use denaturing agents or co-solvents (e.g., DMSO). Increase reaction temperature. A2->S2 S2->End A3 Yes Q3->A3 Yes Q3->End No S3 Increase catalyst and ligand concentration. Add a sacrificial metal ion (e.g., Zn(II)). A3->S3 S3->End

References

Technical Support Center: Purification of Propargyl-PEG5-Br Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the purification of Propargyl-PEG5-Br conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable method for purifying this compound. A C18 column is a good starting point, paired with a gradient elution using a mobile phase of acetonitrile and water. Since this compound lacks a strong UV chromophore, detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended for accurate detection and quantification.[1][2][3][4]

Q2: How should I prepare my sample for HPLC analysis?

A2: Dissolve the crude this compound conjugate in the initial mobile phase solvent to ensure compatibility and prevent peak distortion.[5] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.

Q3: What are the expected impurities in a this compound synthesis reaction?

A3: Common impurities may include unreacted starting materials, byproducts from side reactions, and potential oligomers or dimers of the desired product. Depending on the synthetic route, you might also encounter residual catalysts or reagents.

Q4: Is this compound stable under typical RP-HPLC conditions?

A4: The propargyl and bromide functional groups are generally stable under standard reversed-phase HPLC conditions, which typically involve neutral or slightly acidic mobile phases. However, it is always good practice to use freshly prepared solutions and avoid extreme pH or high temperatures to minimize the risk of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem Potential Cause Solution
Peak Tailing - Secondary interactions between the analyte and the column's stationary phase. - Inappropriate mobile phase pH.- Use a column with low silanol activity or end-capping. - Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions. - Optimize the mobile phase pH.
Peak Fronting - Sample overload. - Sample solvent is stronger than the mobile phase.- Reduce the concentration of the injected sample. - Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.
Split Peaks - Clogged column inlet frit. - Column void or channeling. - Sample solvent incompatibility with the mobile phase.- Reverse and flush the column to dislodge any particulates. If the problem persists, replace the frit or the column. - Ensure the sample is fully dissolved in the mobile phase.
High Backpressure - Blockage in the HPLC system (e.g., tubing, injector, or column). - Precipitated buffer in the mobile phase.- Systematically check each component for blockage, starting from the detector and moving backward. - Ensure the mobile phase components are fully miscible and filtered.
No Peaks or Very Small Peaks - The compound is not being detected. - Injection issue. - The compound is not eluting from the column.- Use a universal detector like ELSD, CAD, or MS, as this compound has a weak UV chromophore. - Check the injector for proper functioning and ensure the correct injection volume is set. - Run a steeper gradient or a stronger mobile phase to elute highly retained compounds.
Baseline Noise or Drift - Air bubbles in the detector. - Contaminated mobile phase. - Incomplete mobile phase mixing.- Purge the pump and detector to remove air bubbles. - Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Ensure proper mixing of the mobile phase components.

Experimental Protocol: RP-HPLC Purification of this compound

This protocol provides a general starting point for the purification of this compound. Optimization may be required based on the specific reaction mixture and instrumentation.

1. Materials and Reagents:

  • Crude this compound conjugate

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

3. Sample Preparation:

  • Dissolve the crude reaction mixture in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) to a concentration of 1-5 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

4. HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-50 µL
Detection ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas: 1.5 SLM) or MS (adjust for m/z of the target compound)

5. Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

6. Post-Purification:

  • Collect fractions corresponding to the desired product peak.

  • Combine the fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Confirm the purity of the final product by re-injecting a small aliquot onto the HPLC system.

Visual Workflow and Troubleshooting Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient detect Detect with ELSD/MS gradient->detect collect Collect Fractions detect->collect evaporate Evaporate Solvent collect->evaporate analyze Analyze Purity evaporate->analyze

Caption: Experimental workflow for the HPLC purification of this compound.

troubleshooting_workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Problem with Peak Shape? cause_tailing Secondary Interactions or Incorrect Mobile Phase pH? start->cause_tailing Tailing cause_fronting Sample Overload or Incompatible Sample Solvent? start->cause_fronting Fronting cause_split Column Clog/Void or Sample Insolubility? start->cause_split Splitting solution_tailing Add Acid Modifier to Mobile Phase or Use End-capped Column cause_tailing->solution_tailing solution_fronting Reduce Sample Concentration or Match Sample Solvent to Mobile Phase cause_fronting->solution_fronting solution_split Flush/Replace Column or Ensure Sample is Fully Dissolved cause_split->solution_split

References

Technical Support Center: Optimizing Propargyl-PEG5-Br Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG5-Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis. Our aim is to help you improve the efficiency of your reactions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the bromo moiety in this compound?

The primary application of the bromo group in this compound is to serve as a leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of the Propargyl-PEG5- linker to a variety of nucleophiles, most commonly through an S(_N)2 mechanism. A frequent application is the Williamson ether synthesis, where the this compound reacts with an alcohol or a phenol to form a stable ether linkage.

Q2: What are the most common challenges encountered when using this compound in a Williamson ether synthesis?

The most common challenges include:

  • Low reaction yield: This can be due to a variety of factors, including incomplete deprotonation of the nucleophile, competing elimination reactions, and steric hindrance.

  • Competing E2 elimination: As alkoxides and phenoxides are strong bases, they can promote the E2 elimination of HBr from the this compound, leading to the formation of an alkene byproduct instead of the desired ether.

  • Difficult purification: The polar and flexible nature of the PEG chain can make separation of the product from starting materials and byproducts challenging.

Q3: How can I monitor the progress of my reaction involving this compound?

You can monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC Monitoring: Use a suitable mobile phase, often a mixture of a polar and a non-polar solvent (e.g., dichloromethane/methanol or ethyl acetate/hexanes), to separate the more polar PEGylated product from the less polar starting materials. It's recommended to use a three-lane spotting approach: one for your starting nucleophile, one for the reaction mixture, and a "co-spot" lane with both the starting material and the reaction mixture to aid in identification.[1] Visualization can be achieved using UV light if your nucleophile is UV-active, or by staining with iodine vapor or potassium permanganate solution, as PEG compounds are often not UV-active.

  • HPLC Monitoring: Reversed-phase HPLC (RP-HPLC) is a powerful technique for monitoring the reaction. A C18 column with a water/acetonitrile or water/methanol gradient is typically used. The PEGylated product will have a different retention time compared to the starting materials.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Deprotonation: The alcohol or phenol nucleophile is not fully deprotonated to the more reactive alkoxide/phenoxide. 2. Poor Nucleophilicity: The nucleophile is inherently weak. 3. Steric Hindrance: The nucleophile is sterically bulky, hindering the S(_N)2 attack. 4. Low Reaction Temperature/Time: The reaction has not been allowed to proceed to completion.1. Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation. For phenols, a weaker base like potassium carbonate (K₂CO₃) in a polar apathetic solvent like DMF can also be effective. Ensure you use at least a stoichiometric amount of base. 2. Solvent Choice: Use a polar apathetic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile. 3. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also favor elimination. 4. Increase Reaction Time: Allow the reaction to run for a longer period (monitor by TLC/HPLC).
Presence of a Major Byproduct (Likely from Elimination) 1. E2 Elimination: The alkoxide/phenoxide is acting as a base and abstracting a proton from the carbon adjacent to the bromine, leading to an alkene byproduct. This is more prevalent at higher temperatures.1. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., room temperature or slightly above) to favor the S(_N)2 pathway over E2. 2. Use a Less Hindered Base/Nucleophile: If possible, choose reaction partners that are less sterically demanding. 3. Solvent Selection: Polar apathetic solvents generally favor S(_N)2 over E2.
Multiple Products Observed 1. Reaction with the Propargyl Group: Under strongly basic conditions, the terminal alkyne proton can be deprotonated, potentially leading to side reactions. 2. Alkylation on an Aromatic Ring: If using a phenoxide, alkylation can sometimes occur on the aromatic ring instead of the oxygen (ambident nucleophile).1. Control Stoichiometry: Use a controlled amount of base to selectively deprotonate the more acidic hydroxyl group over the terminal alkyne. 2. Optimize Reaction Conditions: Carefully control the temperature and choice of base and solvent to favor O-alkylation.
Difficulty in Product Purification 1. Polarity of PEG: The PEG chain imparts high polarity and water solubility, which can complicate extractions and chromatography. 2. Smearing on TLC/Silica Gel: PEGylated compounds are known to streak on silica gel.1. Purification Method: Reversed-phase HPLC (RP-HPLC) is often the most effective method for purifying PEGylated compounds. 2. Extraction: If performing a liquid-liquid extraction, use a suitable organic solvent and perform multiple extractions. 3. Chromatography: If using silica gel chromatography, consider using a more polar eluent system and be prepared for broader peaks.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with this compound and a Phenolic Nucleophile

This protocol provides a general guideline for the reaction of this compound with a phenol. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Materials:

  • This compound

  • Phenolic substrate

  • Anhydrous dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 equivalent) and potassium carbonate (1.5 - 2.0 equivalents).

    • Add anhydrous DMF to dissolve the solids.

  • Addition of this compound:

    • Add this compound (1.1 - 1.2 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to 50-60 °C. The optimal temperature will depend on the reactivity of the phenolic substrate.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by preparative RP-HPLC.

Visualizing Reaction Logic

To aid in troubleshooting, the following diagrams illustrate the key chemical pathways and a general workflow.

Troubleshooting Logic for this compound Reactions start Start Reaction: This compound + Nucleophile check_completion Monitor Reaction (TLC/HPLC) start->check_completion complete Reaction Complete check_completion->complete Yes incomplete Incomplete Reaction check_completion->incomplete No byproducts Significant Byproducts? complete->byproducts troubleshoot Troubleshoot Low Yield incomplete->troubleshoot troubleshoot->start Adjust Conditions: - Stronger Base - Higher Temp - Longer Time elimination E2 Elimination Product byproducts->elimination Yes (Alkene) other_byproducts Other Side Products byproducts->other_byproducts Yes (Other) purify Purify Product byproducts->purify No elimination->troubleshoot Adjust Conditions: - Lower Temp other_byproducts->troubleshoot Adjust Conditions: - Control Stoichiometry final_product Pure Product purify->final_product

A flowchart for troubleshooting common issues.

Williamson Ether Synthesis: SN2 vs. E2 reactants R-O⁻ + this compound sn2_path SN2 Pathway (Substitution) reactants->sn2_path Favored by: - Polar aprotic solvent - Lower temperature e2_path E2 Pathway (Elimination) reactants->e2_path Favored by: - Steric hindrance - Higher temperature ether_product Desired Ether Product: R-O-PEG5-Propargyl sn2_path->ether_product alkene_byproduct Alkene Byproduct e2_path->alkene_byproduct

Competing SN2 and E2 reaction pathways.

General Experimental Workflow step1 1. Deprotonation (Phenol + Base in DMF) step2 2. Alkylation (Add this compound) step1->step2 step3 3. Reaction & Monitoring (Stir at RT or heat, TLC/HPLC) step2->step3 step4 4. Workup (Extraction & Washing) step3->step4 step5 5. Purification (Chromatography) step4->step5 final Final Product step5->final

A typical experimental workflow for the reaction.

References

challenges in working with Propargyl-PEG5-Br

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG5-Br. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this versatile linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring a terminal propargyl group (an alkyne) and a bromo group, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2][3] Its primary applications are in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5] The propargyl group allows for "click chemistry" reactions, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach the linker to azide-modified molecules. The bromo group can react with nucleophiles, such as thiols, to conjugate to other molecules. The PEG spacer enhances the hydrophilicity and solubility of the resulting conjugate.

Q2: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage: For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. The compound is generally stable enough for shipping at ambient temperatures for a few weeks.

  • Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of any dust or vapors.

Q3: In which solvents is this compound soluble?

SolventExpected Solubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Q4: How stable is the bromo group to hydrolysis?

The terminal bromo group is a reactive electrophile. Alkyl bromides are susceptible to hydrolysis, particularly under basic conditions (pH > 8-9) via an SN2 mechanism, or under acidic conditions via an SN1 mechanism, leading to the formation of the corresponding alcohol. While specific hydrolysis kinetics for this compound are not published, it is advisable to perform reactions involving the bromo group in anhydrous solvents and under neutral or slightly acidic conditions to minimize hydrolysis.

Q5: How stable is the propargyl group?

The terminal alkyne of the propargyl group is generally stable under neutral and acidic conditions. However, under strongly basic conditions, the terminal proton can be deprotonated to form an acetylide anion. This can be a desired reaction for certain synthetic steps but can also lead to unintended side reactions if not controlled. The propargyl group can also be sensitive to heat, air, and light, which may induce polymerization.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound, particularly in the context of CuAAC (click chemistry) reactions.

Low or No Product Yield in CuAAC Reaction
Potential Cause Troubleshooting Steps
Poor quality of reagents Ensure the azide-containing substrate is pure. Use a fresh solution of the copper(I) catalyst or ensure efficient in situ reduction of a copper(II) salt. Sodium ascorbate solutions should be freshly prepared.
Oxidation of Cu(I) catalyst The Cu(I) catalyst is essential for the reaction and is susceptible to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Deoxygenate all solvents and solutions before use.
Insufficient catalyst or ligand The catalyst concentration can be critical. A typical starting point is 0.01-0.1 equivalents of a copper(II) salt with 0.05-0.5 equivalents of sodium ascorbate. The use of a copper-stabilizing ligand, such as THPTA, is highly recommended to improve catalyst stability and efficiency.
Steric hindrance The PEG chain or bulky substituents on the reaction partners may sterically hinder the reaction. Consider using a longer PEG linker if steric hindrance is suspected to be an issue.
Precipitation of reactants or product If a precipitate forms during the reaction, it may indicate poor solubility of one of the components or the product in the chosen solvent system. Try different solvent mixtures or additives to improve solubility.
Presence of Side Products
Potential Cause Troubleshooting Steps
Homo-coupling of the alkyne (Glaser coupling) This side reaction can occur in the presence of copper and oxygen. Ensure the reaction is performed under deoxygenated conditions.
Reaction with other nucleophiles The bromo group is a reactive electrophile and can react with other nucleophiles present in the reaction mixture. If the intended reaction is the CuAAC, it is advisable to perform this step before introducing molecules with functional groups that can react with the bromide.
Degradation of the propargyl group As mentioned, the propargyl group can be unstable under strongly basic conditions. Ensure the reaction pH is maintained within a suitable range (typically pH 4-11 for CuAAC).

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the conjugation of this compound to an azide-containing molecule. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended)

  • Reaction solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh stock solution of CuSO₄·5H₂O in water.

  • In another separate vial, prepare a fresh stock solution of sodium ascorbate in water.

  • If using THPTA, add it to the reaction mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified by methods such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification This compound This compound Mix Mix Reactants & Solvent This compound->Mix Azide_Molecule Azide-containing Molecule Azide_Molecule->Mix CuSO4 CuSO4 Solution Add_Cu Add CuSO4 CuSO4->Add_Cu NaAscorbate Sodium Ascorbate Solution Initiate Add Sodium Ascorbate NaAscorbate->Initiate Mix->Add_Cu Add_Cu->Initiate Incubate Incubate (RT, 1-4h) Initiate->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Product Purified Conjugate Purify->Product

Caption: General workflow for a CuAAC reaction using this compound.

troubleshooting_logic Start Low/No Product Yield Check_Reagents Check Reagent Quality (Azide, Cu Salt, Ascorbate) Start->Check_Reagents Check_Oxygen Exclude Oxygen? (Inert atmosphere, deoxygenated solvents) Check_Reagents->Check_Oxygen Yes Solution_Reagents Use fresh reagents Check_Reagents->Solution_Reagents No Check_Catalyst Sufficient Catalyst/Ligand? Check_Oxygen->Check_Catalyst Yes Solution_Oxygen Implement anaerobic conditions Check_Oxygen->Solution_Oxygen No Check_Sterics Potential Steric Hindrance? Check_Catalyst->Check_Sterics Yes Solution_Catalyst Optimize catalyst/ligand concentration Check_Catalyst->Solution_Catalyst No Check_Solubility Precipitation Observed? Check_Sterics->Check_Solubility No Solution_Sterics Consider a longer linker Check_Sterics->Solution_Sterics Yes Solution_Solubility Change solvent system Check_Solubility->Solution_Solubility Yes

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

References

Technical Support Center: Propargyl-PEG5-Br Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments with Propargyl-PEG5-Br.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a bifunctional linker used for protein modification. It consists of three main components:

  • Propargyl group: This is a terminal alkyne group that can be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules (e.g., fluorescent dyes, biotin) to the labeled protein.

  • PEG5 spacer: A polyethylene glycol (PEG) spacer with five ethylene glycol units. This hydrophilic spacer enhances the solubility and stability of the resulting protein conjugate, can reduce its immunogenicity, and increases its hydrodynamic size.[1]

  • Bromoacetyl group (-Br): This is a reactive group that specifically targets and reacts with nucleophilic amino acid side chains on the protein surface, forming a stable covalent bond. The primary target for the bromoacetyl group is the sulfhydryl group of cysteine residues.[1][2][3][4]

Q2: What are the primary causes of protein aggregation during labeling with this compound?

Protein aggregation during labeling is a complex issue that can arise from several factors:

  • Conformational Changes: The covalent attachment of the this compound linker to amino acid residues can disrupt the delicate balance of forces that maintain the protein's native three-dimensional structure. This can lead to partial unfolding and exposure of hydrophobic regions, which can then interact between protein molecules, causing aggregation.

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction buffer is critical. For reactions targeting cysteine residues with a bromoacetyl group, a pH range of 6.5-7.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic while minimizing side reactions. Deviating from the optimal pH for a specific protein can alter its surface charge, leading to reduced electrostatic repulsion and promoting aggregation.

    • Temperature: Higher temperatures can increase the reaction rate but also the risk of protein denaturation and aggregation.

  • High Concentrations: Elevated concentrations of either the protein or the this compound reagent increase the likelihood of intermolecular interactions, which can lead to aggregation.

  • Intermolecular Cross-linking: If a protein has multiple reactive sites, it is possible for the bromoacetyl group of one linker to react with one protein and another part of the same or a different linker to react with a second protein molecule, leading to cross-linking and aggregation.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to look for visible precipitation or cloudiness in the reaction mixture.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large, light-scattering aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to separate and quantify monomers, dimers, and larger aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of soluble aggregates.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Running the labeled protein on a native gel can reveal the presence of higher molecular weight species corresponding to aggregates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitate or cloudiness during/after labeling Significant protein aggregation.1. Optimize Reaction Conditions: - Lower Protein Concentration: Reduce the protein concentration to 1-2 mg/mL or lower. - Optimize Molar Ratio: Decrease the molar excess of this compound to protein. Start with a 1:1 to 5:1 molar ratio. - Lower Temperature: Perform the reaction at 4°C for a longer duration (e.g., overnight). 2. Improve Buffer Composition: - pH Adjustment: Ensure the buffer pH is optimal for your protein's stability (typically pH 6.5-7.5 for cysteine labeling). - Add Stabilizing Excipients: See the table below for recommended additives.
High levels of soluble aggregates detected by SEC or DLS Suboptimal reaction or buffer conditions leading to the formation of smaller, soluble aggregates.1. Refine Labeling Protocol: - Stepwise Addition: Add the this compound reagent in smaller aliquots over time rather than all at once. 2. Screen Stabilizing Additives: Systematically test different stabilizers and their concentrations to find the most effective combination for your protein. 3. Post-labeling Purification: Immediately after the reaction, purify the labeled protein using SEC to remove any aggregates that may have formed.
Low labeling efficiency with no aggregation Reaction conditions are too mild, or the target amino acids are not accessible.1. Increase Molar Ratio: Gradually increase the molar excess of this compound. 2. Increase Reaction Time/Temperature: Extend the incubation time or perform the reaction at room temperature if initially done at 4°C. 3. Check Protein Structure: Ensure the target cysteine residues are accessible on the protein surface. If not, consider partial denaturation/renaturation or using a different labeling strategy.
Loss of protein activity after labeling The labeling reagent has modified amino acids in the active site or has induced conformational changes that affect function.1. Protect the Active Site: If the active site contains a reactive cysteine, consider using a competitive inhibitor or substrate to protect it during labeling. 2. Reduce Molar Ratio: Use the lowest possible molar ratio of the labeling reagent that still provides adequate labeling. 3. Alternative Labeling Site: If possible, mutate the protein to introduce a reactive cysteine at a location away from the active site.

Quantitative Data Summary

Table 1: Effect of Stabilizing Excipients on Protein Aggregation

Excipient Typical Concentration Range Mechanism of Action Potential Impact on Aggregation
L-Arginine 50 - 500 mMSuppresses protein-protein interactions and increases protein solubility.Can significantly reduce the formation of both soluble and insoluble aggregates.
L-Glutamate 50 - 500 mMSimilar to arginine, helps to stabilize the native protein structure.Often used in combination with arginine for a synergistic effect.
Sucrose 5 - 10% (w/v)Acts as a protein stabilizer through preferential exclusion.Effective in preventing aggregation during labeling and freeze-thaw cycles.
Glycerol 5 - 20% (v/v)A cryoprotectant and stabilizer that can reduce aggregation.Can be included in the reaction buffer and for long-term storage.
Non-ionic Surfactants (e.g., Tween-20, Triton X-100) 0.01 - 0.1% (v/v)Prevents surface-induced aggregation and can help solubilize proteins.Use with caution as they may interfere with downstream applications.

Note: The optimal concentration of each excipient should be determined empirically for each specific protein.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a starting point for labeling a protein with this compound, targeting cysteine residues. Optimization of the protein concentration, molar ratio of the linker, incubation time, and temperature is recommended for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein has been stored with reducing agents (e.g., DTT), they must be removed by dialysis or using a desalting column prior to labeling.

  • Reagent Preparation:

    • Dissolve this compound in DMSO to prepare a 10-100 mM stock solution.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to start with a 5- to 10-fold molar excess.

    • Mix gently by pipetting up and down. Avoid vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the labeled protein from excess reagent and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer.

    • Collect fractions and analyze for protein concentration and degree of labeling.

Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • Labeled and unlabeled protein samples

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the protein samples through a 0.22 µm syringe filter to remove any large particulates.

  • Injection: Inject a defined amount of the protein sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric protein and any higher molecular weight aggregates.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregation as: (Area of aggregate peaks / Total area of all peaks) * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (1-5 mg/mL in PBS, pH 7.2) labeling Incubation (RT for 1-2h or 4°C for 4-12h) protein_prep->labeling reagent_prep This compound (10-100 mM in DMSO) reagent_prep->labeling quenching Quenching (β-mercaptoethanol or L-cysteine) labeling->quenching purification Purification (Size Exclusion Chromatography) quenching->purification analysis Analysis (SEC, DLS, Activity Assay) purification->analysis troubleshooting_logic start Protein Labeling with This compound aggregation_check Visible Aggregation? start->aggregation_check optimize_conditions Optimize Reaction Conditions: - Lower Protein Concentration - Lower Molar Ratio - Lower Temperature aggregation_check->optimize_conditions Yes soluble_aggregation_check Soluble Aggregates (SEC/DLS)? aggregation_check->soluble_aggregation_check No buffer_additives Add Stabilizing Excipients: - Arginine/Glutamate - Sucrose/Glycerol optimize_conditions->buffer_additives optimize_conditions->soluble_aggregation_check buffer_additives->soluble_aggregation_check refine_protocol Refine Protocol: - Stepwise Reagent Addition - Post-labeling Purification soluble_aggregation_check->refine_protocol Yes successful_labeling Successful Labeling soluble_aggregation_check->successful_labeling No refine_protocol->successful_labeling

References

Technical Support Center: Propargyl-PEG5-Br Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful use of Propargyl-PEG5-Br in their experiments.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Inefficient Deprotonation: The base used is not strong enough to fully deprotonate the alcohol or phenol starting material. 2. Steric Hindrance: The nucleophile or the electrophile is too sterically hindered for the SN2 reaction to proceed efficiently. 3. Low Reaction Temperature: The reaction temperature is too low, resulting in slow reaction kinetics. 4. Inactivated this compound: The reagent may have degraded due to improper storage.1. Choice of Base: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For sensitive substrates, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent may be effective. 2. Reaction Setup: For Williamson ether synthesis, the less sterically hindered partner should be the halide. Since this compound is a primary bromide, this is generally favorable.[1] 3. Temperature Optimization: Gradually increase the reaction temperature, for example, from room temperature to 50-70°C. Monitor the reaction by TLC to check for product formation and decomposition.[2] 4. Reagent Quality: Ensure this compound has been stored under the recommended dry and dark conditions, typically at -20°C for long-term storage.[3]
Presence of a Dimerized Byproduct Glaser (Hay) Coupling: The terminal alkyne of the propargyl group can undergo oxidative homocoupling, especially in the presence of copper catalysts and an oxidant like air.[4]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Protecting Groups: If Glaser coupling is a persistent issue, consider protecting the terminal alkyne with a silyl group (e.g., TMS, TIPS) before the reaction and deprotecting it afterward.[4] 3. Reducing Agents: If a copper catalyst is used in a subsequent step (like a click reaction), adding a reducing agent can help prevent the oxidation of Cu(I) to Cu(II), which can promote Glaser coupling.
Formation of Elimination Byproduct E2 Elimination: The alkoxide, being a strong base, can abstract a proton, leading to an alkene byproduct. This is more common with secondary or tertiary halides, but can occur with primary halides under harsh conditions (e.g., high temperature, sterically hindered base).1. Temperature Control: Avoid excessively high temperatures. Lower reaction temperatures generally favor the SN2 reaction over E2 elimination. 2. Choice of Base: Use a less sterically hindered base if possible.
Complex Mixture of Products 1. Decomposition: The starting materials or product may be unstable under the reaction conditions (e.g., strong base, high temperature). 2. Side Reactions: Multiple side reactions, such as those mentioned above, may be occurring simultaneously.1. Milder Conditions: Attempt the reaction with a weaker base and at a lower temperature. 2. Reaction Monitoring: Closely monitor the reaction by TLC to identify the optimal reaction time before significant byproduct formation occurs.
Difficulty in Product Purification High Polarity of PEGylated Product: The PEG chain makes the product highly polar and water-soluble, which can complicate extraction and chromatography.1. Extraction: Use a more polar solvent like dichloromethane (DCM) for extraction. Multiple extractions may be necessary. 2. Chromatography: Standard silica gel chromatography can be challenging. Consider using reverse-phase chromatography (RP-HPLC) or size-exclusion chromatography (SEC) for purification. For silica gel chromatography, a gradient of methanol in DCM or chloroform can be effective, although streaking may occur.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for reaction conditions when using this compound in a Williamson ether synthesis?

A1: A good starting point is to react your alcohol or phenol with a slight excess (1.1-1.5 equivalents) of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add 1.0-1.2 equivalents of this compound and stir the reaction at room temperature to 50°C. Monitor the reaction progress by TLC or LC-MS.

Q2: Which solvent is best for reactions with this compound?

A2: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions like the Williamson ether synthesis. They effectively solvate the cation of the alkoxide, leaving a more reactive "naked" anion. The choice of solvent may also depend on the solubility of your specific substrate.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common method. Due to the polarity of PEGylated compounds, you may need to use a polar mobile phase, such as 5-10% methanol in dichloromethane. Staining with potassium permanganate or iodine can help visualize the spots, as PEG-containing compounds may not be UV-active. LC-MS is also an excellent tool for monitoring the reaction.

Q4: My propargyl-containing product seems to be degrading. What could be the cause?

A4: The propargyl group can be sensitive to strong bases and high temperatures. Deprotonation of the terminal alkyne by a very strong base can lead to instability or undesired side reactions. If you suspect degradation, try using milder bases and lower reaction temperatures.

Q5: What are the best practices for storing and handling this compound?

A5: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C. It is shipped under ambient temperature as it is stable for a few weeks.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the expected effects of varying key reaction parameters on the yield and purity of the desired ether product in a typical SN2 reaction with this compound.

Parameter Variation Effect on Yield Effect on Purity (Potential Side Reactions) Recommendation
Base Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH)Stronger bases lead to faster and more complete deprotonation, potentially increasing the yield.Strong bases can increase the rate of E2 elimination and may cause degradation of sensitive substrates.Start with a moderately strong base like K₂CO₃ or Cs₂CO₃. Use NaH for less reactive alcohols.
Temperature Room Temp vs. Elevated (50-100°C)Increased temperature generally increases the reaction rate and yield.Higher temperatures favor the E2 elimination side reaction over the desired SN2 substitution.Start at room temperature or slightly elevated (e.g., 50°C) and increase only if the reaction is slow.
Solvent Aprotic (e.g., DMF, Acetonitrile) vs. Protic (e.g., Ethanol)Polar aprotic solvents are generally superior for SN2 reactions as they do not solvate the nucleophile as strongly.Protic solvents can protonate the alkoxide, reducing its nucleophilicity and slowing the reaction.Use a polar aprotic solvent like DMF or acetonitrile.
Concentration Dilute vs. ConcentratedHigher concentrations can increase the reaction rate.In cases of potential dimerization (Glaser coupling), lower concentrations may be beneficial.A concentration of 0.1-0.5 M is a reasonable starting point.
Reaction Time Short (1-8 h) vs. Long (12-24 h)Longer reaction times can lead to higher conversion of starting materials.Extended reaction times, especially at elevated temperatures, can lead to increased byproduct formation and decomposition.Monitor the reaction by TLC or LC-MS to determine the optimal time for quenching. Typical reactions are complete within 1 to 8 hours.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with this compound and an Alcohol

This protocol provides a general procedure for the reaction of an alcohol with this compound. The specific conditions may need to be optimized for your substrate.

Materials:

  • Alcohol starting material

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) to a flame-dried flask containing anhydrous DMF (to make a 0.1-0.5 M solution).

  • Deprotonation (using NaH): Cool the solution to 0°C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Alternative Deprotonation (using K₂CO₃): Add K₂CO₃ (1.5 eq) to the solution of the alcohol in DMF at room temperature.

  • Addition of Electrophile: Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50°C. Monitor the reaction's progress by TLC (e.g., using 10% MeOH in DCM as the eluent).

  • Quenching: Once the starting material is consumed, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of MeOH in DCM) or by preparative RP-HPLC.

Mandatory Visualization

Troubleshooting_Workflow This compound Reaction Troubleshooting Workflow start Reaction Start check_yield Check Reaction Outcome start->check_yield low_yield Low / No Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes cause_deprotonation Inefficient Deprotonation? low_yield->cause_deprotonation check_purity Check Purity (TLC/LCMS) good_yield->check_purity purification Proceed to Purification sol_base Use Stronger Base (e.g., NaH) cause_deprotonation->sol_base Yes cause_temp Low Temperature? cause_deprotonation->cause_temp No sol_temp Increase Temperature (e.g., 50-70°C) cause_temp->sol_temp Yes cause_reagent Reagent Degradation? cause_temp->cause_reagent No sol_reagent Use Fresh Reagent cause_reagent->sol_reagent Yes pure Pure Product check_purity->pure Yes impure Impurities Detected check_purity->impure No pure->purification impurity_dimer Dimer Byproduct? impure->impurity_dimer sol_dimer Use Inert Atmosphere / Protect Alkyne impurity_dimer->sol_dimer Yes impurity_elimination Elimination Byproduct? impurity_dimer->impurity_elimination No sol_elimination Lower Temperature / Less Hindered Base impurity_elimination->sol_elimination Yes

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Propargyl-PEG5-Br Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of Propargyl-PEG5-Br in conjugation reactions, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the solvent in a this compound conjugation reaction?

A1: The solvent is crucial for a successful conjugation reaction for several reasons. Primarily, it must completely dissolve both the this compound linker and the substrate molecule (e.g., protein, peptide, or small molecule) to ensure the reactive moieties are in close proximity. Secondly, the solvent's properties—such as polarity and whether it is protic or aprotic—can significantly influence the reaction mechanism and rate, thereby affecting the overall conjugation efficiency and yield.

Q2: My reagents, particularly the PEG linker, are not dissolving properly. What solvent should I use?

A2: Poor solubility is a common issue that leads to failed reactions. Polyethylene glycol (PEG) derivatives are soluble in a range of organic solvents and water.[1][2] For this compound, which has a lipophilic bromide and a hydrophilic PEG chain, polar aprotic solvents are typically the first choice. Consider using high-purity, anhydrous grades of the following:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) [2]

  • Acetonitrile (ACN)

If your substrate is only soluble in aqueous buffers, co-solvent systems may be necessary, although this can introduce challenges with side reactions like hydrolysis.

Q3: The conjugation reaction is proceeding very slowly or giving a low yield. Could the solvent be the cause?

A3: Yes, the solvent choice is very likely impacting the reaction rate. The conjugation of this compound to a nucleophile (like an amine or thiol) is typically a bimolecular nucleophilic substitution (SN2) reaction. Such reactions are most efficient in polar aprotic solvents (e.g., DMF, DMSO, ACN). These solvents can stabilize the transition state but do not strongly solvate the nucleophile, leaving it free to attack the electrophilic carbon attached to the bromine.

In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the linker and significantly slows the reaction rate.

Q4: I am observing unexpected side products. Can this be related to the solvent?

A4: Absolutely. The presence of nucleophilic impurities or the use of a nucleophilic solvent can lead to unwanted side reactions.

  • Hydrolysis: If water is present in the reaction (e.g., from non-anhydrous solvents or aqueous buffers), the bromide can be hydrolyzed to a hydroxyl group (-OH), capping the linker and rendering it unreactive.

  • Solvolysis: If a protic solvent like an alcohol is used, it can act as a nucleophile, displacing the bromide and forming an ether linkage. Studies on similar propargyl-containing molecules have analyzed such solvolysis effects.[3][4]

To minimize these issues, always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow

If you are experiencing low or no conjugation yield, follow this troubleshooting workflow to diagnose the potential issue.

G start Low / No Conjugation Yield q1 Are all reagents fully dissolved? start->q1 sol1 Solution: Test solubility in DMF, DMSO, or DCM. Consider a co-solvent system if necessary. q1->sol1 No q2 Is the reaction slow or incomplete? q1->q2 Yes sol1->q1 sol2 Solution: Switch to an anhydrous, polar aprotic solvent like DMF, DMSO, or ACN to enhance Sɴ2 reaction kinetics. q2->sol2 Yes, reaction is slow q3 Are side products detected (e.g., by LC-MS)? q2->q3 Yes end Successful Conjugation q2->end No, reaction is fast but yield is still low sol2->q2 sol3 Solution: Use high-purity anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent hydrolysis. q3->sol3 Yes q3->end No sol3->q2

Caption: Troubleshooting workflow for this compound conjugation issues.

Data Summary

Solvent Selection Guide for this compound Conjugation
SolventTypeRelative PolarityBoiling Point (°C)Key Characteristics & Suitability
Dimethylformamide (DMF) Polar Aprotic0.386153Excellent dissolving power for PEGs and many organic substrates. Ideal for promoting SN2 reactions. Must be anhydrous.
Dimethyl sulfoxide (DMSO) Polar Aprotic0.444189Very high polarity, dissolves a wide range of compounds. Can be difficult to remove. Must be anhydrous.
Acetonitrile (ACN) Polar Aprotic0.46082Less polar than DMF/DMSO but effective for many reactions. Easier to remove under vacuum.
Dichloromethane (DCM) Polar Aprotic0.30940Good for dissolving PEG linkers and less polar substrates. Its low boiling point makes for easy removal.
Water / Aqueous Buffers Polar Protic1.000100Generally unsuitable for the primary conjugation step due to risk of hydrolysis and slowing SN2 reactions. May be required for biomolecule solubility, but reactions must be carefully optimized.
Ethanol (EtOH) Polar Protic0.65478Not recommended. As a protic solvent, it will slow the reaction. It can also act as a nucleophile, leading to side products.

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Substrate

This protocol provides a general guideline. Molar ratios, temperature, and reaction time should be optimized for your specific substrate.

1. Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Reaction vessel (e.g., flame-dried round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Stirring apparatus

2. Reagent Preparation (under inert atmosphere):

  • Ensure all glassware is dried thoroughly to prevent water contamination.

  • Prepare a stock solution of your amine-containing substrate in the chosen anhydrous solvent.

  • Prepare a stock solution of this compound in the same anhydrous solvent.

3. Reaction Procedure:

  • Add the substrate solution to the reaction vessel and begin stirring.

  • Add 2-3 molar equivalents of the non-nucleophilic base (DIPEA) to the reaction mixture. The base acts as a proton scavenger.

  • Slowly add 1.2-1.5 molar equivalents of the this compound solution to the reaction vessel.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Reactions can take from a few hours to overnight.

4. Work-up and Purification:

  • Once the reaction is complete, the solvent can be removed under reduced pressure (if using a volatile solvent like DCM or ACN) or by precipitation.

  • To precipitate the product from a solvent like DMF, add the reaction mixture to a large volume of cold diethyl ether and collect the precipitate.

  • Purify the crude product using a suitable technique such as flash chromatography or preparative HPLC to isolate the desired conjugate.

References

Technical Support Center: Catalyst Selection for Propargyl-PEG5-Br Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction involving Propargyl-PEG5-Br. This resource offers troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental procedures.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Catalyst Oxidation The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.Degas all solutions (e.g., by sparging with argon or nitrogen) before adding the catalyst. Always use freshly prepared sodium ascorbate solution as a reducing agent to maintain the copper in the Cu(I) oxidation state.[1][2]
Halide Inhibition The bromide in this compound can act as an inhibitor to the copper catalyst. Halide ions, particularly iodide and bromide, can have a detrimental effect on reaction rates and yields.[3]Increase the catalyst loading. Consider using a copper source less susceptible to halide inhibition, such as copper(I) bromide or acetate in aqueous solutions.[4]
Ligand Incompatibility The chosen ligand may not be optimal for the solvent system or may not effectively stabilize the Cu(I) catalyst in the presence of the PEGylated substrate. For aqueous reactions, a water-soluble ligand is crucial.For aqueous systems, use a water-soluble ligand like THPTA, which has been shown to be superior to TBTA in such conditions in terms of reaction rates and protection against air oxidation.[2] For organic solvents, TBTA is a suitable choice.
Steric Hindrance The PEG chain, although designed to increase solubility, can sterically hinder the approach of the azide to the alkyne, especially with longer PEG chains.While the benefit of PEG in alleviating steric effects can be limited as the chain length increases, optimizing the linker on the azide component may help. Consider a slight increase in reaction temperature, though this should be done cautiously to avoid side reactions.
Inhibitory Buffer Components Buffers containing chelating agents, such as Tris, can sequester the copper catalyst and inhibit the reaction.Use non-chelating buffers like phosphate, HEPES, or carbonate in the pH range of 6.5-8.0.
Low Reagent Concentration Very low concentrations of either the alkyne or azide can lead to slow reaction rates.If possible, increase the concentration of the limiting reagent. An excess of the azide component is often used to ensure complete consumption of the alkyne.

Issue 2: Presence of Side Products

Potential Cause Explanation Recommended Solution
Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homocoupling of the terminal alkyne (this compound) to form a diyne byproduct.Thoroughly degas all reaction components and maintain an inert atmosphere (nitrogen or argon). Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.
Reaction with Propargyl Bromide The propargyl bromide moiety itself can potentially react with the copper catalyst, leading to undesired side reactions.While less common, if this is suspected, consider synthesizing the triazole with a propargyl alcohol derivative first, followed by conversion of the alcohol to the bromide in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the click reaction with this compound?

For reactions involving halide-containing substrates like this compound, it is advisable to avoid copper(I) iodide due to strong inhibition. Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate is a convenient and widely used system. For aqueous reactions, copper(I) bromide or acetate are also good choices.

Q2: Which ligand should I choose: TBTA or THPTA?

The choice of ligand primarily depends on your solvent system.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is water-soluble and is the recommended ligand for reactions in aqueous buffers, offering faster reaction rates and better protection of the catalyst from oxidation.

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is more suitable for reactions in organic solvents or aqueous-organic mixtures where it has better solubility.

Q3: What is the optimal ligand-to-copper ratio?

A common recommendation is a 5:1 molar ratio of ligand to copper, especially when working with sensitive biomolecules. The excess ligand helps to stabilize the Cu(I) catalyst and can act as a sacrificial reductant, protecting biomolecules from oxidative damage.

Q4: How does the PEG chain length affect the reaction?

While longer PEG chains enhance solubility, they can also introduce steric hindrance, potentially slowing down the reaction rate. For PEG5, this effect is generally manageable. However, if you are working with much longer PEG chains, you may need to optimize reaction conditions, such as concentration and reaction time, accordingly.

Q5: My reaction mixture turns a dark color. Is this normal?

A color change is often observed upon addition of the copper catalyst and reducing agent. However, a very dark or black precipitate may indicate catalyst decomposition or side reactions. Ensure your reagents are pure and that the reaction is adequately protected from oxygen.

Q6: How can I purify my final Propargyl-PEG5-triazole product?

Purification of PEGylated compounds can be challenging due to their properties. Common methods include:

  • Reversed-Phase HPLC (RP-HPLC): Effective for separating based on hydrophobicity.

  • Size-Exclusion Chromatography (SEC): Useful for separating based on size, especially if there is a significant difference in molecular weight between your product and unreacted starting materials.

  • Liquid-Liquid Extraction: Can be used to remove the copper catalyst and other small molecule impurities. Washing the organic layer with a dilute ammonia solution can help remove residual copper.

Data Presentation: Comparison of Catalyst Systems

The following table provides a qualitative and quantitative comparison of common catalyst systems for CuAAC reactions. Please note that optimal conditions can vary depending on the specific azide substrate and reaction scale.

Copper Source Ligand Reducing Agent Solvent System Typical Reaction Time Relative Yield Key Considerations
CuSO₄·5H₂OTHPTASodium AscorbateAqueous Buffer (e.g., PBS)15 - 60 minutesHighIdeal for bioconjugation in aqueous environments. THPTA is water-soluble and protects the catalyst.
CuSO₄·5H₂OTBTASodium AscorbateOrganic/Aqueous Mixtures (e.g., DMSO/H₂O, tBuOH/H₂O)1 - 4 hoursHighTBTA is soluble in organic solvents and suitable for less polar substrates.
CuBrNone/LigandNone/Sodium AscorbateOrganic Solvents (e.g., DMF, CH₃CN)1 - 24 hoursModerate to HighCan be used directly, but a ligand is often recommended to improve performance.
CuINone/LigandNone/Sodium AscorbateOrganic SolventsVariablePotentially LowNot recommended for use with this compound due to strong iodide inhibition.

Experimental Protocols

Detailed Protocol for CuAAC with this compound

This protocol provides a general guideline for a small-scale click reaction. Optimization may be necessary for your specific azide.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dissolve your azide-containing molecule in the reaction buffer to the desired final concentration.

    • Add the this compound to the solution. A slight excess (1.1 to 1.5 equivalents) of the azide is often used.

  • Degas the Solution:

    • Bubble nitrogen or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is recommended. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the degassed reaction mixture to achieve a final copper concentration of 50-250 µM.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.

  • Incubation:

    • Gently mix the solution and allow the reaction to proceed at room temperature.

    • Reaction times can range from 30 minutes to a few hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.

    • Purify the final product using a suitable method as described in the FAQs.

Mandatory Visualization

CatalystSelectionWorkflow cluster_start Define Reaction Conditions cluster_solvent Solvent System cluster_aqueous Aqueous System cluster_organic Organic System cluster_reaction Reaction Setup & Monitoring cluster_troubleshooting Troubleshooting cluster_end Completion start Start with this compound and Azide Substrate solvent_choice Aqueous or Organic Solvent? start->solvent_choice aqueous_catalyst Use CuSO4 + Sodium Ascorbate solvent_choice->aqueous_catalyst Aqueous organic_catalyst Use CuSO4 + Sodium Ascorbate or CuBr solvent_choice->organic_catalyst Organic aqueous_ligand Select THPTA Ligand aqueous_catalyst->aqueous_ligand setup Degas Solutions Maintain Inert Atmosphere Use 5:1 Ligand:Cu Ratio aqueous_ligand->setup organic_ligand Select TBTA Ligand organic_catalyst->organic_ligand organic_ligand->setup monitor Monitor Reaction Progress (LC-MS, TLC) setup->monitor troubleshoot Low Yield or Side Products? monitor->troubleshoot optimize Increase Catalyst Load Check Buffer Compatibility Optimize Temperature troubleshoot->optimize Yes purify Purify Product (RP-HPLC, SEC) troubleshoot->purify No optimize->monitor end Final Product purify->end

Caption: Catalyst selection workflow for this compound click chemistry.

CuAAC_Catalytic_Cycle Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reducing_Agent Reducing Agent (Sodium Ascorbate) Reducing_Agent->Cu_II Reduction Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Oxidized_Cu Oxidized Cu(II) Cu_I->Oxidized_Cu Oxidation Propargyl_PEG This compound (Alkyne) Propargyl_PEG->Cu_Acetylide Azide Azide Substrate Triazole_Complex Copper-Triazolide Intermediate Azide->Triazole_Complex Cu_Acetylide->Triazole_Complex + Azide Triazole_Complex->Cu_I Catalyst Regeneration Product Triazole Product Triazole_Complex->Product Product Release Oxidized_Cu->Cu_I Reduction by Ascorbate Oxygen O2 Oxygen->Oxidized_Cu

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

characterization of impurities in Propargyl-PEG5-Br synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Propargyl-PEG5-Br.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most common impurities typically arise from incomplete reactions or side reactions during the two main synthetic steps: propargylation of PEG5-diol and subsequent bromination. These include:

  • Unreacted Starting Materials: Pentaethylene glycol (PEG5-diol) and Propargyl-PEG5-OH.

  • Over-reaction Products: Bis-propargyl-PEG5, where both hydroxyl groups of the starting PEG5-diol have been propargylated.

  • Side-products from Bromination: Impurities arising from the specific brominating agent used. For example, if phosphorus tribromide (PBr3) is used, phosphorous acid byproducts may be present if not quenched and removed properly.

  • PEG-related Impurities: Starting PEG material may not be perfectly monodisperse, leading to the presence of Propargyl-PEG4-Br and Propargyl-PEG6-Br. Additionally, PEG chains can undergo auto-oxidation, forming impurities like peroxides and formaldehydes.[1]

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in the ¹H NMR spectrum often correspond to the common impurities listed above. By comparing the chemical shifts of your product to known values, you can identify these species. For detailed chemical shift information, please refer to the Experimental Protocols section. A common issue in the NMR of PEG derivatives is the presence of broad peaks which may be due to water or residual hydroxyl groups.[2]

Q3: How can I quantify the level of impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying impurities.[] Due to the lack of a strong UV chromophore in the PEG structure, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for accurate quantification.[4] The purity is determined by the area percentage of the main peak in the chromatogram. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to identify and quantify impurities based on their mass-to-charge ratio.

Q4: I am observing a significant amount of Bis-propargyl-PEG5 in my reaction mixture. How can I minimize its formation?

A4: The formation of Bis-propargyl-PEG5 occurs during the initial propargylation step. To minimize this impurity, you can adjust the stoichiometry of the reactants. Using a larger excess of the PEG5-diol compared to the propargylating agent (e.g., propargyl bromide) will statistically favor the formation of the mono-propargylated product. The reaction conditions, such as temperature and reaction time, should also be carefully controlled.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Table 1: Troubleshooting Common Synthesis Issues
Observed Problem Potential Cause(s) Recommended Action(s)
Low Yield of Final Product Incomplete propargylation or bromination steps.Monitor each reaction step by TLC or HPLC to ensure completion. Optimize reaction time and temperature. Ensure reagents are fresh and anhydrous where necessary.
Presence of Unreacted PEG5-diol Insufficient amount of propargylating agent or incomplete reaction.Increase the molar ratio of the propargylating agent. Extend the reaction time for the propargylation step.
High Levels of Bis-propargyl-PEG5 Molar ratio of propargylating agent to PEG5-diol is too high.Reduce the molar equivalent of the propargylating agent. Use a larger excess of PEG5-diol.
Incomplete Bromination (Presence of Propargyl-PEG5-OH) Inactive brominating agent or insufficient reaction time/temperature.Use a fresh bottle of the brominating agent (e.g., PBr3, SOBr2). Increase the reaction temperature or extend the reaction time.
Product Degradation (Discoloration) Harsh reaction conditions (e.g., high temperature) or presence of acidic byproducts.Perform the reaction at a lower temperature. Ensure proper quenching and work-up to remove acidic species. Store the final product under an inert atmosphere at a low temperature.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Impurity Characterization

¹H NMR is a primary technique for structural confirmation and identification of key impurities.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃)).

  • Instrument Parameters (400 MHz):

    • Solvent: CDCl₃

    • Temperature: 25°C

    • Number of Scans: 16-32

Table 2: Expected ¹H NMR Chemical Shifts for this compound and Related Impurities (in CDCl₃)
Functional Group Expected Chemical Shift (ppm) Compound
-C≡CH ~2.4 (t)This compound, Bis-propargyl-PEG5, Propargyl-PEG5-OH
-O-CH ₂-C≡CH~4.2 (d)This compound, Bis-propargyl-PEG5, Propargyl-PEG5-OH
-PEG-CH ₂-Br~3.8 (t)This compound
-PEG-CH ₂-OH~3.7 (t)Propargyl-PEG5-OH, PEG5-diol
PEG Backbone (-O-CH ₂-CH ₂-O-)3.6-3.7 (m)All PEG-containing species
Residual -OH Variable (broad singlet)Propargyl-PEG5-OH, PEG5-diol
Protocol 2: HPLC Analysis for Purity Assessment
  • Instrumentation: HPLC system with an ELSD or CAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (ACN) is typically used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition.

Visualizations

SynthesisWorkflow cluster_propargylation Step 1: Propargylation cluster_bromination Step 2: Bromination cluster_impurities Potential Impurities PEG_diol Pentaethylene Glycol (PEG5-diol) reaction1 Williamson Ether Synthesis PEG_diol->reaction1 Propargyl_Br Propargyl Bromide Propargyl_Br->reaction1 Base Base (e.g., NaH) Base->reaction1 Propargyl_PEG_OH Propargyl-PEG5-OH (Intermediate Product) reaction2 SN2 Reaction Propargyl_PEG_OH->reaction2 cluster_bromination cluster_bromination Propargyl_PEG_OH->cluster_bromination reaction1->Propargyl_PEG_OH Impurity1 Unreacted PEG5-diol reaction1->Impurity1 Incomplete Reaction Impurity2 Bis-propargyl-PEG5 reaction1->Impurity2 Over-reaction Brominating_Agent Brominating Agent (e.g., PBr3) Brominating_Agent->reaction2 Final_Product This compound (Final Product) reaction2->Final_Product Impurity3 Unreacted Propargyl-PEG5-OH reaction2->Impurity3 Incomplete Reaction

Caption: Synthetic workflow for this compound and the origin of common impurities.

TroubleshootingFlowchart start Start: Analyze Crude Product (NMR, HPLC, MS) check_purity Is Purity > 95%? start->check_purity end_success Synthesis Successful: Proceed to Purification check_purity->end_success Yes identify_major_impurity Identify Major Impurity check_purity->identify_major_impurity No impurity_peg_diol Major Impurity: Unreacted PEG5-diol? identify_major_impurity->impurity_peg_diol action_peg_diol Action: - Increase propargylating agent - Extend Step 1 reaction time impurity_peg_diol->action_peg_diol Yes impurity_bis_propargyl Major Impurity: Bis-propargyl-PEG5? impurity_peg_diol->impurity_bis_propargyl No action_bis_propargyl Action: - Decrease propargylating agent - Use excess PEG5-diol impurity_bis_propargyl->action_bis_propargyl Yes impurity_peg_oh Major Impurity: Propargyl-PEG5-OH? impurity_bis_propargyl->impurity_peg_oh No action_peg_oh Action: - Use fresh brominating agent - Increase Step 2 temperature/time impurity_peg_oh->action_peg_oh Yes other_impurities Other Impurities Present impurity_peg_oh->other_impurities No action_other Action: - Check starting material purity - Optimize purification method other_impurities->action_other

Caption: Troubleshooting flowchart for the characterization of impurities in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Propargyl-PEG5-Br Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of Propargyl-PEG5-Br, a heterobifunctional linker crucial for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. A detailed comparison with alternative PEG linkers is presented, supported by expected experimental data and detailed protocols to aid researchers in verifying the structure and purity of these critical reagents.

Introduction to this compound

This compound is a versatile linker featuring a terminal propargyl group for "click" chemistry reactions and a terminal bromide that serves as a reactive site for nucleophilic substitution. The five-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible connection between conjugated moieties. Accurate NMR characterization is essential to confirm the identity, purity, and integrity of the linker before its use in complex conjugation chemistries.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. This data is compiled based on typical chemical shifts for the constituent functional groups and provides a benchmark for experimental verification. For comparison, expected data for two alternative linkers, Propargyl-PEG5-N₃ (an azide-terminated linker) and Maleimide-PEG4-NHS ester (a popular thiol- and amine-reactive linker), are also included.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment (this compound)StructurePredicted δ (ppm)MultiplicityIntegration
a HC ≡C-~2.45t, J≈2.4 Hz1H
b HC≡C-CH₂ -O-~4.20d, J≈2.4 Hz2H
c -O-CH₂ -CH₂-O- (adjacent to propargyl)~3.68t2H
d -O-CH₂-CH₂ -O- (PEG backbone)~3.65m16H
e -O-CH₂ -CH₂-Br~3.80t2H
f -O-CH₂-CH₂ -Br~3.45t2H
Alternative Linker: Propargyl-PEG5-N₃ Predicted δ (ppm)MultiplicityIntegration
HC≡C-~2.45t1H
HC≡C-CH₂ -O-~4.20d2H
-O-CH₂ -CH₂-O- (PEG backbone)~3.65m18H
-O-CH₂ -CH₂-N₃~3.39t2H
Alternative Linker: Maleimide-PEG4-NHS ester Predicted δ (ppm)MultiplicityIntegration
Maleimide Protons~6.70s2H
-N-CH₂ -CH₂-~3.85t2H
-O-CH₂ -CH₂-O- (PEG backbone)~3.65m14H
-O-CH₂ -C(O)-~4.25t2H
NHS Ester Protons~2.85s4H

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment (this compound)StructurePredicted δ (ppm)
a HC ≡C-~75.0
b HC≡C -~79.5
c HC≡C-CH₂ -O-~58.5
d -O-CH₂ -CH₂-O- (PEG backbone)~70.5
e -O-CH₂ -CH₂-Br~71.3
f -O-CH₂-CH₂ -Br~30.2
Alternative Linker: Propargyl-PEG5-N₃ Predicted δ (ppm)
HC ≡C-~75.0
HC≡C -~79.5
HC≡C-CH₂ -O-~58.5
-O-CH₂ -CH₂-O- (PEG backbone)~70.5
-O-CH₂ -CH₂-N₃~50.7
Alternative Linker: Maleimide-PEG4-NHS ester Predicted δ (ppm)
Maleimide C=O~170.5
Maleimide C=C~134.2
-N-CH₂ -CH₂-~37.5
-O-CH₂ -CH₂-O- (PEG backbone)~70.5
-O-CH₂ -C(O)-~68.0
Ester C=O~168.0
NHS Ester C=O~169.0
NHS Ester -CH₂-CH₂-~25.5

Experimental Protocols

Accurate and reproducible NMR data is contingent on standardized experimental procedures.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound conjugate.

  • Dissolution: Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or D₂O can be used depending on the solubility of the conjugate, which may cause slight variations in chemical shifts.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for acquiring high-quality NMR spectra.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-10 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-150 ppm

  • Temperature: 298 K (25 °C)

Data Analysis and Interpretation Workflow

The structural verification of this compound using NMR follows a logical progression of data analysis.

cluster_0 Data Acquisition cluster_1 1H NMR Analysis cluster_2 13C NMR Analysis cluster_3 Conclusion A Prepare Sample in CDCl3 B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Identify Propargyl Protons (t at ~2.45 ppm, d at ~4.20 ppm) B->D E Identify PEG Backbone (m at ~3.65 ppm) B->E F Identify CH2-Br Protons (t at ~3.45 ppm, t at ~3.80 ppm) B->F H Identify Alkyne Carbons (~75.0 and ~79.5 ppm) C->H I Identify PEG Backbone Carbon (~70.5 ppm) C->I J Identify CH2-Br Carbon (~30.2 ppm) C->J G Check Integration Ratios D->G E->G F->G K Confirm Structure and Purity G->K H->K I->K J->K

Caption: Workflow for the structural confirmation of this compound via NMR.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general application of this compound in bioconjugation and the experimental workflow for its characterization.

cluster_0 Bioconjugation Strategy A Biomolecule-Nuc C Propargyl-PEG5-Biomolecule A->C Nucleophilic Substitution B This compound B->C E Final Conjugate C->E CuAAC 'Click' Chemistry D Azide-Labeled Payload D->E

Caption: General bioconjugation scheme using this compound.

cluster_0 Characterization Workflow A Receive/Synthesize This compound B Prepare NMR Sample A->B C Acquire 1H and 13C NMR B->C D Process and Analyze Spectra C->D E Compare with Reference Data D->E F Assess Purity E->F G Qualified for Use F->G

Caption: Experimental workflow for the NMR characterization of this compound.

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The analysis of Proteolysis-Targeting Chimeras (PROTACs) presents a unique set of analytical challenges, particularly for those incorporating polyethylene glycol (PEG) linkers. The inherent heterogeneity and physicochemical properties of PEG linkers can complicate mass spectrometry (MS) analysis, a cornerstone technique in drug development. This guide provides a comparative overview of MS-based methodologies for the characterization of PEGylated PROTACs, offering supporting data and detailed protocols for researchers, scientists, and drug development professionals.

The Challenge of PEG Linkers in PROTAC Analysis

PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker that connects the target-binding and E3 ligase-binding moieties. PEG linkers are frequently employed due to their ability to improve solubility, permeability, and pharmacokinetic properties. However, their polydispersity, characterized by a distribution of different chain lengths, introduces significant complexity to MS analysis, often resulting in a broad series of peaks that can be difficult to interpret.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The choice of mass spectrometry technique is pivotal for the successful analysis of PEGylated PROTACs. The most common approaches involve electrospray ionization (ESI) coupled with various mass analyzers.

Analytical ApproachProsConsKey Performance Metrics
High-Resolution Mass Spectrometry (HRMS) - Orbitrap/FT-ICR - Excellent mass accuracy (<5 ppm) and resolving power (>100,000) allows for the differentiation of individual PEGylated species. - Enables confident determination of elemental composition.- Can be more susceptible to ion suppression effects. - Higher instrumentation cost.Mass Accuracy: < 5 ppm Resolution: > 100,000
Time-of-Flight (TOF) Mass Spectrometry - High sensitivity and fast acquisition speeds. - Good resolution, often sufficient for resolving PEG chains.- Mass accuracy is generally lower than Orbitrap or FT-ICR instruments.Mass Accuracy: 5-10 ppm Resolution: 20,000 - 60,000
Tandem Mass Spectrometry (MS/MS) - Provides structural information through fragmentation analysis. - Can be used to confirm the identity of the PROTAC and its components.- Fragmentation of the PEG linker can be complex and may not always provide clear sequence information.Fragmentation: Provides structural elucidation of warhead, linker, and E3 ligase ligand.
Ion Mobility-Mass Spectrometry (IM-MS) - Separates ions based on their size and shape (collisional cross-section, CCS). - Can resolve isomers and conformers. - Reduces spectral complexity by separating different charge states and PEGylated forms.- Requires specialized instrumentation and data analysis software.Separation: Provides an additional dimension of separation based on ion mobility.

Experimental Protocols: A Practical Guide

Accurate and reproducible analysis of PEGylated PROTACs relies on robust experimental protocols. Below are representative methodologies for intact mass analysis and MS/MS fragmentation.

Protocol 1: Intact Mass Analysis of a PEGylated PROTAC using LC-HRMS
  • Sample Preparation:

    • Dissolve the PROTAC sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL in the same solvent.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (HRMS - Orbitrap):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

    • Scan Range: m/z 400-2000.

    • Resolution: 140,000.

    • AGC Target: 1e6.

Protocol 2: Tandem MS (MS/MS) for Structural Confirmation
  • Sample Preparation and LC: Follow the same procedure as in Protocol 1.

  • Mass Spectrometry (Tandem MS - Q-TOF or Orbitrap):

    • Ionization Source: ESI in positive ion mode.

    • Precursor Ion Selection: Isolate the most abundant isotopic peak of the desired charge state of the PROTAC.

    • Collision Energy: Apply a stepped collision energy (e.g., 10-40 eV) to induce fragmentation. The optimal energy will depend on the specific PROTAC.

    • Fragment Ion Analysis: Acquire fragment ion spectra in the Orbitrap or TOF analyzer.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for successful implementation.

PROTAC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample PROTAC Sample Dissolution Dissolution in ACN:Water + 0.1% FA Sample->Dissolution Dilution Dilution to 1-10 µg/mL Dissolution->Dilution Injection LC Injection Dilution->Injection Separation Reversed-Phase Separation Injection->Separation ESI Electrospray Ionization (ESI) Separation->ESI MS1 Full Scan MS (Intact Mass) ESI->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Deconvolution Deconvolution of Mass Spectrum MS1->Deconvolution Fragmentation_Analysis Fragment Ion Analysis MS2->Fragmentation_Analysis Identification PROTAC Identification & Purity Assessment Deconvolution->Identification Fragmentation_Analysis->Identification

Caption: Workflow for LC-MS analysis of PEGylated PROTACs.

Logical Relationships in Data Interpretation

The interpretation of MS data for PEGylated PROTACs follows a logical progression to confirm the identity and purity of the molecule.

PROTAC_Data_Interpretation MS1_Spectrum Acquire Full Scan MS Spectrum Charge_State_Envelope Observe Charge State Envelope MS1_Spectrum->Charge_State_Envelope PEG_Distribution Identify PEG Unit Distribution (e.g., 44 Da spacing) MS1_Spectrum->PEG_Distribution Deconvolution Deconvolute Spectrum Charge_State_Envelope->Deconvolution PEG_Distribution->Deconvolution Intact_Mass Determine Average Intact Mass Deconvolution->Intact_Mass MS2_Fragmentation Perform MS/MS Fragmentation Intact_Mass->MS2_Fragmentation Fragment_Identification Identify Fragments (Warhead, Linker, E3 Ligand) MS2_Fragmentation->Fragment_Identification Structure_Confirmation Confirm PROTAC Structure Fragment_Identification->Structure_Confirmation

Caption: Logical flow for PROTAC data interpretation.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often beneficial for a comprehensive characterization of PEGylated PROTACs.

TechniquePrincipleInformation ProvidedLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Definitive structural elucidation. - Conformation in solution.- Lower sensitivity compared to MS. - Can be challenging for large, heterogeneous molecules.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.- Information on aggregation and oligomeric state. - Purity assessment.- Does not provide mass information. - Resolution may be insufficient to separate different PEG chain lengths.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their interaction with a stationary phase.- Purity assessment. - Quantification.- Does not provide structural information. - Co-elution of impurities can be an issue.

A Comparative Guide to Alternatives for Propargyl-PEG5-Br in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and a variety of other functionalized proteins and probes. Propargyl-PEG5-Br is a valuable bifunctional linker, featuring a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a bromo group for alkylation. However, the bioconjugation landscape offers a diverse array of alternative strategies, each with unique advantages in terms of reaction efficiency, biocompatibility, and the stability of the final conjugate.

This guide provides an objective comparison of key alternatives to the propargyl-based CuAAC reaction, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal bioconjugation strategy for their specific needs.

Key Alternatives to Propargyl-Mediated CuAAC

The primary alternatives to this compound can be broadly categorized into other "click chemistry" reactions and traditional bioconjugation methods.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne like the propargyl group. The inherent ring strain of the cyclooctyne allows the reaction to proceed with an azide without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2]

  • Inverse Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation): This is another powerful, copper-free click reaction that involves the rapid ligation of a tetrazine with a strained alkene, most commonly a trans-cyclooctene (TCO).[3] IEDDA reactions are known for their exceptionally fast kinetics.[3]

  • Thiol-Maleimide Conjugation: This well-established method targets the sulfhydryl group of cysteine residues with a maleimide moiety, forming a stable thioether bond. It is a widely used strategy for protein and antibody conjugation.[4]

Quantitative Performance Comparison

The choice of bioconjugation chemistry is often dictated by a balance of reaction speed, efficiency, and biocompatibility. The second-order rate constant (k) is a key metric for comparing the kinetics of different reactions, with a higher value indicating a faster reaction.

Bioconjugation Chemistry Reactive Partners Second-Order Rate Constant (k) (M⁻¹s⁻¹) Biocompatibility Key Advantages Key Disadvantages
CuAAC Terminal Alkyne (e.g., Propargyl) + Azide1 - 100Limited due to copper cytotoxicityFast reaction rates, readily available reagents.Requires cytotoxic copper catalyst.
SPAAC Strained Alkyne (e.g., DBCO) + Azide10⁻³ - 1High (copper-free)Excellent for in vivo and live-cell applications.Generally slower than CuAAC, strained alkynes can be more expensive.
IEDDA (Tetrazine Ligation) Tetrazine + trans-Cyclooctene (TCO)1 - 10⁶High (copper-free)Extremely fast kinetics, highly bioorthogonal.Tetrazine and TCO reagents can be less stable than alkynes and azides.
Thiol-Maleimide Conjugation Thiol (from Cysteine) + Maleimide~1000 (at pH 7)ModerateHighly specific for cysteine residues, well-established.Potential for maleimide hydrolysis and reversibility of the thioether bond.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding and implementing these bioconjugation strategies.

Bioconjugation_Workflows cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow cluster_ThiolMaleimide Thiol-Maleimide Workflow CuAAC_Start Propargyl-functionalized Biomolecule + Azide Payload CuAAC_React Add Cu(I) Catalyst (e.g., CuSO4/Ascorbate) CuAAC_Start->CuAAC_React CuAAC_Incubate Incubate (RT, 1-4h) CuAAC_React->CuAAC_Incubate CuAAC_Purify Purify Conjugate (e.g., SEC) CuAAC_Incubate->CuAAC_Purify CuAAC_End Characterize (SDS-PAGE, MS) CuAAC_Purify->CuAAC_End SPAAC_Start DBCO-functionalized Biomolecule + Azide Payload SPAAC_Incubate Incubate (RT, 4-24h) SPAAC_Start->SPAAC_Incubate SPAAC_Purify Purify Conjugate (e.g., SEC) SPAAC_Incubate->SPAAC_Purify SPAAC_End Characterize (SDS-PAGE, MS) SPAAC_Purify->SPAAC_End Thiol_Start Thiol-containing Biomolecule (Cys) Thiol_Reduce Reduce Disulfides (e.g., TCEP) Thiol_Start->Thiol_Reduce Thiol_React Add Maleimide Payload Thiol_Reduce->Thiol_React Thiol_Incubate Incubate (RT, 2-4h) Thiol_React->Thiol_Incubate Thiol_Purify Purify Conjugate (e.g., SEC) Thiol_Incubate->Thiol_Purify Thiol_End Characterize (SDS-PAGE, MS) Thiol_Purify->Thiol_End

Comparison of bioconjugation workflows.

Reaction_Mechanisms cluster_CuAAC_mech CuAAC Mechanism cluster_SPAAC_mech SPAAC Mechanism cluster_ThiolMaleimide_mech Thiol-Maleimide Mechanism CuAAC_R1 Propargyl (R-C≡CH) CuAAC_Cat Cu(I) CuAAC_R1->CuAAC_Cat CuAAC_R2 Azide (R'-N3) CuAAC_R2->CuAAC_Cat CuAAC_Prod Triazole Product CuAAC_Cat->CuAAC_Prod SPAAC_R1 Strained Alkyne (e.g., DBCO) SPAAC_Prod Triazole Product SPAAC_R1->SPAAC_Prod SPAAC_R2 Azide (R'-N3) SPAAC_R2->SPAAC_Prod Thiol_R1 Thiol (R-SH) Thiol_R2 Maleimide Thiol_R1->Thiol_R2 Thiol_Prod Thioether Product Thiol_R2->Thiol_Prod

Simplified reaction mechanisms.

Detailed Experimental Protocols

The following protocols provide a general framework for performing bioconjugation reactions. Optimization of reactant concentrations, reaction times, and purification methods may be necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate a propargyl-functionalized biomolecule with an azide-containing payload.

Materials:

  • Propargyl-functionalized biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing payload

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the propargyl-functionalized biomolecule and the azide-containing payload in the degassed reaction buffer. A molar excess of the payload (e.g., 5-10 fold) is typically used.

  • Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio.

  • Initiate the Reaction: Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM. Then, add the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography or another suitable method.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the molecular weight shift and by mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate a DBCO-functionalized biomolecule with an azide-containing payload.

Materials:

  • DBCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-functionalized biomolecule and the azide-containing payload in the reaction buffer. A molar excess of the payload (e.g., 3-5 fold) is often used.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at around 310 nm or by LC-MS.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted components.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Protocol 3: Thiol-Maleimide Conjugation

Objective: To conjugate a thiol-containing biomolecule (e.g., an antibody with reduced cysteines) with a maleimide-functionalized payload.

Materials:

  • Thiol-containing biomolecule (e.g., antibody) in a degassed buffer (e.g., PBS, pH 6.5-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)

  • Maleimide-functionalized payload

  • Quenching reagent (e.g., N-acetylcysteine or free cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reduction of Disulfides (if necessary): If the thiol groups are in the form of disulfide bonds, treat the biomolecule with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce them to free thiols. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Add the maleimide-functionalized payload to the thiol-containing biomolecule solution. A 5-20 fold molar excess of the maleimide reagent is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent in excess to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation.

Conclusion

The choice of a bioconjugation strategy is a critical decision in the development of novel therapeutics and research tools. While this compound and the associated CuAAC reaction offer a rapid and efficient method for bioconjugation, the cytotoxicity of the copper catalyst limits its in vivo applications. Copper-free click chemistries, such as SPAAC and IEDDA, provide excellent biocompatible alternatives with SPAAC being a robust and versatile option and IEDDA offering unparalleled reaction speed. Traditional methods like thiol-maleimide conjugation remain highly relevant, particularly for site-specific modification of cysteine residues.

By carefully considering the quantitative performance data, experimental protocols, and the specific requirements of the application, researchers can select the most appropriate bioconjugation chemistry to achieve their desired outcomes, leading to the development of more effective and safer bioconjugates.

References

Propargyl-PEG vs. Alkyl Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a groundbreaking strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and properties of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic profile of the PROTAC. This guide provides an objective comparison of two commonly employed flexible linker types: propargyl-polyethylene glycol (PEG) and alkyl chains, supported by experimental data and detailed methodologies.

Executive Summary

Propargyl-PEG and alkyl linkers represent two of the most utilized classes of flexible linkers in PROTAC design. Alkyl linkers, composed of hydrocarbon chains, offer synthetic simplicity and hydrophobicity, which can enhance cell permeability. In contrast, PEG linkers, characterized by repeating ethylene glycol units, are more hydrophilic, often improving solubility and other pharmacokinetic properties. The choice between these linker types is not trivial and can significantly impact the degradation efficiency and overall drug-like properties of a PROTAC. This guide will delve into the nuanced differences between these linkers, providing a data-driven comparison to inform rational PROTAC design.

Data Presentation: Quantitative Comparison of Linker Performance

The selection of a linker can dramatically alter the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as cellular permeability. The following tables summarize key performance indicators for PROTACs targeting the epigenetic reader protein BRD4, illustrating the impact of linker composition.

Linker TypePROTAC ExampleTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-basedPROTAC 1BRD4CRBNNot ReportedNot Reported[1]
Alkyl-basedPROTAC 3BRD4CRBNNot ReportedNot Reported[1]
Representative PEG-linked BRD4 PROTACARV-825BRD4CRBN<1>95[2]
Representative Alkyl/Ether-linked BRD4 PROTACCompound with 21-atom linkerTBK1VHL396[2]

Table 1: Degradation Efficiency of PROTACs with PEG vs. Alkyl/Ether Linkers. While direct side-by-side degradation data for the primary comparative PROTACs was not available in the cited permeability study, representative data from other studies on BRD4 and other targets illustrate the high potency achievable with both linker types.

Linker TypePROTAC ExampleMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBAPermeability (PAMPA, 10⁻⁶ cm/s)
PEG-basedPROTAC 1915.13.0185.73141.5
Alkyl-basedPROTAC 3857.04.9157.23110.3

Table 2: Physicochemical Properties and Permeability of BRD4 PROTACs. Data from a study directly comparing a PEG-containing linker (PROTAC 1) with an alkyl-like linker (PROTAC 3) for BRD4 targeting. The PEG-based linker, despite its higher molecular weight and polarity, exhibited significantly better passive permeability.[1]

Key Differences and Considerations

Solubility and Pharmacokinetics: PEG linkers are generally more hydrophilic than their alkyl counterparts. This increased polarity can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large "beyond Rule of 5" compounds. Improved solubility can lead to better compatibility with physiological environments and may improve pharmacokinetic properties such as oral absorption.

Cell Permeability: Counterintuitively, while alkyl linkers are more hydrophobic, which is traditionally associated with better membrane permeability, studies have shown that PEG-based linkers can lead to superior cell permeability in certain contexts. This is attributed to the ability of the flexible PEG chain to facilitate the adoption of folded conformations that shield polar surface area, effectively allowing the molecule to act as a "molecular chameleon" when crossing the cell membrane. In one direct comparison of BRD4 PROTACs, the PEG-containing molecule (PROTAC 1) had five times greater permeability in a PAMPA assay than the more hydrophobic alkyl-linked version (PROTAC 3).

Degradation Efficacy: The composition of the linker can have a profound impact on the ability of the PROTAC to induce the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase). In some cases, the replacement of an alkyl chain with a PEG linker has been shown to reduce or abolish degradation activity, suggesting that the linker's chemical nature can directly influence the geometry and stability of the ternary complex. For instance, one study noted that exchanging a nine-atom alkyl chain for three PEG units resulted in weak degradation of the CRBN E3 ligase itself, implying the alkyl linker was more conducive to a productive ternary complex in that specific architecture.

Synthesis: Alkyl linkers are often synthetically more straightforward and cost-effective to produce. Propargyl-PEG linkers, which incorporate a terminal alkyne group, are highly valuable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modular approach allows for the rapid and efficient synthesis of PROTAC libraries with varying linker lengths and attachment points, facilitating lead optimization.

Experimental Protocols

Synthesis of a Propargyl-PEG-Acid Linker

This protocol describes a common pathway for synthesizing a Propargyl-PEG-acid linker, a versatile building block for PROTAC synthesis.

Materials:

  • α-hydroxyl-ω-propargyl PEG

  • Succinic anhydride

  • 4-dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous 1,4-dioxane

  • Diethyl ether

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve α-hydroxyl-ω-propargyl PEG (e.g., 0.2 g, 0.057 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Add succinic anhydride (6.0 mg, 0.06 mmol), DMAP (7.3 mg, 0.06 mmol), and TEA (0.008 mL, 0.06 mmol) to the solution at 20 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solution under vacuum.

  • Precipitate the product by adding diethyl ether.

  • Purify the crude product by crystallization from THF/diethyl ether to obtain α-carboxyl-ω-propargyl PEG as a white powder.

Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by washing and incubation with the secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: The mechanism of action for PROTAC-mediated protein degradation.

Linker_Properties_Logic cluster_Alkyl Alkyl Linker cluster_PEG Propargyl-PEG Linker Alkyl_Node Alkyl Chain (Hydrophobic) Alkyl_Perm Potentially Higher Hydrophobicity-Driven Permeability Alkyl_Node->Alkyl_Perm Alkyl_Sol Lower Aqueous Solubility Alkyl_Node->Alkyl_Sol Alkyl_Syn Simpler Synthesis Alkyl_Node->Alkyl_Syn PROTAC_Performance Overall PROTAC Performance (Degradation, PK) Alkyl_Perm->PROTAC_Performance Impacts Alkyl_Sol->PROTAC_Performance Impacts PEG_Node PEG Chain (Hydrophilic, Flexible) PEG_Perm Conformational Shielding Can Enhance Permeability PEG_Node->PEG_Perm PEG_Sol Higher Aqueous Solubility PEG_Node->PEG_Sol PEG_Syn Enables 'Click' Chemistry for Library Synthesis PEG_Node->PEG_Syn PEG_Perm->PROTAC_Performance Impacts PEG_Sol->PROTAC_Performance Impacts

Caption: Logical relationships of linker properties and their impact on PROTAC performance.

Conclusion

The choice between a propargyl-PEG and an alkyl linker in PROTAC design is a multifactorial decision that requires careful consideration of the specific target, E3 ligase, and desired overall properties of the molecule. While alkyl linkers offer synthetic ease and hydrophobicity, PEG linkers can provide advantages in terms of solubility and, in some cases, superior cell permeability through conformational flexibility. The propargyl functionality in PEG linkers further offers a powerful tool for rapid library synthesis via click chemistry. Ultimately, the optimal linker is highly dependent on the specific biological context, and empirical testing of a variety of linker types and lengths remains a crucial step in the development of potent and effective PROTAC degraders. This guide serves as a foundational resource to aid researchers in making more informed decisions in the rational design of next-generation protein degraders.

References

A Comparative Guide to Validating Propargyl-PEG5-Br Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene glycol (PEG) to biomolecules is a critical step in enhancing their therapeutic properties. Propargyl-PEG5-Br is a versatile heterobifunctional linker, offering two distinct reactive handles for conjugation. This guide provides an objective comparison of the conjugation efficiencies of this compound's reactive groups with alternative PEGylation strategies, supported by a detailed experimental protocol for validation and visual workflows.

Comparison of PEGylation Chemistries

This compound offers two avenues for conjugation: the propargyl group, which participates in "click chemistry," and the bromide group, which acts as a leaving group in nucleophilic substitution reactions, most commonly with thiols. The choice of conjugation strategy depends on the available functional groups on the target molecule and the desired reaction conditions.

Data Presentation: Comparison of Conjugation Efficiencies

The following table summarizes the typical conjugation efficiencies of different PEGylation methods. It is important to note that efficiencies can vary significantly based on the specific reactants, buffer conditions, and reaction times.

PEGylation Reagent/MethodTarget Functional GroupTypical Reported EfficiencyKey AdvantagesKey Disadvantages
Propargyl-PEG (via CuAAC) Azide>95%[1]High efficiency and specificity, rapid reaction kinetics.Requires a copper catalyst which can be cytotoxic.[2]
Bromo-PEG (Thiol-alkylation) Thiol (e.g., Cysteine)85-95%High selectivity for thiols, stable thioether bond formed.Can be slower than click chemistry, potential for side reactions at higher pH.
NHS Ester-PEG Primary Amine (e.g., Lysine)70-90%Well-established chemistry, reacts readily with common functional groups.Can lead to a heterogeneous product due to multiple available amines on a protein surface.
Maleimide-PEG Thiol (e.g., Cysteine)>90%Highly specific for thiols under mild conditions, rapid reaction.Maleimide-thiol bond can undergo retro-Michael addition, leading to potential instability.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) PEG Azide>90%Bioorthogonal (copper-free), suitable for in vivo applications.[3][]Generally slower kinetics compared to CuAAC, reagents can be more complex and expensive.[5]

Experimental Protocol: Validation of PEGylation Efficiency by HPLC

This protocol outlines a general method for determining the conjugation efficiency of a PEGylation reaction using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of conjugated protein versus unconjugated protein and free PEG reagent.

Materials:

  • PEGylated protein reaction mixture

  • Unconjugated protein standard

  • Free PEG reagent standard

  • Appropriate HPLC system (e.g., with UV and/or ELSD/CAD detector)

  • Size-Exclusion Chromatography (SEC) or Reverse-Phase Chromatography (RPC) column

  • Mobile phase (e.g., phosphate-buffered saline for SEC, acetonitrile/water gradient for RPC)

Methodology:

  • Standard Preparation:

    • Prepare a series of known concentrations of the unconjugated protein standard in the mobile phase to create a standard curve.

    • Prepare a known concentration of the free PEG reagent standard.

  • Sample Preparation:

    • Quench the PEGylation reaction at a specific time point.

    • If necessary, dilute the reaction mixture in the mobile phase to fall within the linear range of the detector.

  • HPLC Analysis:

    • Equilibrate the chosen HPLC column with the mobile phase.

    • Inject a known volume of the unconjugated protein standard, free PEG standard, and the PEGylation reaction mixture in separate runs.

    • Run the HPLC method, ensuring separation of the conjugated protein, unconjugated protein, and free PEG peaks.

    • Monitor the elution profile using an appropriate detector (e.g., UV at 280 nm for protein, ELSD or Charged Aerosol Detector for PEG).

  • Data Analysis:

    • Identify the peaks corresponding to the conjugated protein, unconjugated protein, and free PEG based on the retention times of the standards.

    • Integrate the peak areas for the conjugated and unconjugated protein in the reaction mixture chromatogram.

    • Calculate the conjugation efficiency using the following formula:

    Conjugation Efficiency (%) = (Area of Conjugated Protein Peak / (Area of Conjugated Protein Peak + Area of Unconjugated Protein Peak)) x 100

    • The standard curve for the unconjugated protein can be used to quantify the amount of remaining unconjugated protein.

Visualizing the Workflow and Reaction Pathways

Diagram 1: Experimental Workflow for Validating PEGylation Efficiency

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Reaction Perform PEGylation Reaction HPLC HPLC Analysis (SEC or RP) Reaction->HPLC Standards Prepare Protein & PEG Standards Standards->HPLC Detect Peak Detection (UV/ELSD) HPLC->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Conjugation Efficiency Integrate->Calculate

Caption: Workflow for PEGylation efficiency validation.

Diagram 2: Conjugation Pathways of this compound

G cluster_click Click Chemistry (CuAAC) cluster_thiol Thiol-Alkylation Propargyl_PEG_Br This compound Propargyl Propargyl Group Propargyl_PEG_Br->Propargyl Bromo Bromo Group Propargyl_PEG_Br->Bromo Triazole Stable Triazole Linkage Propargyl->Triazole Cu(I) catalyst Azide Azide-modified Biomolecule Azide->Triazole Thioether Stable Thioether Bond Bromo->Thioether Nucleophilic Substitution Thiol Thiol-containing Biomolecule (e.g., Cysteine) Thiol->Thioether

Caption: Reaction pathways for this compound.

References

A Head-to-Head Comparison of Propargyl-PEG5-Br and Propargyl-PEG-NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount. The choice of linker can significantly impact the outcome of an experiment, influencing everything from reaction efficiency to the stability and function of the final conjugate. This guide provides a comprehensive comparison of two commonly utilized propargyl-functionalized PEG linkers: Propargyl-PEG5-Br and Propargyl-PEG-NHS ester. By understanding their distinct reactivity, advantages, and limitations, researchers can make informed decisions for their specific labeling applications, including protein modification, cell surface engineering, and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

At a Glance: Key Differences

FeatureThis compoundPropargyl-PEG-NHS Ester
Reactive Group Bromo (Alkyl Halide)N-Hydroxysuccinimide Ester
Target Functional Group Nucleophiles (e.g., primary and secondary amines, thiols)Primarily primary amines
Reaction Type Nucleophilic Substitution (SN2)Nucleophilic Acyl Substitution
Primary Bond Formed Carbon-Nitrogen (C-N) or Carbon-Sulfur (C-S)Amide (CO-NH)
Reaction pH Typically neutral to slightly basicOptimal at pH 7.2-8.5[1]
Reaction Speed Generally slowerRapid (minutes to a few hours)[2][3]
Selectivity Lower; risk of over-alkylation of amines[4][5]High for primary amines over other nucleophiles
Major Side Reaction Elimination reactions, reaction with other nucleophilesHydrolysis of the NHS ester
Stability of Formed Bond StableHighly stable amide bond

Reaction Mechanisms and Workflow

The fundamental difference between these two linkers lies in their reaction chemistry. Propargyl-PEG-NHS ester reacts with primary amines via a nucleophilic acyl substitution to form a highly stable amide bond. In contrast, this compound reacts with nucleophiles, such as amines, through an SN2 mechanism, forming a C-N bond.

cluster_0 Propargyl-PEG-NHS Ester Pathway cluster_1 This compound Pathway NHS Propargyl-PEG-NHS Ester Intermediate_NHS Tetrahedral Intermediate NHS->Intermediate_NHS Nucleophilic Attack Amine Primary Amine (e.g., on Protein) Amine->Intermediate_NHS Amide Stable Amide Bond (Propargyl-PEG-Protein) Intermediate_NHS->Amide Collapse NHS_LG NHS Leaving Group Intermediate_NHS->NHS_LG Br This compound Transition_State SN2 Transition State Br->Transition_State Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine) Nucleophile->Transition_State Product Alkylated Product (Propargyl-PEG-Target) Transition_State->Product Br_LG Bromide Leaving Group Transition_State->Br_LG

Caption: Reaction pathways for NHS ester and bromo linkers.

A general experimental workflow for labeling a protein with these linkers would involve dissolving the linker and protein in appropriate buffers, mixing them at a specific molar ratio, allowing the reaction to proceed, and then purifying the conjugate to remove unreacted reagents.

A Prepare Protein Solution C Combine Protein and Linker A->C B Prepare Linker Stock Solution B->C D Incubate Reaction Mixture C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., Dialysis, SEC) E->F G Characterize Conjugate F->G

References

A Head-to-Head Comparison of PEG-Based and Non-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of bioconjugates, particularly antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetic profiles, efficacy, and toxicity. The choice between a polyethylene glycol (PEG)-based linker and a non-PEG alternative is a pivotal decision in the development of next-generation therapeutics. This guide provides an objective, data-driven comparison of PEG-based and non-PEG linkers to inform rational bioconjugate design.

At a Glance: Key Differences Between Linker Strategies

FeaturePEG-Based LinkersNon-PEG Linkers
Primary Advantage Enhanced hydrophilicity, improved pharmacokinetics, and reduced immunogenicity.Tunable properties, biodegradability, and potentially lower risk of anti-PEG antibodies.
Solubility Excellent for hydrophobic payloads, mitigating aggregation.Variable; can be designed to be hydrophilic (e.g., polysarcosine, polypeptides).
Pharmacokinetics Generally extends circulation half-life.Can be engineered for specific pharmacokinetic profiles.
Immunogenicity Low, but pre-existing anti-PEG antibodies can be a concern.Generally low, especially for those based on endogenous molecules.
Biodegradability Non-biodegradable, raising concerns about long-term accumulation.Often biodegradable (e.g., polypeptides, polysaccharides).
Release Mechanisms Can be cleavable or non-cleavable.Can be cleavable or non-cleavable, with diverse cleavage strategies.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing PEG-based and non-PEG linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity
Linker TypeADC ExampleCell LineIC50 (nM)Reference
PEG-Based (Cleavable) anti-HER2-PEG4-vc-MMAESK-BR-30.5[1]
PEG-Based (Cleavable) anti-HER2-PEG12-vc-MMAEKPL-41.2[2]
Non-PEG (Cleavable) anti-HER2-vc-MMAEKPL-41.5[2]
Polysarcosine (Cleavable) ADC-PSAR12HER2+ cell line~1.0[3]
PEG-Based (Non-cleavable) C16 Site A-PEG6-C2-MMADBxPC3~0.1[4]
Non-PEG (Non-cleavable) Trastuzumab-MCC-DM1JIMT-10.026
Table 2: Pharmacokinetics
Linker TypeADC ExampleSpeciesHalf-life (t½)ClearanceReference
PEG-Based (Cleavable) RS7-mPEG24-VK-MMAEMouse127 h-
Non-PEG (Cleavable) Trastuzumab-SPP-DM1RatShorter than T-DM1Faster than T-DM1
Polysarcosine (Cleavable) ADC-PSAR12Rat-38.9 mL/day/kg
PEG-Based (Cleavable) ADC-PEG12Rat-47.3 mL/day/kg
Non-PEG (Non-cleavable) Trastuzumab-emtansine (T-DM1)RatLonger than T-SPP-DM1Slower than T-SPP-DM1
Table 3: In Vivo Efficacy
Linker TypeADC ExampleXenograft ModelDoseTumor Growth Inhibition (TGI)Reference
PEG-Based (Cleavable) EGCit ADCKPL-410 mg/kgHigh
Non-PEG (Cleavable) Trastuzumab-DXd (Enhertu)NCI-N8710 mg/kgHigh
Polysarcosine (Cleavable) ADC-PSAR12HER2+ xenograft3 mg/kgSuperior to ADC-PEG12
PEG-Based (Cleavable) ADC-PEG12HER2+ xenograft3 mg/kgSuboptimal
Non-PEG (Non-cleavable) Trastuzumab-emtansine (T-DM1)NCI-N8710 mg/kgModerate

Signaling Pathways and Experimental Workflows

To understand the downstream effects of payload delivery and the processes for evaluating these bioconjugates, the following diagrams illustrate a key signaling pathway and typical experimental workflows.

Mechanism of Action: MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent commonly used as a payload in ADCs. Upon release within the target cancer cell, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

MMAE_Signaling_Pathway cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption and Mitotic Arrest cluster_2 Apoptotic Cascade ADC ADC Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release (Linker Cleavage) Lysosome->MMAE_release Tubulin Tubulin Dimers MMAE_release->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Mitotic_Arrest Bcl2_family Bcl-2 Family (e.g., Bax, Bak) Mitotic_Arrest->Bcl2_family activates Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ADC_Conjugation_Workflow start Start antibody_prep Antibody Preparation (e.g., buffer exchange, reduction) start->antibody_prep linker_payload_prep Linker-Payload Preparation (dissolution in solvent) start->linker_payload_prep conjugation Conjugation Reaction antibody_prep->conjugation linker_payload_prep->conjugation quenching Quenching (optional, to stop reaction) conjugation->quenching purification Purification (e.g., TFF, chromatography) quenching->purification formulation Formulation (buffer exchange into final formulation) purification->formulation characterization Characterization (DAR, aggregation, purity) formulation->characterization end Final ADC Product characterization->end ADC_Evaluation_Workflow start Start: ADC Candidate in_vitro In Vitro Characterization start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) in_vitro->cytotoxicity stability Plasma Stability Assay (LC-MS) in_vitro->stability in_vivo In Vivo Evaluation cytotoxicity->in_vivo stability->in_vivo xenograft Xenograft Model Efficacy Study in_vivo->xenograft pk_study Pharmacokinetic (PK) Study in_vivo->pk_study toxicity_study Toxicity Study in_vivo->toxicity_study data_analysis Data Analysis and Candidate Selection xenograft->data_analysis pk_study->data_analysis toxicity_study->data_analysis

References

A Comparative Guide to the Stability of Propargyl-PEG5-Br Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linker is a critical determinant of the efficacy and safety of the final conjugate. This guide provides a comprehensive comparison of Propargyl-PEG5-Br and its alternatives, offering insights into their expected stability profiles under physiological conditions. Due to the limited availability of direct quantitative data for this compound, this guide presents a framework for assessing stability, including detailed experimental protocols and expected trends based on the chemical nature of the functional groups.

Introduction to this compound and its Alternatives

This compound is a bifunctional linker featuring a propargyl group for click chemistry and a bromide for conjugation to nucleophiles. While the propargyl group offers a stable linkage via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, the stability of the carbon-bromine bond is a key consideration. This guide compares this compound with other commonly used bifunctional PEG linkers:

  • Propargyl-PEG5-NHS ester: Reacts with primary amines to form a stable amide bond.

  • Propargyl-PEG5-Maleimide: Reacts with thiols to form a thioether bond.

  • Propargyl-PEG5-Azide (N₃): Offers an alternative for click chemistry reactions.

The choice of linker can significantly impact the stability of the resulting bioconjugate in biological environments.

Comparative Stability Assessment: A Data-Driven Framework

Table 1: Predicted Relative Stability of Linkages Formed from Propargyl-PEG5 Conjugates

Linker Functional GroupTarget MoietyResulting LinkagePredicted StabilityPotential Degradation Pathway
-Br (Bromide) Thiol (-SH)ThioetherModerate to HighNucleophilic substitution (hydrolysis)
Amine (-NH₂)AmineModerate to HighNucleophilic substitution (hydrolysis)
-NHS ester Amine (-NH₂)AmideHighHydrolysis (slower than ester)
-Maleimide Thiol (-SH)Thioether (via Michael addition)ModerateRetro-Michael reaction, hydrolysis of the succinimide ring
-N₃ (Azide) AlkyneTriazole (via Click Chemistry)Very HighGenerally considered highly stable

Note: This table provides a qualitative comparison based on general chemical principles. Experimental validation is crucial for any specific application.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound conjugates and its alternatives, a forced degradation study under simulated physiological conditions is recommended.

1. Preparation of Bioconjugates

  • Objective: To conjugate the Propargyl-PEG5-linker to a model protein or small molecule.

  • Materials:

    • Model protein (e.g., Bovine Serum Albumin, BSA) or a small molecule with a suitable nucleophile (e.g., a thiol-containing peptide).

    • This compound, Propargyl-PEG5-NHS ester, Propargyl-PEG5-Maleimide.

    • Conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

    • Quenching reagent (e.g., Tris or glycine for NHS ester reactions).

    • Purification system (e.g., Size Exclusion Chromatography, SEC, or dialysis) to remove unreacted linker.

  • Protocol:

    • Dissolve the model protein/molecule in the conjugation buffer.

    • Add a molar excess of the Propargyl-PEG5-linker to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours).

    • Quench the reaction if necessary.

    • Purify the conjugate to remove excess linker and byproducts.

    • Characterize the conjugate to confirm successful conjugation and determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry).

2. In Vitro Stability Study

  • Objective: To evaluate the stability of the conjugate in a simulated physiological environment over time.

  • Materials:

    • Purified bioconjugate.

    • Incubation buffer (PBS, pH 7.4).

    • (Optional) Challenging agent, such as 1 mM Glutathione (GSH), to mimic the reducing environment of the cytoplasm.

    • Incubator at 37°C.

    • Analytical HPLC system with a suitable column (e.g., C18 for small molecule conjugates, SEC for protein conjugates).

    • LC-MS/MS system for identification of degradation products.

  • Protocol:

    • Dilute the purified conjugate to a known concentration in the incubation buffer (with and without GSH).

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

    • Immediately analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining.

    • Analyze selected samples by LC-MS/MS to identify any degradation products.

3. Data Analysis and Presentation

  • Objective: To determine the degradation kinetics and half-life of the conjugate.

  • Analysis:

    • Plot the percentage of intact conjugate remaining versus time for each linker.

    • Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant (k) and the half-life (t₁/₂) of the conjugate.

    • Present the quantitative data in a clear, tabular format for easy comparison.

Table 2: Illustrative Data Table for Comparative Stability Analysis

LinkerConditionHalf-life (t₁/₂) [hours]Degradation Rate Constant (k) [h⁻¹]
This compoundPBS, 37°C[Experimental Value][Experimental Value]
PBS + 1 mM GSH, 37°C[Experimental Value][Experimental Value]
Propargyl-PEG5-NHS esterPBS, 37°C[Experimental Value][Experimental Value]
PBS + 1 mM GSH, 37°C[Experimental Value][Experimental Value]
Propargyl-PEG5-MaleimidePBS, 37°C[Experimental Value][Experimental Value]
PBS + 1 mM GSH, 37°C[Experimental Value][Experimental Value]

Note: This table should be populated with data obtained from the experimental protocol described above.

Visualizing the Experimental Workflow and Degradation Pathway

To further clarify the experimental process and the potential degradation pathways, the following diagrams are provided.

Stability_Assessment_Workflow cluster_prep Conjugate Preparation cluster_stability Stability Study Protein Model Protein/Molecule Conjugation Conjugation Reaction Protein->Conjugation Linker Propargyl-PEG5-Linker (-Br, -NHS, -Maleimide) Linker->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Characterization Characterization (MALDI-TOF) Purification->Characterization Purified_Conjugate Purified Conjugate Characterization->Purified_Conjugate Start Stability Study Incubation Incubation (37°C, PBS +/- GSH) Purified_Conjugate->Incubation Sampling Time-Point Sampling Incubation->Sampling Analysis Analysis (HPLC, LC-MS/MS) Sampling->Analysis Data_Analysis Data Analysis (Kinetics, Half-life) Analysis->Data_Analysis Data Interpretation

Caption: Experimental workflow for assessing the stability of Propargyl-PEG5 conjugates.

Degradation_Pathways cluster_conjugate Intact Conjugate cluster_degradation Degradation Products Intact_Br Protein-S-PEG5-Propargyl (from -Br) Hydrolyzed_Br Protein-SH + HO-PEG5-Propargyl Intact_Br->Hydrolyzed_Br Hydrolysis Intact_Amide Protein-NHCO-PEG5-Propargyl (from -NHS) Hydrolyzed_Amide Protein-NH₂ + HOOC-PEG5-Propargyl Intact_Amide->Hydrolyzed_Amide Hydrolysis Intact_Thioether Protein-S-Maleimide-PEG5-Propargyl Hydrolyzed_Maleimide Protein-SH + Hydrolyzed Maleimide-PEG5-Propargyl Intact_Thioether->Hydrolyzed_Maleimide Ring Hydrolysis Retro_Michael Protein-SH + Maleimide-PEG5-Propargyl Intact_Thioether->Retro_Michael Retro-Michael (Thiol Exchange)

Caption: Potential degradation pathways for different Propargyl-PEG5 conjugates.

Conclusion and Recommendations

The stability of a bioconjugate is a multifaceted property influenced by the choice of linker, the nature of the conjugated molecule, and the environmental conditions. While this compound offers a convenient handle for subsequent click chemistry, its stability, particularly in comparison to more established linkages like amides, should be carefully evaluated for each specific application. The experimental framework provided in this guide enables a robust, data-driven assessment of conjugate stability, empowering researchers to make informed decisions in the design and development of novel bioconjugates. For applications requiring high stability, particularly in reducing intracellular environments, linkers forming amide or triazole bonds are predicted to be superior choices over those with alkyl bromide or maleimide functionalities. However, empirical validation remains the gold standard for confirming these predictions.

A Comparative Guide to the Biological Activity of Proteins After Conjugation with Propargyl-PEG5-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to proteins, or PEGylation, is a cornerstone strategy in biopharmaceutical development. It can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2] The choice of the linker used for conjugation is critical, as it can significantly impact the biological activity of the protein. This guide provides a detailed comparison of protein conjugation using Propargyl-PEG5-Br, which utilizes "click chemistry," against alternative methods, supported by experimental data and protocols.

Introduction to this compound and Click Chemistry

This compound is a heterobifunctional linker that enables the site-specific PEGylation of proteins. It contains a propargyl group (a terminal alkyne) at one end, a five-unit PEG spacer, and a bromo group at the other. The propargyl group is designed to react with an azide-modified protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[3] This reaction is highly specific and efficient, allowing for precise control over the site of PEGylation.[3] The bromo group can be used for further modifications if needed, but typically, the propargyl end is used to attach to a protein that has been engineered to contain an azide group.

The primary advantage of this approach is the potential for site-specific conjugation. By introducing an azide group at a specific location on the protein (e.g., through the incorporation of an unnatural amino acid), the PEG chain can be attached away from the protein's active site, thereby preserving its biological function.[4]

Alternative Conjugation Strategies: A Focus on Maleimide-PEG

A widely used alternative to click chemistry is the conjugation of PEG to cysteine residues via a maleimide linker. Maleimide-PEG reagents react specifically with the thiol group of cysteine residues. This method is also site-specific if the protein has a limited number of accessible cysteine residues or if a cysteine residue has been engineered into a specific location. However, the stability of the resulting thioether bond can be a concern, as it can be susceptible to retro-Michael addition, leading to deconjugation.

Comparison of Performance: this compound vs. Alternatives

The choice of conjugation chemistry can have a profound impact on the retention of biological activity. While direct comparative studies on this compound are limited, we can infer its performance based on the principles of click chemistry and compare it to other methods.

Below is a table summarizing the key features of this compound (utilizing click chemistry) and a common alternative, Maleimide-PEG.

FeatureThis compound (via Click Chemistry)Maleimide-PEG
Target Residue Azide-modified amino acid (requires protein engineering)Cysteine
Reaction Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Michael addition
Specificity High, due to the bio-orthogonal nature of the reactionHigh for thiols, but can have side reactions with other nucleophiles at high pH
Bond Stability High (stable triazole ring)Moderate (thioether bond can be reversible)
Reaction Conditions Mild, aqueous conditionsMild, aqueous conditions (typically pH 6.5-7.5)
Potential for Activity Loss Lower, if conjugation is site-specific and away from the active siteCan be significant if cysteine is near the active site
Quantitative Data on the Impact of PEGylation on Enzyme Activity

To illustrate the quantitative impact of PEGylation on protein function, the following table presents data from a study on the effects of different PEG molecular weights and linking chemistries on the enzymatic activity of trypsin. While this study does not use this compound, it provides a valuable model for how biological activity can be assessed and compared after conjugation. The data shows that as the molecular weight of the PEG increases, there is generally a decrease in the catalytic efficiency (kcat/KM) of the enzyme.

ConjugateKM (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/KM (M-1s-1)% Residual Activity
Native Trypsin 0.231.850.743.22 x 10³100
mPEG-SA 5000-Trypsin 0.281.350.541.93 x 10³60
mPEG-CC 5000-Trypsin 0.311.200.481.55 x 10³48
mPEG-TC 5000-Trypsin 0.351.050.421.20 x 10³37

Data adapted from a study on trypsin PEGylation and is for illustrative purposes. mPEG-SA: methoxy PEG succinimidyl succinate; mPEG-CC: methoxy PEG cyanuric chloride; mPEG-TC: methoxy PEG tosyl chloride.

This data highlights that the choice of linker chemistry and the size of the PEG molecule can significantly alter the kinetic parameters of an enzyme. It is expected that site-specific conjugation with this compound, when attached at a site distal to the active center, would result in a higher retention of biological activity compared to random conjugation methods.

Experimental Protocols

Protocol 1: Site-Specific Protein Conjugation with this compound via Click Chemistry

This protocol assumes the protein of interest has been expressed with a site-specifically incorporated azide-bearing unnatural amino acid.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer

Procedure:

  • Protein Preparation: Prepare a solution of the azide-modified protein at a concentration of 1-5 mg/mL in a degassed buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein solution with a 10-20 fold molar excess of this compound.

    • Premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the protein solution to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove unreacted PEG reagent and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol 2: Protein Conjugation with Maleimide-PEG

This protocol is for the conjugation of a PEG-maleimide to a protein containing a free cysteine residue.

Materials:

  • Protein with a free cysteine residue in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)

  • Maleimide-PEG

  • Degassed buffer

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in a degassed phosphate buffer, pH 7.0, with 1 mM EDTA. If the cysteine is disulfide-bonded, it must first be reduced with a reagent like TCEP and purified.

  • Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEG in DMSO immediately before use, as the maleimide group can hydrolyze.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the Maleimide-PEG solution to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to a final concentration of ~10 mM to react with any excess Maleimide-PEG.

  • Purification: Purify the conjugate using SEC or TFF to remove unreacted PEG and quenching reagent.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to determine the degree of PEGylation.

Protocol 3: General Enzyme Activity Assay

This protocol provides a general workflow for assessing the biological activity of a conjugated enzyme using a colorimetric substrate.

Materials:

  • Unconjugated (native) enzyme

  • PEGylated enzyme conjugate

  • Specific colorimetric substrate for the enzyme

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Enzyme Solutions: Prepare serial dilutions of both the native and PEGylated enzyme in the assay buffer to determine the optimal concentration range.

  • Prepare Substrate Solution: Prepare a stock solution of the colorimetric substrate in a suitable solvent and then dilute it to the desired working concentration in the assay buffer.

  • Perform the Assay:

    • Add a fixed volume of the enzyme solutions (native and PEGylated) to the wells of the 96-well plate.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature.

    • Measure the absorbance at the wavelength corresponding to the product of the reaction at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each enzyme concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration to determine the Michaelis-Menten kinetic parameters (KM and Vmax).

    • Compare the kinetic parameters of the PEGylated enzyme to the native enzyme to quantify the effect of conjugation on biological activity.

Visualizations

experimental_workflow_propargyl_peg cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis azide_protein Azide-Modified Protein conjugation Click Reaction (CuAAC) azide_protein->conjugation propargyl_peg This compound propargyl_peg->conjugation reagents CuSO4, Ascorbate, THPTA reagents->conjugation purification Size Exclusion Chromatography conjugation->purification analysis SDS-PAGE & Mass Spectrometry purification->analysis

Caption: Workflow for site-specific protein conjugation using this compound via click chemistry.

experimental_workflow_maleimide_peg cluster_prep Preparation cluster_reaction Conjugation cluster_quench_purify Quenching & Purification cluster_analysis Analysis cys_protein Cysteine-Containing Protein conjugation Michael Addition cys_protein->conjugation maleimide_peg Maleimide-PEG maleimide_peg->conjugation quench Quenching (e.g., Cysteine) conjugation->quench purification Size Exclusion Chromatography quench->purification analysis SDS-PAGE & Mass Spectrometry purification->analysis

Caption: Workflow for protein conjugation using Maleimide-PEG targeting cysteine residues.

biological_activity_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis native_enzyme Native Enzyme plate_assay 96-Well Plate Reaction native_enzyme->plate_assay peg_enzyme PEGylated Enzyme peg_enzyme->plate_assay substrate Substrate substrate->plate_assay reader Microplate Reader (Kinetic Measurement) plate_assay->reader kinetics Calculate V₀, KM, Vmax reader->kinetics comparison Compare Activity of Native vs. PEGylated kinetics->comparison

Caption: General workflow for comparing the biological activity of native and PEGylated enzymes.

References

A Head-to-Head Battle for Bioconjugation: Propargyl-PEG5-Br vs. Azide-PEG Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug development and biological research, the precise and stable conjugation of molecules is paramount. "Click chemistry," a suite of highly efficient and specific reactions, has emerged as a cornerstone of bioconjugation. Central to these strategies are bifunctional linkers that bridge biomolecules with therapeutic payloads, imaging agents, or other functional moieties. Among the most utilized are polyethylene glycol (PEG) linkers functionalized for click chemistry, prized for their ability to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[][2] This guide provides an objective comparison of two key players in the click chemistry arena: Propargyl-PEG5-Br and Azide-PEG linkers.

At the heart of this comparison lies the foundational reaction of click chemistry: the cycloaddition of an azide and an alkyne. This compound represents the alkyne component, while Azide-PEG linkers provide the requisite azide functionality.[3][4] Their union, forming a stable triazole linkage, can be achieved through two primary pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5] The choice between these linkers and their corresponding reaction pathway has significant implications for the design and execution of bioconjugation experiments.

Comparative Analysis of this compound and Azide-PEG Linkers

The selection of a suitable linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs. This compound is a heterobifunctional linker featuring a terminal propargyl group (an alkyne) for click chemistry and a bromo group for alkylation reactions. On the other hand, Azide-PEG linkers are a class of reagents with a terminal azide group and another functional group (e.g., amine, NHS ester, or acid) for conjugation to biomolecules.

The key distinction lies in their reactive ends for click chemistry and their complementary roles. A propargyl-functionalized molecule will always react with an azide-functionalized partner, and vice versa. The PEG5 component in this compound signifies a chain of five ethylene glycol units, which enhances the water solubility of the molecule. The length of the PEG chain is a crucial parameter, influencing not only solubility but also the potential for steric hindrance and the in vivo half-life of the final conjugate.

Functionally, the choice between introducing a propargyl or an azide group onto a biomolecule first can depend on the stability of the functional groups during multi-step syntheses and the desired final construct. Azides are generally stable functional groups, while terminal alkynes can be reactive under certain conditions.

Quantitative Performance in Click Chemistry

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Copper(I)-catalyzed 1,3-dipolar cycloadditionCopper-free 1,3-dipolar cycloaddition
Reactive Partners Terminal Alkyne (e.g., Propargyl-PEG) + Azide (e.g., Azide-PEG)Strained Alkyne (e.g., DBCO, BCN) + Azide (e.g., Azide-PEG)
Typical Yields >90%Near-quantitative
Reaction Conditions Room temperature to 110°CRoom temperature or 37°C
Reaction Time 10 minutes to 24 hours2 to 12 hours
Biocompatibility Limited by copper cytotoxicityHigh, suitable for living systems
Second-Order Rate Constant 10 to 104 M-1s-10.27 to 1.22 M-1s-1 (for DBCO-azide)

Experimental Protocols

Detailed experimental protocols are essential for reproducible and successful bioconjugation. Below are generalized procedures for CuAAC and SPAAC reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating a propargyl-functionalized molecule (e.g., derived from this compound) with an azide-functionalized biomolecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Dissolve the propargyl-functionalized molecule and the azide-functionalized biomolecule in the Reaction Buffer to their desired concentrations.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and a molar excess (typically 4-50 equivalents) of the propargyl-functionalized molecule.

    • Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. A 5:1 ligand to copper ratio is common.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 30-60 minutes. Protect from light if using fluorescently labeled molecules.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-functionalized molecule with a strained alkyne (e.g., DBCO)-functionalized biomolecule. This is a common application for Azide-PEG linkers.

Materials:

  • Azide-functionalized molecule (e.g., derived from an Azide-PEG linker)

  • DBCO-functionalized biomolecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized biomolecule in the Reaction Buffer.

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction:

    • Add a 2-5 fold molar excess of the azide-functionalized molecule solution to the DBCO-functionalized biomolecule.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted azide-functionalized molecule.

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Propargyl Propargyl-Molecule Mix Combine Reactants & Catalyst Propargyl->Mix Azide Azide-Biomolecule Azide->Mix Catalyst CuSO4/THPTA & Sodium Ascorbate Catalyst->Mix Incubate Incubate at RT Mix->Incubate Initiate Reaction Purify Purify (SEC/Dialysis) Incubate->Purify Analyze Analyze Product Purify->Analyze SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis DBCO DBCO-Biomolecule Mix_SPAAC Combine Reactants DBCO->Mix_SPAAC Azide_SPAAC Azide-Molecule Azide_SPAAC->Mix_SPAAC Incubate_SPAAC Incubate at RT or 4°C Mix_SPAAC->Incubate_SPAAC Purify_SPAAC Purify (SEC/Dialysis) Incubate_SPAAC->Purify_SPAAC Analyze_SPAAC Analyze Product Purify_SPAAC->Analyze_SPAAC

References

A Researcher's Guide to Verifying Propargyl-PEG5-Br Reactions: Analytical Techniques and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and chemical modification, the precise verification of chemical reactions is paramount. Propargyl-PEG5-Br is a bifunctional linker that combines a polyethylene glycol (PEG) spacer with a propargyl group for "click" chemistry and a reactive bromide for nucleophilic substitution. This guide provides a comparative analysis of the essential analytical techniques used to verify the successful conjugation of this compound and compares its utility against common alternatives.

Comparative Analysis of Analytical Techniques

The verification of a this compound reaction involves confirming the formation of a new covalent bond and the presence of the incorporated Propargyl-PEG5 moiety. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Analytical TechniqueInformation ProvidedKey Indicators for this compound ReactionsAdvantagesLimitations
¹H NMR Spectroscopy Detailed structural information of the molecule.Disappearance of the terminal alkyne proton signal (~2.5 ppm). Appearance of a new triazole proton signal (~7.5-8.5 ppm) after a subsequent click reaction.[1][2] Shifts in the signals of protons adjacent to the site of Br substitution.Provides unambiguous structural confirmation. Can be quantitative.[3]Requires relatively pure samples in solution. May have limited sensitivity for large biomolecules.
Mass Spectrometry (MALDI-TOF, ESI) Precise molecular weight of the product.A mass increase corresponding to the mass of the Propargyl-PEG5 group (approx. 297.2 Da, accounting for the displacement of Br). A further mass increase upon subsequent click chemistry modification.High sensitivity and accuracy.[4] Can analyze complex mixtures and large biomolecules.[5]Provides limited structural information. Polydispersity of PEG can lead to broad peaks.
HPLC (RP-HPLC, SEC) Separation and quantification of reactants, products, and byproducts.A shift in retention time upon conjugation. The PEGylated product typically elutes at a different time than the starting material.Excellent for assessing reaction completion and purity. Can be used for purification.Does not provide direct structural information. Requires method development for optimal separation.
FTIR Spectroscopy Presence or absence of specific functional groups.Disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) after a click reaction.Quick and easy method to confirm the consumption of the propargyl group.Not suitable for detailed structural analysis. Can be difficult to interpret in complex molecules.

Comparison with Alternative Reagents

The choice of a PEGylating and conjugating reagent depends on the specific application, including the target functional group and the desired reaction chemistry.

Reagent ClassReaction MechanismTarget Functional GroupKey AdvantagesKey Disadvantages
Propargyl-PEG-Br Nucleophilic substitution followed by CuAACAmines, Thiols, HydroxylsForms a stable triazole linkage via click chemistry. The propargyl group is relatively small.The initial substitution reaction may lack specificity. CuAAC requires a potentially cytotoxic copper catalyst.
Maleimide-PEG Michael additionThiols (Cysteine)Highly specific for thiols. Fast reaction kinetics.The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to potential instability.
NHS Ester-PEG AcylationPrimary amines (Lysine, N-terminus)Reacts readily with primary amines under mild conditions to form stable amide bonds.Can react with multiple amine sites on a protein, leading to a heterogeneous product.
Strained Alkyne-PEG (e.g., DBCO-PEG) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)AzidesCopper-free click chemistry, highly biocompatible.Strained alkynes are bulkier than terminal alkynes. Slower reaction kinetics compared to CuAAC.

Experimental Workflows and Protocols

To facilitate the application of these analytical techniques, detailed experimental protocols are provided below.

Reaction Verification Workflow

The following diagram illustrates a typical workflow for the synthesis and verification of a bioconjugate using this compound, followed by a click reaction.

G cluster_synthesis Synthesis cluster_click Click Reaction cluster_verification Verification A Reactant (e.g., Protein-NH2) C Propargyl-PEG5-Protein A->C Nucleophilic Substitution B This compound B->C E Triazole-linked Conjugate C->E CuAAC F HPLC Analysis C->F G Mass Spectrometry C->G H NMR Spectroscopy C->H I FTIR Spectroscopy C->I D Azide-labeled molecule (e.g., Fluorophore-N3) D->E E->F E->G E->H E->I

General workflow for synthesis and verification.
Detailed Experimental Protocols

1. Verifying Nucleophilic Substitution with this compound by HPLC

This protocol is for monitoring the reaction of this compound with a protein.

  • Materials:

    • Protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4-8.0)

    • This compound solution (e.g., 10-50 mM in DMSO)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • HPLC system with a C4 or C18 reverse-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Procedure:

    • Set up the reaction by adding a 10- to 50-fold molar excess of this compound to the protein solution.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

    • At various time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot of the reaction mixture and quench it by adding the quenching solution.

    • Analyze the samples by RP-HPLC. A typical gradient would be 5-95% Mobile Phase B over 30 minutes.

    • Monitor the chromatogram at 220 nm or 280 nm.

  • Expected Results: A new peak corresponding to the Propargyl-PEG5-protein conjugate should appear with a different retention time (often longer) than the unmodified protein. The area of the product peak should increase over time, while the area of the starting protein peak decreases.

2. Characterization of the Propargyl-PEG5 Conjugate by MALDI-TOF Mass Spectrometry

This protocol describes how to confirm the mass of the PEGylated protein.

  • Materials:

    • Unmodified and Propargyl-PEG5-conjugated protein samples from the reaction.

    • MALDI matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% TFA).

    • MALDI-TOF mass spectrometer.

  • Procedure:

    • Mix the protein sample (approx. 1 µL) with the matrix solution (approx. 1 µL) on a MALDI target plate.

    • Allow the mixture to air dry to form crystals.

    • Acquire the mass spectrum in the appropriate mass range.

  • Expected Results: The mass spectrum of the conjugated protein will show a mass increase corresponding to the addition of one or more Propargyl-PEG5 units (mass of Propargyl-PEG5 ≈ 297.2 Da). Due to the polydispersity of the PEG chain, the peak for the PEGylated protein may appear as a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit).

3. Verification of Subsequent Click Reaction by ¹H NMR

This protocol is for verifying the formation of a triazole ring after a click reaction with the propargyl-PEGylated molecule.

  • Materials:

    • Purified Propargyl-PEG5-conjugate.

    • Azide-containing molecule.

    • Copper(II) sulfate, sodium ascorbate.

    • NMR spectrometer.

    • Deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Procedure:

    • Perform the CuAAC reaction by mixing the Propargyl-PEG5-conjugate with a slight excess of the azide molecule in a suitable solvent.

    • Add copper(II) sulfate (e.g., 0.1 eq) and sodium ascorbate (e.g., 0.5 eq).

    • Allow the reaction to proceed to completion.

    • Purify the product to remove the catalyst and excess reagents.

    • Dissolve the purified product in a deuterated solvent and acquire the ¹H NMR spectrum.

  • Expected Results: The ¹H NMR spectrum of the product will show the disappearance of the terminal alkyne proton of the propargyl group (typically a triplet around 2.5 ppm). A new singlet will appear in the aromatic region (around 7.5-8.5 ppm), which is characteristic of the triazole ring proton.

Logical Relationships in Reaction Verification

The choice of analytical technique is often guided by the information required at each stage of the experiment. The following diagram illustrates the logical flow for selecting an appropriate verification method.

G A Start: Verify Reaction Outcome B Need to know reaction completion and purity? A->B C Use HPLC B->C Yes D Need to confirm molecular weight? B->D No C->D E Use Mass Spectrometry D->E Yes F Need unambiguous structural confirmation? D->F No E->F G Use NMR Spectroscopy F->G Yes H Need to confirm consumption of a specific functional group? F->H No G->H I Use FTIR Spectroscopy H->I Yes J Analysis Complete H->J No I->J

Decision tree for selecting an analytical method.

References

Safety Operating Guide

Navigating the Safe Disposal of Propargyl-PEG5-Br: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the dynamic fields of science and drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of Propargyl-PEG5-Br, a halogenated polyethylene glycol derivative. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Before initiating any disposal procedures, the use of appropriate personal protective equipment is mandatory. This serves as the first line of defense against potential chemical exposure.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.
II. Waste Segregation and Collection

Proper segregation of chemical waste is a foundational principle of laboratory safety. Halogenated organic compounds must be collected separately from non-halogenated waste streams to facilitate appropriate treatment and disposal.[3][4][5]

Waste Segregation Protocol:

  • Designated Waste Container: Utilize a clearly labeled, dedicated waste container for "Halogenated Organic Waste." This container should be constructed from a compatible material, such as glass or polyethylene, and feature a secure screw-top cap.

  • Labeling: The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.

III. Step-by-Step Disposal Plan

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Liquid Waste Disposal:

  • Transfer: Within a certified chemical fume hood, carefully transfer any liquid waste containing this compound into the designated "Halogenated Organic Waste" container. A funnel should be used to prevent spillage.

  • Container Management: Do not fill the waste container beyond 90% capacity to allow for vapor expansion. Keep the container tightly sealed when not in use.

Solid Waste Disposal:

  • Collection: All contaminated solid materials, such as gloves, pipette tips, and weighing paper, must be placed in a designated container for solid halogenated organic waste.

  • Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended. The first two rinsates must be collected as halogenated organic waste.

Final Disposal:

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.

  • Cleanup: Carefully collect the absorbent material and place it in the "Halogenated Organic Waste" container.

  • Decontamination: The spill area should be cleaned with a suitable solvent, and all cleaning materials must also be disposed of as hazardous waste.

By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment and uphold their commitment to environmental stewardship. For any specific questions or in case of uncertainty, always consult with your institution's Environmental Health and Safety department.

Disposal Workflow for this compound

Disposal Workflow for this compound A Identify Waste (this compound) B Don Appropriate PPE A->B C Is the waste liquid or solid? B->C D Collect in 'Halogenated Organic Liquid Waste' C->D Liquid E Collect in 'Halogenated Organic Solid Waste' C->E Solid F Securely Seal and Label Container D->F E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Disposal G->H

Caption: Logical flow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Propargyl-PEG5-Br

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Propargyl-PEG5-Br. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical handling.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The required PPE for various stages of handling is summarized below.

Operation StageRequired Personal Protective Equipment
Receiving and Storage - Safety glasses- Nitrile gloves
Weighing and Aliquoting - Chemical safety goggles or face shield- Double-gloving with nitrile gloves- Laboratory coat- A NIOSH-approved respirator may be necessary for spill cleanup or if a fume hood is unavailable[1]
Experimental Use - Chemical safety goggles or face shield- Double-gloving with nitrile gloves- Laboratory coat or chemical-resistant apron- Work should be conducted in a certified chemical fume hood[1]
Spill Cleanup - Chemical safety goggles and face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant coveralls or apron- NIOSH-approved respirator with appropriate cartridges[1]
Waste Disposal - Chemical safety goggles- Nitrile gloves- Laboratory coat

Operational Plan

1. Receiving and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a chemical fume hood and immediately contact your institution's Environmental Health and Safety (EHS) office[1].

  • If the package is intact, transfer it to the designated storage area.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[1].

  • Consult the manufacturer's instructions for the recommended storage temperature, which is often refrigerated.

  • Store away from oxidizing agents, acids, and alkalies to prevent hazardous reactions.

3. Handling and Use:

  • All handling of this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, don the appropriate PPE as detailed in the table above.

  • Use a dedicated, clean weighing vessel.

  • Wash hands and face thoroughly after handling.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite or sand.

  • Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's EHS office.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Disposal Procedure:

  • Dispose of all waste containing this compound through your institution's hazardous waste management program.

  • Never dispose of this compound down the drain or in the regular trash. While some polyethylene glycol compounds are biodegradable, the propargyl group and the bromide may introduce additional hazards, and proper chemical waste disposal is mandatory.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following general steps should be followed when working with this compound:

  • Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment and reagents. Don the appropriate PPE.

  • Reaction Setup: In the chemical fume hood, carefully weigh the required amount of this compound. Dissolve it in a suitable solvent as per your experimental protocol.

  • Reaction Monitoring: Conduct the reaction within the fume hood. Monitor the reaction progress as required.

  • Work-up and Purification: Once the reaction is complete, follow your established procedure for quenching, extraction, and purification, ensuring all waste is collected in the appropriate hazardous waste containers.

  • Decontamination: After the experiment, decontaminate all glassware and equipment that came into contact with this compound. Wipe down the work area in the fume hood.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Disposal A Receive Shipment B Inspect Package A->B C Package Damaged? B->C D Isolate in Fume Hood & Contact EHS C->D Yes E Transfer to Storage C->E No F Store in Cool, Dry, Well-Ventilated Area E->F G Don Appropriate PPE F->G H Work in Chemical Fume Hood G->H I Weighing & Aliquoting H->I J Conduct Experiment I->J K Spill Occurs J->K O Segregate Waste (Solid & Liquid) J->O L Small Spill? K->L Yes K->O No M Absorb with Inert Material & Collect for Disposal L->M Yes N Evacuate Area & Contact EHS L->N No M->O P Label Hazardous Waste O->P Q Dispose via Institutional Hazardous Waste Program P->Q

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.